N-Nitrosodiisopropylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKJTGFPFLMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208844 | |
| Record name | Diisopropylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid. | |
| Record name | N-Nitrosodiisopropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/860 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
194.5 °C | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/860 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.26 [mmHg] | |
| Record name | N-Nitrosodiisopropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
601-77-4 | |
| Record name | Nitrosodiisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanamine, N-(1-methylethyl)-N-nitroso- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI1E104OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/860 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
>300 °C | |
| Record name | N-NITROSODIISOPROPYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/860 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosodiisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDIPA) is an organic compound belonging to the N-nitrosamine class. These compounds are characterized by a nitroso group (N=O) bonded to a nitrogen atom. NDIPA, specifically, has gained significant attention in the pharmaceutical industry as a potential genotoxic impurity.[1][2] Its presence in drug substances and finished drug products is a critical concern for regulatory agencies and manufacturers alike, necessitating robust analytical methods for its detection and quantification at trace levels. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to pale yellow solid at room temperature.[3] It is soluble in organic solvents such as benzene, chloroform, and methanol (B129727), and has a notable solubility in water.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C6H14N2O | [5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 194.5 °C | [3] |
| Density | 0.9422 g/cm³ (estimate) | [4] |
| Water Solubility | 13.02 g/L at 24 °C | [4] |
| Vapor Pressure | 0.26 mmHg | [3] |
| pKa | -2.65 ± 0.70 (Predicted) | [4] |
Table 1: Chemical and Physical Properties of this compound
Chemical Structure
The chemical structure of this compound consists of a central nitrogen atom bonded to a nitroso group and two isopropyl groups. The IUPAC name for this compound is N,N-di(propan-2-yl)nitrous amide.[5] Key identifiers for this molecule are provided in Table 2.
| Identifier | Value | Reference(s) |
| CAS Number | 601-77-4 | [5] |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide | [5] |
| SMILES | CC(C)N(C(C)C)N=O | [5] |
| InChI | InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | [5] |
| InChIKey | AUIKJTGFPFLMFP-UHFFFAOYSA-N | [5] |
Table 2: Chemical Identifiers for this compound
Caption: 2D representation of this compound's structure.
Experimental Protocols
Synthesis of this compound
The synthesis of N-nitrosamines is typically achieved through the nitrosation of a secondary amine with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions.[7][8] The following is a general protocol for the synthesis of this compound from diisopropylamine (B44863).
Materials:
-
Diisopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisopropylamine in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled diisopropylamine solution while maintaining the temperature below 10 °C.
-
After the addition of sodium nitrite is complete, slowly add hydrochloric acid dropwise to the reaction mixture. The pH of the solution should be maintained in the acidic range (pH 3-4).
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Caption: A generalized workflow for the synthesis of NDIPA.
Analytical Methodologies
The detection and quantification of this compound, particularly at trace levels in pharmaceutical matrices, require highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[9][10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole).[9]
-
Capillary column suitable for polar compounds (e.g., DB-WAX).
Sample Preparation:
-
For Drug Substances: Dissolve a known amount of the drug substance in a suitable solvent (e.g., dichloromethane or methanol).
-
For Drug Products: Grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, potentially with the aid of sonication or vortexing. The extraction may be performed under basic conditions (e.g., in a dilute sodium hydroxide (B78521) solution) followed by liquid-liquid extraction into an organic solvent like dichloromethane.[11]
-
Filter the sample extract through a 0.22 µm syringe filter.
-
Add an appropriate internal standard (e.g., this compound-d14).[9]
GC-MS Conditions:
-
Injection Mode: Splitless
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp to 240-250 °C at a rate of 10-20 °C/min, and hold for 2-5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column.
Sample Preparation:
-
For Drug Substances: Dissolve a known amount of the drug substance in a suitable diluent (e.g., methanol/water mixture).
-
For Drug Products: Crush tablets and extract with a suitable solvent. The extraction may involve vortexing, shaking, and centrifugation to separate excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Add an appropriate internal standard.
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NDIPA.
Reactivity and Stability
N-nitrosamines are generally stable compounds but can undergo decomposition under certain conditions. They are known to be sensitive to ultraviolet (UV) light. In acidic solutions, this compound can undergo denitrosation, although this process is generally slow. The reaction can be catalyzed by certain nucleophiles.
Strong reducing agents can reduce the nitroso group. For instance, reaction with lithium aluminum hydride (LiAlH₄) can reduce N-nitrosamines to the corresponding hydrazines. Treatment with strong acids can lead to the Fischer-Hepp rearrangement in aromatic nitrosamines, though this is not applicable to dialkyl nitrosamines like NDIPA.
Oxidizing agents can also react with N-nitrosamines, although the reactions can be complex. Under fire conditions, this compound is expected to decompose, emitting toxic fumes of nitrogen oxides (NOx).
Biological Activity and Metabolic Activation
The primary toxicological concern associated with this compound is its carcinogenicity.[4] Like other N-nitrosamines, NDIPA is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects. This activation is primarily mediated by cytochrome P450 enzymes in the liver. The metabolic process involves the hydroxylation of the α-carbon (the carbon atom adjacent to the nitrogen of the amino group). This hydroxylation is a crucial step in the formation of the ultimate carcinogenic species. The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form an alkyldiazonium ion, which is a potent alkylating agent. This electrophilic species can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, which can induce mutations and initiate the process of carcinogenesis.
Caption: Simplified pathway of NDIPA's metabolic activation.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its potential as a genotoxic impurity. A thorough understanding of its chemical properties, structure, and reactivity is essential for developing effective strategies for its detection, control, and mitigation in pharmaceutical products. This technical guide has provided a consolidated resource of this critical information, including detailed experimental protocols for its synthesis and analysis, to support the ongoing efforts of researchers and drug development professionals in ensuring the safety and quality of medicines.
References
- 1. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 2. N-Nitroso-diisopropylamine EP Reference Standard CAS 601-77-4 Sigma Aldrich [sigmaaldrich.com]
- 3. ijcps.org [ijcps.org]
- 4. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. Determination of volatile N-nitrosamines in meat products by microwave-assisted extraction coupled with dispersive micro solid-phase extraction and gas chromatography--chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102627518B - Preparation method of N-nitrosamine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Formation Mechanism of N-Nitrosodiisopropylamine from its Precursors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiisopropylamine (NDiPA) is a member of the nitrosamine (B1359907) class of compounds, which are considered probable human carcinogens. The presence of such impurities in pharmaceutical products is a significant concern for patient safety and has garnered considerable regulatory scrutiny. This technical guide provides a comprehensive overview of the formation mechanisms of NDiPA from its primary precursors, diisopropylamine (B44863) (DIPA) and N,N-diisopropylethylamine (DIPEA). It details the underlying chemistry, reaction kinetics, influencing factors, and analytical methodologies for detection and quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals to understand, predict, and mitigate the risk of NDiPA formation in pharmaceutical products.
Core Concepts of N-Nitrosamine Formation
The formation of N-nitrosamines, including NDiPA, fundamentally requires the presence of a nitrosatable amine and a nitrosating agent under favorable reaction conditions.[1] The general reaction involves the transfer of a nitrosonium ion (NO+) to the nucleophilic nitrogen of an amine.
Nitrosatable Precursors
The primary precursors for the formation of this compound are:
-
Diisopropylamine (DIPA): A secondary amine that can be directly nitrosated to form NDiPA.[2]
-
N,N-Diisopropylethylamine (DIPEA): A tertiary amine that can undergo dealkylative nitrosation to yield NDiPA.[2] This process is generally slower than the nitrosation of secondary amines.[3]
These precursors may be present as impurities in raw materials, reagents, or solvents used during the manufacturing of active pharmaceutical ingredients (APIs) and drug products.
Nitrosating Agents
The most common nitrosating agent is nitrous acid (HNO₂) , which is typically formed in situ from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[4] Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which can be formed from nitrous acid.[4] Trace amounts of nitrites can be found in various excipients used in pharmaceutical formulations.
Reaction Conditions
Several factors influence the rate and extent of NDiPA formation:
-
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction rate is typically maximal in acidic conditions (pH around 3-4) where there is a sufficient concentration of both the unprotonated amine and the active nitrosating species derived from nitrous acid.[5] At very low pH, the amine becomes protonated and thus less nucleophilic, slowing the reaction. At neutral or basic pH, the formation of the active nitrosating agent from nitrite is limited.[5]
-
Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature.[6]
-
Concentration of Precursors: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent.
-
Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, formaldehyde (B43269) has been shown to catalyze nitrosamine formation, particularly under neutral and basic conditions.[7] Conversely, antioxidants such as ascorbic acid (Vitamin C) can act as inhibitors by scavenging nitrosating agents.[8]
Formation Mechanisms of this compound
Direct Nitrosation of Diisopropylamine (DIPA)
The formation of NDiPA from the secondary amine DIPA is a direct nitrosation reaction. Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂), which can then form the active nitrosating agent, dinitrogen trioxide (N₂O₃). The lone pair of electrons on the nitrogen atom of DIPA then attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of NDiPA after the loss of a proton and a nitrite ion.
Dealkylative Nitrosation of N,N-Diisopropylethylamine (DIPEA)
The formation of NDiPA from the tertiary amine DIPEA involves a more complex mechanism known as dealkylative nitrosation. This pathway is generally considered to be slower than the direct nitrosation of secondary amines.[3] The proposed mechanism involves the initial formation of a nitrosammonium ion, which can then undergo further reactions to yield an iminium ion. The iminium ion is subsequently hydrolyzed to a secondary amine (in this case, diisopropylamine), which is then rapidly nitrosated to form NDiPA. Another proposed pathway involves the direct reaction of the iminium ion with a nitrosating agent.[9]
Quantitative Data on NDiPA Formation
Limited quantitative data is available in the public domain specifically for NDiPA formation. However, a kinetic study on the nitrosation of several linear and cyclic secondary amines, including diisopropylamine, by nitroalkanes in a strongly basic medium ([OH⁻] = 0.1 mol dm⁻³) found the rate equation to be:
v = k₂obs[amine][nitrite][10]
This study indicates a second-order reaction, first order with respect to both the amine and the nitrite. While conducted under specific conditions, it provides a fundamental understanding of the reaction kinetics.
| Amine | k₂ (dm³ mol⁻¹ s⁻¹) at 298.2 K |
| Dimethylamine (B145610) | 2.0 x 10⁻² |
| Diethylamine | 5.0 x 10⁻³ |
| Dipropylamine | 2.5 x 10⁻³ |
| Diisopropylamine | 8.0 x 10⁻⁴ |
| Dibutylamine | 2.5 x 10⁻³ |
| Diisobutylamine | 1.0 x 10⁻³ |
| Data adapted from a kinetic study of nitrosation in a strongly basic medium. The absolute values may differ under other conditions, but the relative reactivity trends are informative.[10] |
The data suggests that the steric hindrance of the isopropyl groups in diisopropylamine reduces its reactivity towards nitrosation compared to less sterically hindered secondary amines like dimethylamine and diethylamine.
Experimental Protocols
The following sections outline general experimental protocols for the analysis of NDiPA formation and its quantification. These protocols are intended as a guide and may require optimization for specific matrices and analytical instrumentation.
General Experimental Workflow for NDiPA Formation Study
Protocol for In-vitro NDiPA Formation
Objective: To study the formation of NDiPA from diisopropylamine and sodium nitrite under controlled conditions.
Materials:
-
Diisopropylamine (DIPA)
-
Sodium nitrite (NaNO₂)
-
Citrate-phosphate buffer solutions (for pH control)
-
Sulfamic acid solution (for quenching)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
NDiPA analytical standard
-
NDiPA-d₁₄ (or other suitable internal standard)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DIPA in methanol.
-
Prepare a stock solution of NaNO₂ in water.
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7).
-
Prepare a quenching solution of sulfamic acid in water.
-
-
Reaction Setup:
-
In a series of reaction vials, add the buffer solution.
-
Add the DIPA stock solution to achieve the desired final concentration.
-
Pre-incubate the vials at the desired temperature.
-
Initiate the reaction by adding the NaNO₂ stock solution.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at the set temperature for various time points.
-
At each time point, withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the withdrawn aliquot to a vial containing the sulfamic acid solution to stop the nitrosation reaction.
-
-
Sample Preparation for Analysis:
-
Spike the quenched sample with the internal standard (NDiPA-d₁₄).
-
Perform a liquid-liquid extraction or solid-phase extraction to concentrate the NDiPA and remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analytical Method for NDiPA Quantification by LC-MS/MS
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is recommended for sensitive and selective quantification.[1][2][11]
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient elution to separate NDiPA from potential interferences.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: e.g., 40 °C.
-
Injection Volume: e.g., 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI or APCI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NDiPA and its internal standard.
-
NDiPA: e.g., m/z 131.1 → 89.1
-
NDiPA-d₁₄: e.g., m/z 145.2 → 98.2
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Quantification:
-
Generate a calibration curve using analytical standards of NDiPA of known concentrations.
-
Calculate the concentration of NDiPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
| Parameter | Typical Value/Condition |
| Instrumentation | LC-MS/MS |
| Ionization Source | ESI or APCI (Positive Mode) |
| Chromatographic Column | C18 Reversed-Phase |
| Mobile Phase | Water/Methanol or Acetonitrile with Formic Acid |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Quantification | Internal Standard Method |
Mitigation Strategies
To control the formation of NDiPA in pharmaceutical products, a risk-based approach should be adopted, focusing on the following strategies:
-
Control of Raw Materials: Thoroughly screen and select raw materials, including starting materials, reagents, and solvents, to minimize the presence of diisopropylamine, N,N-diisopropylethylamine, and nitrites.
-
Process Optimization: Optimize manufacturing processes to avoid conditions that favor nitrosation, such as highly acidic environments and elevated temperatures, especially when amine precursors and nitrosating agents may be present.
-
Use of Inhibitors/Scavengers: Incorporate nitrosating agent scavengers, such as ascorbic acid or alpha-tocopherol, into the formulation to inhibit the formation of nitrosamines.[8]
-
Formulation Design: Consider the impact of excipients on the potential for nitrosamine formation. Select excipients with low nitrite content.
-
Analytical Testing: Implement sensitive and validated analytical methods to monitor for the presence of NDiPA in APIs and finished drug products.
Conclusion
The formation of this compound is a complex process influenced by the presence of its precursors, the nature of the nitrosating agents, and the specific reaction conditions. A thorough understanding of these factors is crucial for the effective risk assessment and mitigation of NDiPA contamination in pharmaceutical products. This guide provides a foundational understanding of the formation mechanisms, quantitative aspects, and analytical considerations for NDiPA. Continuous research and the development of more comprehensive kinetic models will further enhance the ability to predict and control the formation of this and other nitrosamine impurities, ultimately ensuring the safety and quality of medicines.
References
- 1. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. ijper.org [ijper.org]
N-Nitrosodiisopropylamine: A Technical Guide on Carcinogenicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodiisopropylamine (NDIPA) is a member of the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members. This technical guide provides a comprehensive overview of the available scientific data on the carcinogenicity and mutagenicity of NDIPA. While NDIPA is generally considered a weaker carcinogen compared to other low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), it has demonstrated carcinogenic activity in animal models. Its mutagenic potential appears to be dependent on specific metabolic activation conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to inform risk assessment and guide future research.
Carcinogenicity
This compound is classified as a suspected carcinogen. Early pivotal studies by Druckrey and colleagues established the carcinogenic potential of a wide range of N-nitroso compounds, including NDIPA.
In Vivo Carcinogenicity Data
Chronic exposure studies in rodents have demonstrated the carcinogenic effects of NDIPA. The primary target organ for NDIPA-induced tumors in rats is the nasal cavity.
Table 1: Summary of In Vivo Carcinogenicity Data for this compound
| Species | Strain | Route of Administration | Dosing Regimen | Duration of Study | Target Organ | Tumor Type | Incidence | Reference |
| Rat | Sprague-Dawley | Drinking Water | Not specified in available abstracts | Chronic | Nasal Turbinates | Not specified in available abstracts | Significant incidence |
Note: While the study by Druckrey et al. (1967) is widely cited for establishing the carcinogenicity of NDIPA in the nasal turbinates of rats, specific quantitative data on dose levels and tumor incidence were not available in the reviewed literature.
Experimental Protocol: Chronic Carcinogenicity Bioassay in Rats (General Methodology)
The following represents a generalized protocol for a chronic carcinogenicity study of a nitrosamine (B1359907) like NDIPA, based on standard guidelines.
Objective: To evaluate the carcinogenic potential of NDIPA in rats following chronic oral administration.
Materials:
-
Test animals: Male and female Sprague-Dawley rats, typically 6-8 weeks old at the start of the study.
-
Test substance: this compound (NDIPA), purity >98%.
-
Vehicle: Drinking water.
-
Diet: Standard laboratory chow.
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Animals are randomly assigned to at least three dose groups (low, mid, high) and a control group. Each group typically consists of 50 males and 50 females.
-
Dose Preparation and Administration: NDIPA is dissolved in the drinking water to achieve the desired daily dose levels. The stability and concentration of NDIPA in the drinking water are regularly monitored.
-
Observation: Animals are observed twice daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Duration: The study typically continues for the lifetime of the animals (approximately 2 years).
-
Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. The nasal turbinates, along with other standard organs, are collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin, and examined microscopically for neoplastic and non-neoplastic lesions.
Mutagenicity
The mutagenicity of NDIPA is linked to its metabolic activation. The presence of fewer α-hydrogen atoms compared to other nitrosamines like N-nitrosoethylisopropylamine (NEIPA) is believed to contribute to its weaker mutagenic and carcinogenic potential.
In Vitro Mutagenicity Data
The most common assay for assessing mutagenicity is the bacterial reverse mutation assay (Ames test). The results for NDIPA in the Ames test have been variable, highlighting the critical role of the metabolic activation system used.
Table 2: Summary of In Vitro Mutagenicity Data for this compound (Ames Test)
| Test System | Strain(s) | Metabolic Activation | Concentration Range | Result | Fold Induction | Reference |
| Salmonella typhimurium | TA100, TA1535 | Rat liver S9 | Up to 5000 µ g/plate | Non-mutagenic | - | |
| Salmonella typhimurium | Not specified | Rat liver S9 | Not specified | Non-mutagenic in a fully OECD-compliant plate incorporation assay | - | |
| Salmonella typhimurium | TA1535 | Hamster liver S9 | 500 µ g/plate | Weakly positive | 3.1 | |
| Salmonella typhimurium | TA100, TA1535 | Hamster liver S9 | Not specified | Positive response reported | Not specified |
In Vivo Genotoxicity Data
In vivo studies in mice have been conducted to assess the DNA damaging potential of NDIPA.
Table 3: Summary of In Vivo Genotoxicity Data for this compound
| Species | Strain | Route of Administration | Dosing Regimen | Endpoint | Result | Reference |
| Mouse | C57BL/6J | Oral | 25-100 mg/kg for 7 consecutive days | DNA damage | Significantly less potent than NEIPA | |
| Mouse | C57BL/6J | Oral | 25-100 mg/kg for 7 consecutive days | Mutation | Significantly less potent than NEIPA |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - Enhanced for Nitrosamines
The following protocol is based on the recommendations for an "Enhanced Ames Test" to improve the detection of nitrosamines.
Objective: To evaluate the mutagenic potential of NDIPA using histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Tester strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Test substance: this compound (NDIPA).
-
Solvent/Vehicle: Water or Dimethyl sulfoxide (B87167) (DMSO).
-
Metabolic activation system: Aroclor 1254-induced hamster and rat liver S9 fraction with cofactors (NADP and glucose-6-phosphate).
-
Media: Minimal glucose agar (B569324) plates, top agar.
Procedure:
-
Strain Verification: The genotype of the tester strains is confirmed for their histidine requirement, deep rough (rfa) character, UV sensitivity (uvrB deletion), and the presence of the pKM101 plasmid (for strains TA98 and TA100).
-
Dose Range Finding: A preliminary toxicity test is performed to determine the appropriate concentration range of NDIPA to be used in the main experiment.
-
Pre-incubation Method:
-
To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test substance solution at various concentrations.
-
The mixture is incubated at 37°C for 20-30 minutes with gentle shaking.
-
After incubation, 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) is added to the tube, mixed, and poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.
-
Scoring and Data Analysis: The number of revertant colonies on each plate is counted. A positive response is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.
Mechanism of Action and Signaling Pathways
The carcinogenicity and mutagenicity of N-nitrosamines, including NDIPA, are intrinsically linked to their metabolic activation, leading to the formation of DNA adducts and subsequent disruption of cellular signaling.
Metabolic Activation
The critical first step in the bioactivation of NDIPA is the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. This process is crucial for the formation of a mutagenic species. The reduced number of α-hydrogens in NDIPA compared to other more potent nitrosamines is a key factor in its diminished carcinogenic activity.
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Nitrosodiisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDIPA) is a semi-volatile organic compound belonging to the N-nitrosamine class.[1] Like many nitrosamines, it is classified as a probable human carcinogen, necessitating strict control and monitoring in various consumer products, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical characteristics of NDIPA, intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide | [2] |
| Synonyms | Diisopropylnitrosamine, NDIPA | [2] |
| CAS Number | 601-77-4 | [2] |
| Molecular Formula | C₆H₁₄N₂O | [2] |
| Molecular Weight | 130.19 g/mol | [2] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Boiling Point | 194.5 °C | [1] |
| Melting Point | >300 °C (decomposes) | [3] |
| Density | 0.942 g/cm³ (estimate) | [3] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |
| Solubility in Water | 13.02 g/L at 24 °C | [3] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [3] |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Reference(s) |
| Log P (octanol-water) | 1.4 (estimated) | [2] |
| UV-Vis Absorbance | λmax ~230 nm and ~330 nm | [4] |
| ¹H NMR | See Spectral Data Interpretation section | |
| ¹³C NMR | See Spectral Data Interpretation section | |
| Mass Spectrometry | See Spectral Data Interpretation section | [5] |
| Infrared Spectroscopy | See Spectral Data Interpretation section | [6] |
Synthesis and Formation
This compound is typically formed from the reaction of a secondary amine, diisopropylamine (B44863), with a nitrosating agent, such as nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid).[7] This reaction is a significant concern in the pharmaceutical industry, as it can occur under certain manufacturing and storage conditions if precursor materials are present.
Experimental Protocol: Synthesis of this compound
The following is a general laboratory procedure for the synthesis of this compound. Caution: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Diisopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve diisopropylamine (1 equivalent) in water in a round-bottom flask and cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add concentrated hydrochloric acid to the solution until the pH is approximately 3.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the stirred, acidified diisopropylamine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Chemical Reactivity and Decomposition
This compound is susceptible to both thermal and photochemical decomposition. The N-NO bond is relatively weak and can be cleaved under various conditions.
Thermal Decomposition
Upon heating, N-nitrosamines can decompose, although specific products for NDIPA are not well-documented in readily available literature. The decomposition of other nitrosamines suggests that the initial step is the homolytic cleavage of the N-NO bond to form a diisopropylaminyl radical and a nitric oxide radical. These reactive species can then undergo a variety of subsequent reactions.
Photochemical Decomposition
Exposure to ultraviolet (UV) light can also lead to the decomposition of N-nitrosamines.[8] The primary photochemical process is believed to be the cleavage of the N-NO bond. The quantum yield for the photodecomposition of many nitrosamines is relatively high.[9]
Reactivity with Acids and Bases
-
Acids: In the presence of strong acids, N-nitrosamines can undergo denitrosation, regenerating the secondary amine and releasing nitrous acid.[10] This reaction is often reversible.
-
Bases: this compound is relatively stable in the presence of weak bases. Strong bases may promote other reactions, but detailed studies on NDIPA are limited.
Oxidation and Reduction
-
Oxidation: Strong oxidizing agents can oxidize N-nitrosamines, though the specific products can vary.
-
Reduction: The nitroso group can be reduced. For example, reduction with lithium aluminum hydride (LiAlH₄) can convert N-nitrosamines to the corresponding hydrazines.[11]
Analytical Methodologies
The detection and quantification of this compound, especially at trace levels in pharmaceutical products, require highly sensitive and specific analytical methods. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: GC-MS Analysis of NDIPA in Valsartan
This protocol is a representative example for the analysis of NDIPA in a pharmaceutical matrix.[12]
Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Injector: Split/splitless
-
Column: e.g., a wax column
-
Carrier gas: Helium
Sample Preparation:
-
Weigh a crushed tablet equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 100 mg of valsartan.
-
Add a known volume of a suitable solvent, such as dichloromethane.
-
Vortex the sample for 1 minute to facilitate dissolution.
-
Centrifuge the sample at 4000 rpm for 2.5 minutes to pelletize undissolved excipients.
-
Transfer the supernatant to a vial for GC-MS analysis.
GC-MS/MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for NDIPA would be selected.
Experimental Protocol: LC-MS/MS Analysis of NDIPA in Metformin
This protocol is a representative example for the analysis of NDIPA in a different pharmaceutical matrix.[13][14]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (LC-MS/MS)
-
Column: e.g., C18 or a specialized column for polar compounds
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid.
Sample Preparation:
-
Weigh a crushed tablet equivalent to a specific amount of the API, for example, 100 mg of metformin.
-
Add a known volume of methanol.
-
Vortex and/or sonicate to dissolve the sample.
-
Centrifuge to remove insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter.[13]
-
Transfer the filtrate to a vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
Flow Rate: 0.3-0.5 mL/min
-
MS Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS Detection Mode: Multiple Reaction Monitoring (MRM)
Spectral Data Interpretation
¹H and ¹³C NMR Spectroscopy
Detailed assignment of ¹H and ¹³C NMR spectra for this compound requires high-resolution analysis. However, based on its structure, the following are expected:
-
¹H NMR: A septet for the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.
-
¹³C NMR: Two signals are expected, one for the two equivalent methine carbons and one for the four equivalent methyl carbons.
Mass Spectrometry
The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 130. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO, 30 Da) and α-cleavage.[5][15]
Infrared Spectroscopy
The infrared spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-N stretch: Around 1050-1150 cm⁻¹[6]
-
N=O stretch: Around 1430-1470 cm⁻¹[6]
-
C-H stretch (sp³): Just below 3000 cm⁻¹
Conclusion
This compound is a compound of significant interest to the pharmaceutical and regulatory communities due to its potential carcinogenicity. A thorough understanding of its physical and chemical properties, formation pathways, and analytical methodologies is crucial for ensuring product safety and regulatory compliance. This technical guide has provided a consolidated overview of these key characteristics to aid researchers and professionals in this endeavor. Further research into the specific decomposition products and detailed reactivity of NDIPA would be beneficial for a more complete understanding of its behavior.
References
- 1. agilent.com [agilent.com]
- 2. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. researchgate.net [researchgate.net]
- 10. CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, History, and Analysis of N-Nitrosodiisopropylamine (NDIPA) as a Pharmaceutical Contaminant
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of N-nitrosamine impurities in widely used pharmaceuticals since 2018 has presented a significant challenge to patient safety and the global drug supply chain.[1] N-Nitrosodiisopropylamine (NDIPA), a member of this class of probable human carcinogens, was identified as a contaminant in several drug products, prompting widespread regulatory scrutiny and product recalls.[2][3][4][5] This technical guide provides an in-depth review of the history of NDIPA's discovery as a contaminant, the chemical pathways leading to its formation in pharmaceutical manufacturing, its mechanism of genotoxicity, and the analytical methodologies established for its detection and quantification. It serves as a comprehensive resource for professionals engaged in drug development, manufacturing, and quality control, offering detailed experimental protocols, quantitative data summaries, and a review of the current regulatory landscape designed to mitigate the risks associated with nitrosamine (B1359907) impurities.
Discovery and History of Nitrosamine Contamination
The issue of nitrosamine contamination in pharmaceuticals escalated into a global concern in July 2018, when N-nitrosodimethylamine (NDMA) was first detected in valsartan, an angiotensin II receptor blocker (ARB).[1][6][7][8] This initial finding triggered an extensive investigation by international regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The investigation quickly expanded to other drugs in the "sartan" class, which share similar synthetic pathways.[4][7] This broader screening revealed the presence of a range of nitrosamine impurities beyond NDMA. Subsequently, several other nitrosamines were detected in sartan medicines, including N-nitrosodiethylamine (NDEA), N-nitroso-N-methyl-4-aminobutyric acid (NMBA), N-nitrosoethylisopropylamine (NEIPA), and this compound (NDIPA).[4][6][7] The discovery of these compounds, including NDIPA, in medications used for chronic conditions led to a wave of product recalls and a fundamental re-evaluation of pharmaceutical manufacturing and control strategies to ensure patient safety.[9][10]
Formation Pathways of NDIPA in Pharmaceutical Manufacturing
The formation of NDIPA, like other N-nitrosamines, requires the convergence of a nitrosatable amine source (diisopropylamine or a related precursor) and a nitrosating agent under specific conditions.[3][7][11] The primary nitrosating agent is typically nitrous acid (HNO₂), which is formed in situ from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[7]
Several root causes for NDIPA formation have been identified within pharmaceutical manufacturing processes:
-
Synthesis Chemistry: The use of sodium nitrite as a reagent is a significant risk factor. For example, it is used in the formation of the tetrazole ring structure present in many sartan drugs.[7] If diisopropylamine (B44863) or related secondary amines are also present as impurities, reagents, or solvents, the conditions can be favorable for NDIPA formation.
-
Contaminated Materials: Raw materials, starting materials, and solvents can be a source of both amine precursors and nitrosating agents.[12] A critical identified pathway is the use of recycled or recovered solvents, such as N,N-dimethylformamide (DMF). The quenching process used to destroy residual azide (B81097) during solvent recovery sometimes involves sodium nitrite, which can contaminate the recovered solvent and later react with amines in the primary manufacturing process.[7]
-
Process Cross-Contamination: Inadequate cleaning of equipment can lead to the carryover of nitrosating agents or amines from one process step to another, creating an unintended risk of nitrosamine formation.[11][13]
-
Degradation: NDIPA can potentially form from the degradation of the active pharmaceutical ingredient (API) or excipients during the manufacturing of the final drug product or during its shelf life, especially in the presence of trace nitrite impurities in excipients.[14][15]
Caption: Logical diagram illustrating the core requirements for NDIPA formation.
Toxicology and Genotoxicity
N-nitrosamines as a class are recognized as potent mutagens and probable human carcinogens.[2][16][17] Their carcinogenicity is not direct; it requires metabolic activation to exert a genotoxic effect.[2][16]
The primary mechanism for the bioactivation of NDIPA involves the following steps:
-
Metabolic Oxidation: The process is initiated in the liver by cytochrome P450 (CYP) enzymes.[16][18] The key transformation is α-hydroxylation, which is the enzymatic oxidation of a carbon atom immediately adjacent to the nitrogen of the nitroso group.[17][19]
-
Formation of Reactive Intermediate: The resulting α-hydroxy-NDIPA is an unstable intermediate. It undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophile, the isopropyl diazonium ion.[16]
-
DNA Alkylation: This reactive diazonium ion can covalently bind to nucleophilic sites on DNA bases, a process known as alkylation. This forms DNA adducts (e.g., O⁶-isopropylguanine).[16]
-
Mutation and Carcinogenesis: If these DNA adducts are not removed by the cell's DNA repair mechanisms, they can cause mispairing during DNA replication, leading to permanent mutations. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.
The structure of a nitrosamine influences its potency. Studies comparing NDIPA with the structurally similar N-nitrosoethylisopropylamine (NEIPA) have shown that NEIPA has greater mutagenic potential. This is consistent with the α-hydroxylation hypothesis, as NEIPA possesses more α-hydrogen atoms, providing more sites for the initial metabolic activation step.[17][19]
Caption: Metabolic pathway showing the bioactivation of NDIPA to a genotoxic species.
Analytical Methodologies
The detection and quantification of NDIPA at trace levels (parts per billion) in complex matrices like APIs and drug products require highly sensitive and selective analytical methods.[12][20] Regulatory agencies and researchers have developed and validated several techniques for this purpose.
The most common analytical approaches are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity, specificity, and applicability to a broad range of nitrosamines.[20][21][22]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Often coupled with a headspace (HS) autosampler, this method is also highly effective for the analysis of volatile and semi-volatile nitrosamines like NDIPA.[8][12][20]
Caption: A generalized workflow for the analysis of NDIPA in pharmaceutical samples.
Example Experimental Protocol: LC-MS/MS Method
The following is a representative protocol synthesized from published methodologies for the quantification of NDIPA.[21][22][23]
-
Objective: To quantify this compound (NDIPA) in an Active Pharmaceutical Ingredient (API) or finished drug product.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Reagents and Materials:
-
NDIPA certified reference standard.
-
NDIPA-d14 (or other suitable isotopically labeled) internal standard (IS).
-
LC-MS grade methanol, acetonitrile, and water.
-
LC-MS grade formic acid.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate NDIPA from matrix interferences (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NDIPA: Precursor Ion (Q1) → Product Ion (Q3) [Specific m/z values would be determined during method development].
-
NDIPA-d14 (IS): Precursor Ion (Q1) → Product Ion (Q3) [Specific m/z values].
-
-
Instrument Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy to be optimized for maximum signal intensity.
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of NDIPA and a fixed concentration of the internal standard in a suitable diluent.
-
Sample Preparation: Accurately weigh a known amount of the API or powdered drug product. Dissolve in the diluent, spike with the internal standard, and vortex/sonicate to ensure complete dissolution. Centrifuge and/or filter the sample to remove particulates before injection.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (NDIPA/IS) against the concentration of the calibration standards. Determine the concentration of NDIPA in the samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data and Regulatory Landscape
In response to the nitrosamine crisis, regulatory agencies established acceptable intake (AI) limits, which represent a level of exposure with a negligible cancer risk over a lifetime.
| Parameter | Value | Source / Notes |
| Compound | This compound (NDIPA) | - |
| Acceptable Intake (AI) Limit | 26.5 ng/day | FDA Recommended Limit.[13][24] This limit applies if it is the only nitrosamine present. |
| Typical Analytical LOQ | 0.44 - 1.6 ng/mL | Representative quantitation limits from validated LC-MS/MS methods for a suite of nitrosamines including NDIPA.[21][22] |
| Carcinogenicity Classification | Probable Human Carcinogen | Classification for N-nitrosamines as a class by IARC.[2][3] |
The regulatory framework put in place by agencies like the FDA and EMA mandates a proactive approach from pharmaceutical manufacturers.[5][25] This involves a three-step process:
-
Risk Assessment: Manufacturers must conduct a comprehensive risk assessment of their manufacturing processes for both APIs and drug products to identify any potential for nitrosamine formation or contamination.[12][13]
-
Confirmatory Testing: If a risk is identified, confirmatory testing of batches must be conducted using sensitive and validated analytical methods.[12][13]
-
Mitigation and Reporting: If unacceptable levels of nitrosamines are confirmed, manufacturers must implement changes to their process to mitigate the risk and must report these changes to regulatory authorities.[13][25]
Conclusion
The identification of this compound (NDIPA) as a pharmaceutical contaminant is a critical chapter in the broader history of the nitrosamine crisis that began in 2018. This period highlighted vulnerabilities in pharmaceutical manufacturing and supply chains, particularly concerning the unintended formation of genotoxic impurities. A deep understanding of the formation pathways, genotoxic mechanisms, and analytical challenges associated with NDIPA is now essential for the pharmaceutical industry. The implementation of rigorous risk assessments, the development of highly sensitive analytical methods, and adherence to a stringent global regulatory framework are the cornerstones of ensuring that medicines are safe and free from such harmful contaminants. Continuous vigilance and scientific collaboration remain paramount to protecting public health from the threat of nitrosamine impurities.
References
- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information Note Nitrosamine impurities [who.int]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 14. A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. hesiglobal.org [hesiglobal.org]
- 19. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and this compound (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. fda.gov [fda.gov]
Environmental Fate and Transport of N-Nitrosodiisopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodiisopropylamine (NDIPA) is a nitrosamine (B1359907) impurity of growing concern due to its potential carcinogenicity and detection in some pharmaceutical products. Understanding its environmental fate and transport is critical for assessing the potential risks associated with its release into the environment through manufacturing effluents or other sources. This technical guide provides a comprehensive overview of the available data and predictive insights into the environmental behavior of NDIPA, including its physicochemical properties, degradation pathways (photolysis, hydrolysis, and biodegradation), mobility in soil, and potential for bioaccumulation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important processes to support environmental risk assessment and inform mitigation strategies.
Physicochemical Properties
The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. These properties influence its distribution between different environmental compartments such as air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference/Method |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide | PubChem |
| CAS Number | 601-77-4 | PubChem |
| Molecular Formula | C₆H₁₄N₂O | PubChem |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| Physical Description | White to pale yellow solid | [1] |
| Boiling Point | 194.5 °C | [1] |
| Melting Point | >300 °C | [1] |
| Vapor Pressure | 0.26 mmHg (34.7 Pa) at 25 °C | [1] |
| Water Solubility | 13.02 g/L (13,020 mg/L) at 24 °C | ChemicalBook |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 1.4 (Estimated) | US EPA EPI Suite™ |
Environmental Fate and Transport
The following sections detail the expected behavior of NDIPA in various environmental compartments based on available data for nitrosamines and predictive modeling.
Photolysis
Photolysis, or degradation by light, is anticipated to be a significant degradation pathway for nitrosamines in the environment, particularly in the atmosphere and surface waters. Nitrosamines absorb ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond.
While specific experimental data on the photolysis of NDIPA is limited, studies on other nitrosamines indicate that they can undergo rapid degradation in the presence of sunlight. For instance, the photolytic half-life of N-nitrosodimethylamine (NDMA) vapor in sunlight is estimated to be in the range of minutes. In aqueous solutions, the half-lives of various alkyl nitrosamines under simulated sunlight have been reported to be between 12 to 16 minutes. The quantum yield for NDMA photolysis has been determined to be approximately 0.41. It is expected that NDIPA, as a dialkylnitrosamine, will exhibit similar photosensitivity.
Experimental Protocol: Determining Photolysis Quantum Yield
A common method for determining the aqueous photolysis quantum yield involves the use of a solar simulator or a photoreactor with a known light source.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis can be a significant degradation pathway.
There is a lack of specific experimental data on the hydrolysis of this compound. However, nitrosamines are generally considered to be relatively stable to hydrolysis under neutral and alkaline conditions. Under acidic conditions, the hydrolysis rate may increase.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
The OECD Guideline for the Testing of Chemicals, Test No. 111, provides a standardized method for assessing the rate of hydrolysis of a chemical as a function of pH.
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms. It is a key process that determines the persistence of chemicals in the environment. Biodegradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.
Experimental Protocol: Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. These screening tests provide an indication of a substance's potential for rapid and complete biodegradation.
Mobility in Soil (Sorption)
The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the chemical is likely to be immobile and remain in the soil, while a low Koc value suggests it is more likely to move with water and potentially leach into groundwater.
There is no experimental Koc value available for NDIPA. Therefore, an estimated value was obtained using the US EPA's EPI Suite™, which is a well-established quantitative structure-activity relationship (QSAR) model.
Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
The OECD Guideline 106 describes a method to determine the adsorption and desorption of a chemical on different soil types.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The bioconcentration factor (BCF) is a measure of the extent to which a chemical accumulates in an aquatic organism from the water. A high BCF suggests a potential for the chemical to magnify in the food chain.
No experimental BCF value for NDIPA has been found in the literature. An estimated value was obtained using the US EPA's EPI Suite™.
Experimental Protocol: Bioconcentration in Fish (OECD 305)
The OECD Guideline 305 provides a method for determining the bioconcentration of a chemical in fish.
Summary of Environmental Fate Parameters
The following table summarizes the available and estimated environmental fate parameters for this compound. It is important to note that where experimental data is lacking, values have been estimated using a QSAR model (US EPA EPI Suite™) and should be interpreted with caution.
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value | Method/Source |
| Photolysis Half-Life | Rapid (qualitative) | Inferred from data on other nitrosamines |
| Hydrolysis Half-Life | Stable (qualitative) | Inferred from general nitrosamine chemistry |
| Biodegradation | Not readily biodegradable (predicted) | US EPA EPI Suite™ |
| Soil Sorption Coefficient (Log Kₒc) | 2.06 (Estimated) | US EPA EPI Suite™ |
| Bioconcentration Factor (BCF) | 4.68 L/kg (Estimated) | US EPA EPI Suite™ |
Analytical Methods
The accurate determination of NDIPA in environmental matrices is essential for monitoring its presence and understanding its fate. Several analytical methods are available for the detection and quantification of nitrosamines at low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including nitrosamines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is particularly useful for the analysis of less volatile or thermally labile nitrosamines.
EPA Method 607 and EPA Method 521 provide detailed procedures for the analysis of nitrosamines in wastewater and drinking water, respectively, using GC-based methods.[2][3] These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to concentrate the analytes and remove interferences prior to instrumental analysis.
Conclusion
Based on its physicochemical properties and predictive modeling, this compound is expected to be moderately mobile in soil and has a low potential for bioaccumulation. Photolysis is likely to be a significant degradation pathway in sunlit environments. While it is predicted to be not readily biodegradable, further experimental studies are needed to determine its actual persistence in various environmental compartments. The information and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to assess the environmental risks associated with NDIPA and to develop strategies for its monitoring and control. The lack of experimental data for several key environmental fate endpoints highlights the need for further research to refine our understanding of the environmental behavior of this emerging contaminant.
References
Metabolic Activation of N-Nitrosodiisopropylamine to Alkylating Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDIPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species. The carcinogenic activity of most N-nitrosamines is not direct; they require metabolic activation to electrophilic intermediates that can alkylate cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the metabolic pathways involved in the activation of NDIPA to alkylating agents, with a focus on the enzymatic processes, resulting DNA damage, and the experimental methodologies used to study these phenomena.
Metabolic Activation Pathways
The primary and most well-established pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1] This hydroxylation occurs on a carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form a diazonium ion, a potent alkylating agent, and an aldehyde.
However, the structure of this compound, with its branched isopropyl groups, presents a unique case. The α-carbons in NDIPA lack hydrogen atoms, which are necessary for the typical α-hydroxylation process. This structural feature is believed to be the primary reason for NDIPA's observed low carcinogenic potential compared to its linear counterpart, N-nitrosodi-n-propylamine (NDPA).[2]
While α-hydroxylation is hindered, alternative metabolic pathways, such as β-hydroxylation, may contribute to the bioactivation of NDIPA, albeit to a lesser extent. Studies on the closely related N-nitrosodi-n-propylamine (NDPA) have shown that β-hydroxylation is a significant metabolic route.[3] This process, also mediated by CYP enzymes, leads to the formation of N-nitroso-β-hydroxypropylpropylamine (NHPPA), which can be further oxidized to N-nitroso-β-oxopropylpropylamine (NOPPA).[3] Subsequent enzymatic reactions can then lead to the formation of a methylating agent.[3] It is plausible that a similar β-hydroxylation pathway exists for NDIPA, leading to the formation of reactive intermediates capable of DNA alkylation.
Denitrosation, the removal of the nitroso group, is another metabolic pathway for N-nitrosamines, generally considered a detoxification route.[4] This reaction is also catalyzed by cytochrome P450 enzymes.[4]
Data Presentation
Currently, there is a scarcity of publicly available quantitative data specifically on the metabolic kinetics of this compound. The following table provides representative kinetic data for the metabolism of other N-nitrosamines by human liver microsomes to illustrate the typical range of values observed.
| N-Nitrosamine | CYP Isoform(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6, CYP2C series, CYP3A4 | 27 - 48 (high affinity) | 0.18 - 2.99 | [5][6] |
| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | Not specified | Not specified | [7] |
| N-Nitrosodipropylamine (NDPA) | Not specified | Not specified | Not specified | [6] |
| N-Nitrosodibutylamine (NDBA) | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
The study of N-nitrosamine metabolism and its consequences involves a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This assay is fundamental for studying the initial steps of metabolic activation by cytochrome P450 enzymes.
Objective: To determine the rate of metabolism of a nitrosamine (B1359907) and identify its metabolites when incubated with liver microsomes.
Materials:
-
Test nitrosamine (e.g., NDIPA)
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical standards for expected metabolites
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test nitrosamine to the mixture.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent nitrosamine and the formation of metabolites using a validated analytical method such as LC-MS/MS.[8]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Objective: To determine if a nitrosamine or its metabolites can induce mutations in specific strains of Salmonella typhimurium.
Materials:
-
Test nitrosamine
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Liver S9 fraction (from induced rats or hamsters) for metabolic activation
-
Cofactor solution (e.g., NADP+, glucose-6-phosphate)
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Prepare the S9 mix by combining the liver S9 fraction with the cofactor solution.
-
In a test tube, combine the test nitrosamine at various concentrations, the bacterial tester strain, and the S9 mix (for assays with metabolic activation).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Analysis of DNA Adducts by LC-MS/MS
This method allows for the sensitive and specific detection and quantification of DNA adducts formed by reactive metabolites.
Objective: To identify and quantify specific DNA adducts in tissues of animals exposed to a nitrosamine or in in vitro incubation samples.
Materials:
-
DNA isolated from tissues or in vitro reactions
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Analytical standards for the DNA adducts of interest
Procedure:
-
Isolate DNA from the samples of interest using standard protocols.
-
Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes.
-
Analyze the resulting deoxynucleoside mixture by LC-MS/MS. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-daughter ion transitions for the DNA adducts of interest.[6]
-
Quantify the DNA adducts by comparing the peak areas in the samples to a standard curve generated with known amounts of the analytical standards.
Conclusion
The metabolic activation of this compound to alkylating agents is a critical area of study for assessing its potential carcinogenic risk. Due to its unique branched-chain structure, which lacks α-hydrogens, the classical α-hydroxylation pathway is impeded, likely contributing to its lower carcinogenic potency compared to other N-nitrosamines. However, the potential for alternative metabolic pathways, such as β-hydroxylation, warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the metabolism, genotoxicity, and DNA-damaging potential of NDIPA and other N-nitrosamines, ultimately contributing to a more comprehensive understanding of their mechanisms of action and informing risk assessment strategies in the pharmaceutical and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of the beta-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Metabolism of N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
In Silico Prediction of N-Nitrosodiisopropylamine (NDiPA) Toxicity: A Technical Guide
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1] Many are potent mutagens and are categorized within the "cohort of concern" in the ICH M7(R2) guideline for mutagenic impurities in pharmaceuticals.[1][2][3] The discovery of N-nitrosamine impurities in various drug products has led to recalls and mandated rigorous risk assessments for all marketed medicines.[2][4][5] N-Nitrosodiisopropylamine (NDiPA) is one such nitrosamine (B1359907) that requires careful toxicological evaluation.
This technical guide provides an in-depth overview of the methodologies used for the in silico prediction of NDiPA toxicity. It is intended for researchers, toxicologists, and drug development professionals involved in the safety assessment of pharmaceutical products. The guide covers the fundamental mechanism of nitrosamine toxicity, summarizes key quantitative toxicological data, outlines computational prediction strategies, and details relevant experimental protocols for context and data generation.
Toxicological Profile of this compound (NDiPA)
Mechanism of Toxicity: The Role of Metabolic Activation
The carcinogenicity of most N-nitrosamines is not direct but requires metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] The principal activation pathway for potent dialkyl N-nitrosamines involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-nitrogen).[9][10] This α-hydroxylation is a critical step, leading to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive diazonium ion.[8][11][12] This electrophilic species can then alkylate DNA, forming adducts (e.g., O⁶-methylguanine, N7-methylguanine) that, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.[6][13][14][15]
A crucial structural feature of NDiPA is the absence of α-hydrogen atoms . The α-carbons are tertiary. The carcinogenic potency of N-nitrosamines is strongly correlated with the presence and number of α-hydrogens.[16] Compounds lacking α-hydrogens are generally significantly less potent carcinogens because they cannot undergo the efficient α-hydroxylation activation pathway.[9][16][17] While alternative metabolic pathways like β- or γ-hydroxylation can occur, they are typically considered detoxification routes or far less efficient in producing genotoxic species.[17][18]
Quantitative Toxicity Data
In vivo studies comparing NDiPA with its structural analog N-nitrosoethylisopropylamine (NEIPA), which possesses an additional α-hydrogen, confirm the critical role of the α-hydroxylation pathway. NEIPA demonstrates significantly greater mutagenic and DNA-damaging potential than NDiPA.[16]
Table 1: Comparative Genotoxicity Data for NDiPA and NEIPA
| Compound | Assay | Species | Doses Administered (oral, 7 days) | Key Findings | Reference |
|---|---|---|---|---|---|
| NDiPA | Pig-a Gene Mutation Assay | C57BL/6J Mouse | 25, 50, 100 mg/kg | No significant increase in Pig-a mutant frequency in peripheral red blood cells. | [16] |
| NEIPA | Pig-a Gene Mutation Assay | C57BL/6J Mouse | 25, 50, 100 mg/kg | Dose-dependent increase in Pig-a mutant frequency. | [16] |
| NDiPA | 8-OHdG DNA Damage Assay | C57BL/6J Mouse | 25, 50, 100 mg/kg | No significant increase in 8-OHdG levels in liver DNA. | [16] |
| NEIPA | 8-OHdG DNA Damage Assay | C57BL/6J Mouse | 25, 50, 100 mg/kg | Significant increase in 8-OHdG levels in liver DNA. |[16] |
In Silico Prediction Strategies for NDiPA Toxicity
Given the extensive experimental data required for traditional toxicological assessment, in silico (computational) methods are essential for rapid risk assessment, prioritization, and establishing acceptable intake (AI) limits.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that correlate chemical structure with biological activity (e.g., carcinogenicity).[19] For N-nitrosamines, QSAR models are often developed to predict carcinogenic potency, typically expressed as the TD50 (the chronic dose rate that gives 50% of animals tumors by the end of a standard lifespan).[20][21] These models use a variety of molecular descriptors, including quantum mechanical calculations, to capture the electronic and steric features that govern metabolic activation.[20][21][22]
For NDiPA, a QSAR model would likely predict low carcinogenic potency due to its lack of α-hydrogens, a key descriptor in most nitrosamine models. These models can distinguish compounds into different potency categories with high accuracy, aiding in regulatory submissions.[22]
Read-Across Approach
Read-across is a data gap-filling technique that involves predicting the properties of a target chemical (NDiPA) based on experimental data from one or more structurally similar source chemicals.[21] This is a cornerstone of nitrosamine risk assessment when compound-specific data is unavailable.[9] The European Medicines Agency (EMA) employs a Carcinogenic Potency Categorization Approach (CPCA) that formalizes this process.[21][23]
For NDiPA, an appropriate analog for read-across would be another N-nitrosamine that also lacks α-hydrogens. N-nitrosodiphenylamine could serve as a potential analog. It is crucial not to use analogs with α-hydrogens, like N-nitrosodiethylamine (NDEA) or NEIPA, as this would lead to a gross overestimation of NDiPA's toxicity.
Expert Rule-Based Systems
Expert rule-based systems are software tools that use a set of predefined structural rules and mechanistic knowledge to predict toxicity. For nitrosamines, these systems can identify structural alerts for mutagenicity and carcinogenicity. They codify the knowledge that α-hydroxylation is the key activation pathway and that its absence in molecules like NDiPA significantly mitigates the risk.[9] These tools are often used as a first-tier screening method in a comprehensive risk assessment workflow.
Key Experimental Protocols for Toxicity Assessment
While in silico models are predictive, they are built upon and validated by experimental data. Understanding the underlying assays is critical for interpreting both computational predictions and regulatory guidance.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess a chemical's potential to cause gene mutations.[24]
-
Principle: The assay uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the chemical to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Methodology:
-
Metabolic Activation: Since nitrosamines require metabolic activation, the test is performed with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from rats or hamsters pre-treated with enzyme inducers.[24][25] For nitrosamines, hamster liver S9 is often more effective.[25]
-
Exposure: The tester strains, the test chemical (NDiPA), and the S9 mix (if used) are combined. In the pre-incubation method, this mixture is incubated at 37°C before being plated.[24]
-
Plating: The mixture is plated onto a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a positive (mutagenic) result.
-
-
Relevance for NDiPA: A negative result in a properly conducted Ames test, particularly with robust metabolic activation systems, would provide strong evidence for NDiPA's lack of mutagenicity, consistent with its chemical structure.
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
-
Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated erythrocytes in bone marrow or peripheral blood indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).
-
Methodology:
-
Dosing: Animals (typically mice or rats) are administered the test substance (NDiPA), usually via the intended clinical route or oral gavage, for a specified duration (e.g., daily for seven days).[16]
-
Tissue Collection: At appropriate times after the final dose, samples of bone marrow or peripheral blood are collected.
-
Slide Preparation: The cells are prepared and stained with a dye (e.g., acridine (B1665455) orange, Giemsa) that allows for the visualization of micronuclei within immature (polychromatic) erythrocytes.
-
Analysis: At least 2000 immature erythrocytes per animal are scored under a microscope to determine the frequency of micronucleated cells.
-
Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to concurrent vehicle controls indicates a positive result.
-
Visualizing the NDiPA Metabolic Pathway
The primary mechanism of toxicity for potent N-nitrosamines is α-hydroxylation. The diagram below illustrates this critical activation pathway. Because NDiPA lacks α-hydrogens, it cannot proceed down this path, explaining its low toxicity. Instead, it may undergo less consequential β-hydroxylation.
Conclusion
The in silico prediction of this compound toxicity is fundamentally guided by its molecular structure. The absence of α-hydrogens precludes the primary metabolic activation pathway responsible for the high carcinogenic potency of many other N-nitrosamines. This mechanistic understanding is well-captured by modern computational tools, including QSAR models, read-across frameworks, and expert systems, which consistently predict a low toxicity potential for NDiPA. These predictions are strongly supported by comparative in vivo data. A comprehensive risk assessment should therefore integrate these in silico approaches to guide decision-making, establish a scientifically justified acceptable intake limit, and ensure patient safety while avoiding unnecessary animal testing.
References
- 1. Better models to shed light on the mutagenicity of N-nitrosamines - Fraunhofer ITEM [item.fraunhofer.de]
- 2. lhasalimited.org [lhasalimited.org]
- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrosamine carcinogen activation pathway determined by quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 14. hesiglobal.org [hesiglobal.org]
- 15. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and this compound (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Quantitative structure-activity relationship prediction of carcinogenicity of N-nitroso compounds based on category approach and read-across] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. | Semantic Scholar [semanticscholar.org]
- 21. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantum-Mechanical Approach to Predicting the Carcinogenic Potency of N-Nitroso Impurities in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Technical Guide to N-Nitrosodiisopropylamine (NDiPA) Acceptable Intake Limits in Pharmaceuticals
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery of N-nitrosamine impurities in various pharmaceutical products has prompted stringent regulatory scrutiny worldwide. These compounds are classified as probable human carcinogens, necessitating their control to exceedingly low levels.[1] This technical guide provides an in-depth overview of the regulatory landscape, risk assessment, and analytical strategies pertaining to N-Nitrosodiisopropylamine (NDiPA), a specific nitrosamine (B1359907) impurity identified in some drug products.[2][3] It summarizes the acceptable intake (AI) limits set by major regulatory bodies, details the methodologies for its detection, and outlines the toxicological basis for these limits.
Regulatory Framework and Toxicological Basis
The foundation for controlling DNA-reactive impurities like N-nitrosamines in pharmaceuticals is the International Council for Harmonisation (ICH) M7 guideline.[4] This guideline categorizes nitrosamines as a "cohort of concern," a group of chemicals with exceptionally high carcinogenic potency.[1] For such compounds, the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is not considered sufficiently protective.[1] Therefore, acceptable intake (AI) limits for nitrosamines are established based on compound-specific toxicological data or robust structure-activity relationship (SAR) assessments.
The AI represents a daily exposure level that approximates a 1 in 100,000 increased cancer risk over a lifetime of exposure.[5][6] It is typically derived from long-term animal carcinogenicity studies by extrapolating from the tumorigenic dose 50 (TD50), which is the dose that causes tumors in 50% of the animals.[7][8]
The Carcinogenic Potency Categorization Approach (CPCA)
For nitrosamines lacking robust carcinogenicity data, regulatory agencies have adopted the Carcinogenic Potency Categorization Approach (CPCA).[1][9] This framework classifies a nitrosamine into one of five categories based on its structural features, which are known to influence carcinogenic potency.[9] An AI limit is then assigned based on the category. The CPCA considers factors like the presence of α-hydrogens and other activating or deactivating structural features that affect the metabolic activation of the nitrosamine.[9]
Acceptable Intake (AI) Limits for NDiPA
The AI limit for NDiPA has been a subject of re-evaluation as more data and refined assessment approaches become available. Initially, many regulators assigned a limit based on read-across from other structurally similar nitrosamines. However, recent assessments using the CPCA have led to a revised, higher AI.
Table 1: Summary of this compound (NDiPA) Acceptable Intake Limits
| Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| EMA (European Medicines Agency) | 1500 | Re-evaluated based on the Carcinogenic Potency Categorization Approach (CPCA), placing NDiPA in Category 5.[10][11] |
| U.S. FDA (Food and Drug Administration) | 1500 | Based on the CPCA, where NDiPA is considered a lower-potency nitrosamine.[12] |
| Health Canada | 26.5 | This limit was established prior to the widespread adoption of the revised CPCA classification for NDiPA. |
Note: Regulatory limits are subject to change. Professionals should always consult the latest guidance from the respective health authority.
Risk Assessment and Control Strategy
Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine impurities in their Active Pharmaceutical Ingredients (APIs) and finished drug products.[13][14]
Risk Assessment Workflow
The process involves three key steps:
-
Risk Evaluation: A systematic evaluation of the manufacturing process of the API and the drug product to identify potential sources of amines and nitrosating agents that could form NDiPA.[15][16]
-
Confirmatory Testing: If a risk is identified, highly sensitive and validated analytical methods must be used to test batches of the API and/or drug product to confirm the presence and quantity of NDiPA.[17]
-
Mitigation and Control: If NDiPA is detected above the reporting threshold, manufacturers must implement changes to the manufacturing process to prevent its formation or reduce it to a level at or below the AI limit.[17] This becomes part of the control strategy.
References
- 1. ardena.com [ardena.com]
- 2. fda.gov [fda.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Update of Appendix 1 of the nitrosamine impurities guidance Rev. 5 - Agirad [agirad.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. veeprho.com [veeprho.com]
- 13. Nitrosamine Impurities Risk Assessment [mavenrs.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Nitrosamines New WHO Guidance Provides Expanded Risk Assessment Considerations [pharmaceuticalonline.com]
- 16. capra.ca [capra.ca]
- 17. New FDA Guidance on Control of Nitrosamine Impurities | King & Spalding - JDSupra [jdsupra.com]
N-Nitrosodiisopropylamine (NDIPA): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodiisopropylamine (NDIPA) is a member of the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.[1][2] The presence of nitrosamine (B1359907) impurities, including NDIPA, in pharmaceutical products has become a significant focus for regulatory agencies and the pharmaceutical industry, leading to product recalls and the implementation of stringent risk assessment strategies.[3][4] This review provides an in-depth analysis of the current research on NDIPA, covering its chemical properties, synthesis, analytical detection, metabolism, toxicology, and the regulatory landscape.
Chemical and Physical Properties
NDIPA is an organic compound with the chemical formula C6H14N2O.[5] It is described as an off-white to pale yellow solid or a colorless to light yellow oily liquid with a pungent odor.[5][6][7] It is soluble in organic solvents like benzene, chloroform, and methanol, but insoluble in water.[5][6] NDIPA is an unstable compound that can decompose upon exposure to heat or light.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 601-77-4 | [6] |
| Molecular Formula | C6H14N2O | [6][8] |
| Molecular Weight | 130.19 g/mol | [6][7] |
| Appearance | Off-white to pale yellow solid or colorless to light yellow oily liquid | [5][6][7] |
| Boiling Point | 194.5 °C | [7] |
| Melting Point | >300 °C | [6][7] |
| Density | 0.9422 g/cm³ | [6] |
| Water Solubility | 13.02 g/L (at 24 °C) | [6] |
| Vapor Pressure | 0.26 mmHg | [7] |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide | [7] |
Synthesis of this compound
NDIPA is typically synthesized in the laboratory through the nitrosation of diisopropylamine (B44863).[5] This reaction involves treating diisopropylamine with a nitrosating agent, such as nitrous acid (formed in situ from a nitrite (B80452) salt and a strong acid) or tert-butyl nitrite.[5][9] The general principle of N-nitrosamine formation involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[4]
Figure 1: General Synthesis Pathway for NDIPA.
One documented method for the synthesis of various N-nitroso compounds, including presumably NDIPA, involves the use of tert-butyl nitrite (TBN) under solvent-free conditions.[9] This approach is noted for its efficiency, broad substrate scope, and mild reaction conditions that are tolerant of sensitive functional groups.[9]
Analytical Methodologies
The detection and quantification of NDIPA at trace levels in pharmaceutical products and other matrices require highly sensitive and selective analytical methods.[10][11] The low acceptable intake limits for nitrosamines necessitate analytical techniques with low detection and quantification capabilities.[10] Commonly employed methods include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[10][11]
Table 2: Analytical Methods for this compound Detection
| Analytical Technique | Description | Application | Reference |
| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry | Detection and quantification in various pharmaceutical drugs. | [10] |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | General method for the control of six common N-nitrosamine impurities. | [10] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Quantitation of NDIPA and other nitrosamines in sartans. | [12] |
| HS-GC-MS | Headspace-Gas Chromatography-Mass Spectrometry | Alternative general method for nitrosamine impurity control. | [10] |
The United States Pharmacopeia (USP) General Chapter <1469> provides standardized procedures for the analysis of nitrosamine impurities, including NDIPA, in pharmaceuticals.[12] For instance, Procedure 1 utilizes LC-HRMS for the quantification of seven nitrosamines, including NDIPA, in specific sartan drugs.[12] Procedure 3 employs LC-MS/MS for the quantification of six nitrosamines, also including NDIPA, in a range of sartans.[12]
Metabolism and Toxicology
N-nitrosamines, including NDIPA, are not genotoxic themselves but require metabolic activation to exert their carcinogenic effects.[2][13] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][13] The key initial step is the α-hydroxylation of one of the alkyl chains.[14] This process is crucial for the formation of mutagens from N-nitrosamines.[14]
The α-hydroxylation of NDIPA leads to the formation of an unstable α-hydroxy-nitrosamine, which then spontaneously decomposes to form an electrophilic diazonium ion. This highly reactive intermediate can then alkylate DNA, leading to the formation of DNA adducts, which are critical in initiating the carcinogenic process.[13][15]
Figure 2: Proposed Metabolic Activation Pathway of NDIPA.
NDIPA is classified as a genotoxic and carcinogenic substance.[3] It is a confirmed carcinogen with experimental carcinogenic and tumorigenic data.[6] Studies using human lymphoblastoid TK6 cells have been employed to evaluate the genotoxicity of various nitrosamines, including NDIPA.[1][15] In one such study, the genotoxic potency of six nitrosamine impurities was ranked, with NDIPA showing lower potency compared to others like N-nitrosomethylphenylamine (NMPA) and N-nitrosodiethylamine (NDEA).[1] The ranking was as follows: NMPA > NDEA ≈ NEIPA > NMBA > NDBA ≈ NDIPA.[1][15]
A comparative in vivo study in mice demonstrated that N-nitrosoethylisopropylamine (NEIPA) exhibited significantly greater mutagenicity and DNA damage potential than NDIPA.[14] This difference is attributed to the presence of an additional α-hydrogen in NEIPA, reinforcing the importance of the α-hydroxylation pathway in the mutagenicity of nitrosamines.[14]
Quantitative Toxicological Data
The toxicological profile of NDIPA has been established through various studies. It is considered moderately toxic by ingestion.[6]
Table 3: Quantitative Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| LD50 | 850 mg/kg | Rat | Oral | [6] |
| Genotoxicity | Lower potency relative to other nitrosamines (e.g., NDEA, NMPA) | Human TK6 cells | In vitro | [1][15] |
| Mutagenicity | Lower potency relative to NEIPA | Mouse | In vivo | [14] |
Risk Assessment
Due to the carcinogenic potential of nitrosamines, regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent risk assessments for these impurities in pharmaceutical products.[4][16] The risk assessment process involves identifying potential sources of nitrosamine contamination, evaluating the risk, and implementing control strategies to mitigate any identified risks.[16][17]
For NDIPA, the U.S. FDA has established an Acceptable Intake (AI) limit of 1500 ng/day for it as a drug substance-related impurity (NDSRI).[18] This limit is based on a lifetime cancer risk and is used to ensure patient safety.[17]
Figure 3: General Workflow for Nitrosamine Risk Assessment.
Experimental Protocols
Example Protocol: In Vitro Micronucleus Assay for Genotoxicity Assessment
This protocol is a generalized representation based on methodologies described for assessing the genotoxicity of nitrosamines in human TK6 cells.[1][15]
-
Cell Culture:
-
Maintain human lymphoblastoid TK6 cells (transduced with human CYP2A6 for metabolic activation) in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed the TK6 cells at a specific density (e.g., 2 x 10^5 cells/mL) in culture plates.
-
Prepare a stock solution of NDIPA in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of NDIPA for a defined period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control.
-
-
Micronucleus Staining and Analysis:
-
After the treatment period, harvest the cells by centrifugation.
-
Lyse the cells using a hypotonic solution containing a nuclear stain (e.g., propidium (B1200493) iodide) and a non-ionic detergent.
-
Analyze the samples using a flow cytometer to quantify the frequency of micronuclei in the cell population. An increase in micronucleus frequency indicates potential clastogenic or aneugenic effects.
-
-
Data Analysis:
-
Calculate the percentage of micronucleated cells for each treatment group.
-
Perform statistical analysis to determine if there is a significant, dose-dependent increase in micronucleus formation compared to the vehicle control.
-
Conclusion
This compound is a significant N-nitrosamine impurity that requires careful monitoring and control, particularly within the pharmaceutical industry. Its confirmed carcinogenic and genotoxic properties, although potentially less potent than some other nitrosamines, necessitate a thorough understanding of its chemical behavior, metabolic activation, and toxicological profile. The development and validation of sensitive analytical methods are crucial for ensuring that human exposure to NDIPA remains below the established acceptable intake limits. Ongoing research and robust risk assessment strategies are essential to mitigate the potential health risks associated with this compound.
References
- 1. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine Impurities Risk Assessment [mavenrs.com]
- 5. chembk.com [chembk.com]
- 6. N-NITROSO-DI-ISO-PROPYLAMINE | 601-77-4 [chemicalbook.com]
- 7. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and this compound (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitrosamines New WHO Guidance Provides Expanded Risk Assessment Considerations [pharmaceuticalonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. veeprho.com [veeprho.com]
Genotoxicity of N-Nitrosodiisopropylamine (NDIPA) in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic potential of N-Nitrosodiisopropylamine (NDIPA) in mammalian cells. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways involved in NDIPA-induced genotoxicity.
Executive Summary
This compound (NDIPA) is a member of the nitrosamine (B1359907) class of compounds, which are recognized as a "cohort of concern" due to the carcinogenic potential of many of its members. The genotoxicity of nitrosamines is a critical endpoint in safety assessment, as DNA damage is a primary initiating event in carcinogenesis. This guide consolidates the available data on NDIPA's genotoxicity in mammalian cells, focusing on key assays such as the micronucleus test, chromosomal aberration assay, and comet assay. While data for NDIPA is not as extensive as for other nitrosamines like N-nitrosodimethylamine (NDMA), existing studies indicate that NDIPA possesses weak genotoxic activity. Its genotoxic potential is influenced by metabolic activation, which is a hallmark of most nitrosamines.
Data Presentation: Quantitative Genotoxicity Data for NDIPA
The following tables summarize the available quantitative data from in vitro genotoxicity studies of NDIPA in mammalian cells.
Table 1: In Vitro Micronucleus Assay Data for NDIPA in Human TK6 Cells
| Cell Line | Metabolic Activation | Concentration (µM) | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control | Reference |
| TK6 (CYP2A6-expressing) | Endogenous CYP2A6 | 0 (Vehicle Control) | 1.5 ± 0.3 | 1.0 | [1] |
| 100 | 1.6 ± 0.2 | 1.1 | [1] | ||
| 300 | 1.8 ± 0.4 | 1.2 | [1] | ||
| 1000 | 2.0 ± 0.5 | 1.3 | [1] |
Table 2: DNA Damage (γH2A.X Phosphorylation) Data for NDIPA in Human TK6 Cells
| Cell Line | Metabolic Activation | Concentration (µM) | Fold Increase in γH2A.X Intensity (Mean ± SD) | Reference |
| TK6 (CYP2A6-expressing) | Endogenous CYP2A6 | 0 (Vehicle Control) | 1.0 ± 0.1 | [1] |
| 100 | 1.1 ± 0.1 | [1] | ||
| 300 | 1.2 ± 0.2 | [1] | ||
| 1000 | 1.4 ± 0.3 | [1] |
Note: Data for chromosomal aberration and comet assays specifically for NDIPA in mammalian cells in vitro are limited in the public domain. The genotoxic potential of NDIPA is considered weak compared to other nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosoethylisopropylamine (NEIPA)[1][2].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genotoxicity. The following sections outline the typical experimental protocols for key in vitro genotoxicity assays.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a widely used genotoxicity assay that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Objective: To determine the potential of a test substance to induce micronuclei in cultured mammalian cells.
General Procedure:
-
Cell Culture: Human lymphoblastoid TK6 cells or Chinese hamster ovary (CHO) cells are commonly used. Cells are maintained in appropriate culture medium and conditions.
-
Treatment: Cells are exposed to a range of concentrations of the test substance (e.g., NDIPA) with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver). A vehicle control and a positive control are included.
-
Exposure Duration: Short-term (e.g., 3-6 hours) and/or long-term (e.g., 24 hours) exposure periods are used.
-
Cytochalasin B Treatment: For cytokinesis-blocked micronucleus assay, cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is calculated.
In Vitro Chromosomal Aberration Assay
The chromosomal aberration assay evaluates the ability of a test substance to induce structural changes in chromosomes.
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
General Procedure:
-
Cell Culture: CHO cells or human peripheral blood lymphocytes are frequently used.
-
Treatment: Similar to the micronucleus assay, cells are treated with various concentrations of the test substance with and without metabolic activation (S9).
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and fixed. The cell suspension is then dropped onto clean, cold microscope slides and air-dried.
-
Staining: The chromosomes are stained with a stain like Giemsa.
-
Analysis: Metaphase spreads are examined under a microscope for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. Typically, 100-200 metaphase spreads are analyzed per concentration.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To measure DNA single- and double-strand breaks, as well as alkali-labile sites, in individual mammalian cells.
General Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the cultured cells.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a high pH.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. Image analysis software is used to quantify parameters such as % tail DNA, tail length, and tail moment.
Mandatory Visualizations
Experimental Workflow for In Vitro Genotoxicity Testing
References
Methodological & Application
Application Note: Quantitative Analysis of N-Nitrosodiisopropylamine (NDiPA) in Pharmaceutical Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[2][3][4] N-Nitrosodiisopropylamine (NDiPA) is one of the seven nitrosamine impurities the FDA has identified as potentially present in drug products.[5]
This application note provides a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound (NDiPA). This method is designed to meet the stringent requirements for trace-level analysis in the pharmaceutical industry and is applicable for both active pharmaceutical ingredients (APIs) and finished drug products.
Experimental Protocol
Materials and Reagents
-
Standards: this compound (NDiPA) reference standard, this compound-d14 (NDiPA-d14) or other suitable isotopically labeled internal standard (ISTD).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm PTFE).
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDiPA reference standard in methanol to obtain a final concentration of 1 mg/mL.
Internal Standard (ISTD) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of NDiPA-d14 in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate diluent (e.g., 80:20 methanol:water) to create calibration standards ranging from the limit of quantification (LOQ) to a suitable upper concentration.[6] A typical calibration curve might range from 0.5 ng/mL to 200 ng/mL.[7]
Sample Preparation: The appropriate sample preparation method will depend on the sample matrix.
-
For Drug Substances (APIs):
-
Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add a known volume of diluent (e.g., 1% formic acid in water) and the internal standard solution.
-
Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.45 µm PTFE filter into an LC vial for analysis.
-
-
For Drug Products (e.g., Tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of the API.
-
Follow the same extraction procedure as for the drug substance.
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended LC-MS/MS parameters for the quantification of NDiPA.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Waters ACQUITY UPLC BEH C18 (e.g., 150 x 4.6 mm, 5 µm) or equivalent.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water.[9] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile.[9] |
| Gradient | Optimized for separation of NDiPA from matrix interferences. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute NDiPA, and then re-equilibrate. |
| Flow Rate | 0.5 - 0.8 mL/min.[8][9] |
| Injection Volume | 10 - 100 µL.[8][9] |
| Column Temperature | 40 °C. |
| Autosampler Temp. | 4 °C. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nitrosamine analysis.[10][11] |
| Capillary Voltage | 3.5 kV.[7] |
| Source Temperature | 150 °C.[7] |
| Desolvation Temp. | 500 °C.[7] |
| Desolvation Gas Flow | 650 L/h.[7] |
| Cone Gas Flow | Optimized to minimize background noise (e.g., 350 L/hr).[12] |
| Collision Gas | Argon.[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM).[11] |
Table 3: MRM Transitions for NDiPA and NDiPA-d14 (ISTD)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| NDiPA | 131.16 | 42.98 | 89.04 | 8 - 10 | 10 - 30 |
| NDiPA-d14 | 145.2 | 46.0 | 98.1 | Optimized | Optimized |
Note: Collision energy and cone voltage should be optimized for the specific instrument being used.[7][11]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13] Key validation parameters are summarized in the table below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | No significant interference at the retention time of NDiPA and the ISTD in blank samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | Typically between 70% and 130% for spiked samples at different concentration levels.[1] |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15% RSD. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (e.g., Signal-to-Noise ratio of ≥ 3). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (e.g., Signal-to-Noise ratio of ≥ 10). A typical LOQ for nitrosamines is in the low ng/mL range.[14] |
| Stability | Analyte stability in solution and in the sample matrix should be established under defined storage conditions. |
Data Presentation and Results
All quantitative data should be summarized in clearly structured tables for easy comparison. The results should include the concentration of NDiPA found in the samples, along with the method validation data.
Diagrams
Experimental Workflow
Caption: Experimental workflow for NDiPA quantification.
Logical Relationship of Key Method Components
Caption: Key components of the LC-MS/MS method.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound (NDiPA) in pharmaceutical samples. Adherence to the detailed protocol and proper method validation will ensure accurate and reliable results that comply with global regulatory expectations for the control of nitrosamine impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. New nitrosamine guidelines: FDA and EMA | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 3. fda.gov [fda.gov]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. scienceopen.com [scienceopen.com]
- 12. waters.com [waters.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. brieflands.com [brieflands.com]
Application Note: Determination of N-Nitrosodiisopropylamine in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities.[2][3] N-Nitrosodiisopropylamine (NDiPA) is one such nitrosamine (B1359907) impurity that has been identified in some drug products.[4][5] Consequently, robust and sensitive analytical methods are essential for the accurate quantification of NDiPA to ensure patient safety and regulatory compliance.
This application note provides a detailed protocol for the analysis of this compound in drug products using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described is designed to achieve the high sensitivity and selectivity required to meet current regulatory expectations.
Experimental Protocols
The following protocols outline the procedures for sample preparation, standard preparation, and GC-MS analysis for the determination of NDiPA in drug products.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of NDiPA and a suitable internal standard (e.g., NDIPA-d14) by accurately weighing the pure analytical standard and dissolving it in methanol (B129727) to a final concentration of 1000 µg/mL.[6]
-
Intermediate Standard Mix (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in dichloromethane (B109758) to a concentration of 1 µg/mL.[6][7]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mix with dichloromethane. A typical concentration range is 0.01 ng/mL to 6.0 ng/mL.[6]
Sample Preparation
The choice of sample preparation method is critical and depends on the solubility of the drug product matrix.
Method A: Direct Dispersion for Samples Soluble in Organic Solvents [6]
-
Weigh 500 to 1,000 mg of the drug substance or product into a suitable vial.
-
Add a known volume of dichloromethane.
-
Add the internal standard solution.
-
Vortex for 20 minutes to ensure complete dissolution.[4]
-
Centrifuge at approximately 10,000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.2 µm syringe filter into a GC vial for analysis.[6][7]
Method B: Liquid-Liquid Extraction for Water-Soluble Samples [6]
-
Weigh 100 to 500 mg of the sample into a centrifuge tube.[7]
-
Dissolve the sample in 8.0 mL of 1 M sodium hydroxide (B78521) solution.[6][7]
-
Add the internal standard solution.
-
Perform a liquid-liquid extraction by adding 2.0 mL of dichloromethane and vortexing.[6]
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic (dichloromethane) layer and filter it through a 0.2 µm syringe filter into a GC vial for analysis.[6]
GC-MS/MS Instrumentation and Conditions
A Gas Chromatograph coupled with a triple quadrupole Mass Spectrometer (GC-MS/MS) is recommended for its high sensitivity and selectivity.[4][6]
Table 1: GC Parameters [6]
| Parameter | Value |
| Injection Mode | Splitless |
| Inlet Temperature | 220 °C |
| Oven Program | 40 °C (hold 0.5 min), then 20 °C/min to 160 °C, then 10 °C/min to 200 °C, then 25 °C/min to 240 °C (hold 2 min), then 100 °C/min to 280 °C (hold 10 min) |
| Total Run Time | 24.5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
Note: Specific MRM transitions for NDiPA and the internal standard should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS/MS analysis of N-nitrosamines, including NDiPA.
Table 3: Linearity and Limits of Detection/Quantification
| Analyte | Calibration Range (ng/mL) | r² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| NDiPA | 0.01 - 6.0 | > 0.995 | < 3 ppb | 1 - 10 ppb |
LOD and LOQ values are highly dependent on the instrument and matrix.[7]
Table 4: Accuracy and Precision
| Analyte | Spiked Level (ppb) | Recovery (%) | RSD (%) |
| NDiPA | 1 | 70 - 130 | ≤ 25 |
| 2 | 70 - 130 | ≤ 25 | |
| 5 | 70 - 130 | ≤ 25 | |
| 10 | 70 - 130 | ≤ 25 | |
| 30 | 70 - 130 | < 20 | |
| 60 | 70 - 130 | < 20 |
Acceptable recovery is generally between 70% and 130%.[6][8]
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of NDiPA.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective analysis of this compound in pharmaceutical products using GC-MS/MS. The detailed sample preparation procedures and instrument parameters are designed to ensure accurate and reliable quantification, enabling compliance with stringent regulatory limits for nitrosamine impurities. Proper method validation is crucial to demonstrate that the method is fit for its intended purpose.
References
Application Notes and Protocols for the Analysis of N-Nitrosodiisopropylamine (NDiPA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of N-Nitrosodiisopropylamine (NDiPA) in pharmaceutical matrices. The methodologies outlined are designed to ensure high sensitivity and selectivity, meeting stringent regulatory requirements for the control of nitrosamine (B1359907) impurities.
Introduction
This compound (NDiPA) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, and regulatory bodies worldwide have established strict limits for their presence.[2][3] Consequently, highly sensitive, selective, and validated analytical methods are crucial for their detection and quantification at trace levels.[2][4]
The analysis of NDiPA and other nitrosamines typically involves advanced hyphenated techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Effective sample preparation is a critical preceding step to minimize matrix effects, concentrate the analyte, and ensure accurate and reliable results.[5][6] This document details common and effective sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis.
Data Presentation: Performance of Sample Preparation Techniques
The selection of a sample preparation technique is contingent upon the sample matrix, the physicochemical properties of the analyte, and the sensitivity requirements of the analytical method. Below is a summary of quantitative data for various techniques used in the analysis of NDiPA and other nitrosamines.
| Analyte(s) | Sample Matrix | Preparation Technique | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| NDiPA, NDEA, NIPEA | Cough Syrup | Solid-Phase Extraction (SPE) | GC-MS | 0.02 ng/mL | - | 90 - 120 | [7][8] |
| NDMA, NMOR | Cough Syrup | Solid-Phase Extraction (SPE) | GC-MS | 0.1 ng/mL | - | 90 - 120 | [7][8] |
| NDMA, NDEA, NEIPA, NDiPA | Drug Products | Headspace (HS) | GC-MS | - | - | - | [9] |
| NDMA, NDEA, NEIPA, NDiPA, NDBA | Valsartan | Direct Injection (LLE) | GC-MS/MS | - | 0.06 ppm | 91.9 - 108.5 | [10][11] |
| NDMA | Metformin | Automated LLE | GC-MS/MS | - | - | 112 (±4) | [9] |
| NDMA | Metformin | Automated Headspace | GC-MS/MS | 0.01 ppm | 0.05 ppm | 106 (±8) | [9] |
Experimental Workflows and Protocols
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices.[7] It offers advantages over LLE, such as reduced solvent consumption and improved selectivity.[7] A common approach for nitrosamines involves the use of strong cation-exchange sorbents.[8]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. New FDA Guidance on Control of Nitrosamine Impurities | King & Spalding - JDSupra [jdsupra.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of N-Nitrosodiisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDiPA) is a member of the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern for regulatory agencies and manufacturers.[2][3] Consequently, robust and sensitive analytical methods are required for the accurate quantification of NDiPA at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[4] Solid-phase extraction (SPE) is a widely employed sample preparation technique that effectively isolates and concentrates nitrosamines from complex sample matrices, thereby reducing matrix effects and enhancing analytical sensitivity in subsequent chromatographic analyses such as GC-MS or LC-MS.[2][5][6][7]
This document provides a detailed protocol for the solid-phase extraction of this compound from pharmaceutical samples.
Quantitative Data Summary
The following table summarizes the performance of SPE methods for the analysis of this compound and other related nitrosamines from various studies.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | Citation |
| This compound (NDiPA) | Cough Syrup | Strong Cation-Exchange Polymeric | GC-MS | 90-120% | LOD: 0.02 ng/mL | [7][8] |
| N-Nitrosodiethylamine (NDEA) | Cough Syrup | Strong Cation-Exchange Polymeric | GC-MS | 90-120% | LOD: 0.02 ng/mL | [7][8] |
| N-Nitrosodimethylamine (NDMA) | Cough Syrup | Strong Cation-Exchange Polymeric | GC-MS | 90-120% | LOD: 0.1 ng/mL | [7][8] |
| N-Nitrosoisopropylethylamine (NIPEA) | Cough Syrup | Strong Cation-Exchange Polymeric | GC-MS | 90-120% | LOD: 0.02 ng/mL | [7][8] |
| Various Nitrosamines | Drinking Water | Activated Coconut Charcoal | GC-MS/MS | Not Specified | Not Specified | [9] |
| Various Nitrosamines | Drinking Water | Oasis HLB and Coconut Charcoal | Not Specified | >80% (for most) | Not Specified | [10] |
Experimental Workflow Diagram
Caption: Figure 1. General Solid-Phase Extraction Workflow for NDiPA Analysis.
Detailed Experimental Protocol: SPE for this compound
This protocol is a generalized procedure based on common practices for nitrosamine analysis.[7][8][9][10] The specific SPE cartridge, solvents, and volumes may require optimization depending on the sample matrix and the active pharmaceutical ingredient (API).
Materials and Reagents
-
SPE Cartridges: Strong cation-exchange (SCX) polymeric sorbent, Oasis HLB, or activated carbon cartridges. The choice depends on the physicochemical properties of the API and NDiPA.
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ultrapure Water
-
Nitrogen gas, high purity
-
Internal Standard (IS) solution (e.g., NDiPA-d14)
-
-
Equipment:
-
SPE vacuum manifold
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Autosampler vials (amber glass is recommended as nitrosamines can degrade under UV light[1])
-
Sample Preparation
-
Accurately weigh a representative amount of the drug substance or crushed drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a specific volume of a suitable solvent (e.g., 1 mL of Dichloromethane) to dissolve the sample. The choice of solvent should be based on the solubility of the API and its compatibility with the SPE sorbent.
-
Spike the sample with an appropriate internal standard (e.g., NDiPA-d14) to the desired concentration.
-
Vortex the sample for a sufficient time to ensure complete dissolution (e.g., 20 minutes).[11]
-
Centrifuge the sample to pellet any undissolved excipients (e.g., at 10,000 rpm for 10 minutes).[11]
-
Carefully transfer the supernatant to a clean tube for SPE processing.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 5 mL of Dichloromethane through the SPE cartridge.
-
Pass 5 mL of Methanol through the cartridge.
-
Pass 10 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry at the end of this step.[9]
-
-
Sample Loading:
-
Load the prepared sample supernatant from step 2.6 onto the conditioned SPE cartridge.
-
Apply a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure efficient retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
A subsequent wash with a weak organic solvent may be necessary to remove less polar interferences, depending on the sample matrix. This step requires careful optimization to avoid premature elution of NDiPA.
-
-
Drying:
-
Elution:
Post-Extraction Processing
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., 500 µL of mobile phase for LC-MS or solvent for GC-MS).
-
-
Analysis:
Quality Control
-
Method Blank: A solvent blank should be processed through the entire procedure to check for background contamination.
-
Spiked Sample: A matrix spike (a sample of known concentration spiked with a known amount of NDiPA) should be prepared to assess method accuracy (recovery). Recoveries should typically fall within a range of 70-130%.[1]
-
Replicate Samples: Analyze replicate samples to determine the precision of the method. The relative standard deviation (RSD) should generally be less than 10-15%.
By following this detailed protocol, researchers can effectively isolate and concentrate this compound from complex pharmaceutical matrices, enabling accurate and reliable quantification to ensure product quality and patient safety.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. filab.fr [filab.fr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pjoes.com [pjoes.com]
N-Nitrosodiisopropylamine (NDIPA): Application Notes and Protocols for Analytical Standard Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDIPA) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry due to its potential carcinogenic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1] This document provides detailed application notes and protocols for the preparation and use of NDIPA analytical standards, essential for the development, validation, and routine monitoring of these impurities in pharmaceutical materials.
The methodologies described herein are based on established practices and regulatory guidance, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which are the preferred techniques for trace-level analysis of nitrosamines.[1][2][3]
Properties of this compound (NDIPA)
A clear understanding of the physicochemical properties of NDIPA is crucial for its proper handling and analysis.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DIPNA, N-Isopropyl-N-nitrosoisopropylamine |
| CAS Number | 601-77-4 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Appearance | Off-White to Pale Yellow Solid or Liquid |
| Storage Temperature | 2-8°C or -20°C |
Preparation of NDIPA Analytical Standards
Accurate preparation of analytical standards is fundamental to the reliability of quantitative analysis. It is imperative to use calibrated equipment and high-purity solvents. Nitrosamines are sensitive to light, so the use of amber glassware or light-blocking protection is recommended.
Materials and Reagents
-
This compound (NDIPA) analytical standard (neat or certified solution)
-
Methanol (B129727) (LC-MS or GC grade)
-
Dichloromethane (B109758) (DCM) (GC grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (GC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Amber vials
Protocol for Preparation of Stock Standard Solution (100 µg/mL)
-
From Neat Standard:
-
Accurately weigh approximately 10 mg of neat NDIPA standard into a tared weigh boat.
-
Quantitatively transfer the weighed standard to a 100 mL amber volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
This stock solution has a concentration of approximately 100 µg/mL. The exact concentration should be calculated based on the purity of the standard.
-
-
From Certified Solution (e.g., 1 mg/mL):
-
Allow the certified standard solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.0 mL of the 1 mg/mL NDIPA certified solution into a 10 mL amber volumetric flask.
-
Dilute to volume with methanol and mix thoroughly.
-
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by serial dilution of the stock standard solution. The concentration of the working standards should bracket the expected concentration of NDIPA in the samples.
Example Dilution Scheme for LC-MS/MS and GC-MS/MS Analysis:
| Standard Level | Concentration (ng/mL) | Preparation |
| Working Standard 1 | 1000 | Dilute 1 mL of 100 µg/mL stock to 100 mL with methanol. |
| Working Standard 2 | 100 | Dilute 1 mL of Working Standard 1 to 10 mL with methanol. |
| Working Standard 3 | 50 | Dilute 5 mL of Working Standard 2 to 10 mL with methanol. |
| Working Standard 4 | 25 | Dilute 2.5 mL of Working Standard 2 to 10 mL with methanol. |
| Working Standard 5 | 10 | Dilute 1 mL of Working Standard 2 to 10 mL with methanol. |
| Working Standard 6 | 5 | Dilute 5 mL of Working Standard 5 to 10 mL with methanol. |
| Working Standard 7 | 1 | Dilute 1 mL of Working Standard 5 to 10 mL with methanol. |
| Working Standard 8 (LOQ) | 0.5 | Dilute 5 mL of Working Standard 7 to 10 mL with methanol. |
Storage and Stability of Standard Solutions
-
Store stock and working standard solutions at 2-8°C or -20°C in tightly sealed amber vials.
-
The stability of nitrosamine standard solutions can be affected by solvent evaporation and degradation. It is recommended to prepare fresh working solutions daily or weekly and to verify the concentration of the stock solution periodically against a newly prepared standard or a certified reference material.
-
Protect solutions from light at all times.
Analytical Methodologies
The choice of analytical technique depends on the volatility of the nitrosamine and the nature of the sample matrix. Both LC-MS/MS and GC-MS/MS are widely used and accepted by regulatory agencies.
LC-MS/MS Method for NDIPA Analysis
LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile.
-
For Drug Substance:
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex or sonicate to dissolve the sample.
-
Centrifuge to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
For Drug Product (Tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose into a centrifuge tube.
-
Follow the extraction procedure for the drug substance.
-
The following table provides typical LC-MS/MS parameters for NDIPA analysis. These should be optimized for the specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 131.1 → 89.1, 131.1 → 43.1) |
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
GC-MS/MS Method for NDIPA Analysis
GC-MS/MS is a highly sensitive and selective technique for volatile and semi-volatile nitrosamines like NDIPA.
-
Direct Liquid Injection:
-
Dissolve the sample in a suitable solvent like dichloromethane (DCM).
-
Filter the solution into a GC vial.
-
-
Headspace Analysis:
-
Weigh the sample into a headspace vial.
-
Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Seal the vial and incubate at a specific temperature and time before injection.
-
The following table provides typical GC-MS/MS parameters for NDIPA analysis.
| Parameter | Typical Value |
| GC Column | WAX or 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Mode | Splitless or PTV (Programmed Temperature Vaporization) |
| Inlet Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 40°C), ramp to a high temperature (e.g., 240°C). |
| Ionization Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 130 → 88, 130 → 42) |
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Workflows
Workflow for NDIPA Standard Preparation and Calibration Curve Generation
Caption: Workflow for NDIPA Standard Preparation and Calibration.
General Workflow for NDIPA Analysis in a Pharmaceutical Product
Caption: Workflow for NDIPA Analysis in Pharmaceuticals.
Conclusion
The accurate determination of this compound (NDIPA) in pharmaceutical products is critical for ensuring patient safety and regulatory compliance. The protocols and application notes provided in this document offer a comprehensive guide for the preparation and use of NDIPA analytical standards. Adherence to these methodologies, coupled with proper method validation, will enable researchers, scientists, and drug development professionals to confidently and reliably quantify this important nitrosamine impurity.
References
Application Notes & Protocols for N-Nitrosodiisopropylamine (NDiPA) Testing in Accordance with USP <1469>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of these impurities. The United States Pharmacopeia (USP) General Chapter <1469> provides detailed methodologies and control strategies for nitrosamine impurities, including N-Nitrosodiisopropylamine (NDiPA).
This document provides detailed application notes and protocols for the testing of NDiPA in active pharmaceutical ingredients (APIs) and drug products, aligning with the recommendations outlined in USP <1469>. The methodologies described herein focus on sensitive and selective analytical procedures, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate quantification at trace levels.
Regulatory Framework and Acceptance Criteria
Regulatory agencies have set acceptable intake (AI) limits for various nitrosamine impurities. For this compound (NDiPA), the AI limit is a critical parameter for risk assessment and control.
| Impurity | Acceptable Intake (AI) Limit (ng/day) |
| This compound (NDiPA) | 26.5 |
Analytical Methodologies
USP <1469> outlines several analytical procedures for the determination of nitrosamine impurities. Procedures 1 (LC-HRMS) and 3 (LC-MS/MS) are particularly suitable for the analysis of NDiPA.[1][2] The protocol detailed below is based on the principles of LC-MS/MS, which offers a balance of high sensitivity, selectivity, and accessibility for quality control laboratories.
Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol is a representative method and may require optimization and validation for specific drug product matrices.
1. Reagents and Materials
-
This compound (NDiPA) Reference Standard (USP)
-
Isotopically labeled NDiPA internal standard (e.g., NDiPA-d14)
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Drug substance or product for testing
-
Syringe filters, 0.22 µm PTFE or equivalent
2. Standard Solution Preparation
-
NDiPA Stock Solution (e.g., 1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDiPA reference standard in methanol.
-
Internal Standard (IS) Stock Solution (e.g., 1 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDiPA stock solution with a suitable diluent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to cover the expected concentration range. Spike each calibration standard with a fixed concentration of the internal standard.
3. Sample Preparation
-
Accurately weigh a suitable amount of the drug substance or crushed tablets (e.g., 100 mg) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 5 mL of 1% formic acid in water).[1]
-
Spike with the internal standard solution.
-
Vortex the sample for a specified time (e.g., 15 minutes) to ensure complete dissolution/extraction.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or equivalent, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| MRM Transitions | NDiPA: To be determined empirically (e.g., precursor ion > product ion) NDiPA-d14 (IS): To be determined empirically |
| Dwell Time | 50-100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
5. System Suitability
-
Inject a mid-level calibration standard multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak areas should be ≤ 15%.
-
The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.
6. Data Analysis
-
Quantify the concentration of NDiPA in the sample using the calibration curve generated from the peak area ratios of the analyte to the internal standard.
-
Calculate the final amount of NDiPA in the drug substance or product, typically expressed in ppm (µg/g) or ng/g.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for NDiPA testing, from sample reception to final data reporting.
Caption: Experimental workflow for this compound (NDiPA) testing.
Quantitative Data Summary
The performance of the analytical method is critical for reliable quantification. The following table summarizes key quantitative parameters for a typical validated LC-MS/MS method for NDiPA.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantitation (LOQ) | 0.015 ng/mL |
| Linearity Range | 0.015 - 10 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Note: These values are illustrative and must be established for each specific method and matrix during method validation.
Conclusion
The testing for this compound and other nitrosamine impurities is a critical aspect of pharmaceutical quality control. Adherence to the principles and methodologies outlined in USP <1469> is essential for ensuring patient safety and regulatory compliance. The protocol and information provided in these application notes serve as a comprehensive guide for researchers and scientists involved in the development and implementation of robust analytical methods for nitrosamine testing. Continuous monitoring of regulatory updates and pharmacopeial revisions is recommended to maintain compliance.
References
Application Note: High-Resolution Mass Spectrometry for the Sensitive Detection of N-Nitrosodiisopropylamine
Introduction
Since 2018, the discovery of N-nitrosamine impurities in common drug products has led to stringent regulatory actions, necessitating robust analytical methods for their detection and quantification at trace levels.[1] N-Nitrosodiisopropylamine (NDIPA) is one such probable human carcinogen that can form during the synthesis, purification, and storage of pharmaceutical products.[2][3] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a gold-standard analytical technique for the reliable identification and measurement of these genotoxic impurities in complex pharmaceutical matrices.[1][2][4] The high sensitivity, selectivity, and mass accuracy of HRMS allow for confident detection and quantification, ensuring patient safety and regulatory compliance.[1] This document provides a detailed protocol and application data for the analysis of NDIPA using LC-HRMS.
Analytical Workflow
The general workflow for analyzing nitrosamine (B1359907) impurities by LC-HRMS encompasses several critical stages, from meticulous sample preparation to sophisticated data analysis.[1][2] This structured approach is designed to minimize matrix effects while maximizing sensitivity and selectivity, enabling the detection of NDIPA at very low concentrations.[2]
Detailed Protocols
1. Standard Preparation
Certified reference material of this compound should be used to prepare stock solutions.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of NDIPA in 10 mL of methanol.[5]
-
Intermediate Working Standard (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with methanol to achieve the desired concentration.[5]
-
Calibration Standards (e.g., 0.1–20 ng/mL): Further dilute the intermediate working standard to prepare a series of calibration solutions.[5]
2. Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific drug matrix.
-
Drug Substance:
-
Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol.[6]
-
Transfer the powdered sample into a 15 mL centrifuge tube and add 5.0 mL of methanol.[6]
-
Shake the sample for approximately 40 minutes using a mechanical shaker.[6]
-
Centrifuge the sample for 15 minutes at 4500 rpm.[6]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis. Discard the initial 1 mL of the filtrate.[5][6]
-
3. Liquid Chromatography (LC) Method
-
System: UHPLC system such as a Thermo Scientific™ Vanquish™ Flex.[5]
-
Column: Kinetex® 2.6 µm F5, 100 Å, 100 x 4.6 mm or equivalent.[6]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40 °C.[6]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| Optimize gradient based on specific separation needs. |
4. High-Resolution Mass Spectrometry (HRMS) Method
-
System: Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.[5][6][7]
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[9]
-
Spray Voltage: 3500 V.[6]
-
Capillary Temperature: 400 °C.[6]
-
Sheath Gas Flow Rate: 55 arbitrary units.[6]
-
Auxiliary Gas Flow Rate: 15 arbitrary units.[6]
-
Scan Mode: Full scan for detection and targeted single ion monitoring (t-SIM) or Parallel Reaction Monitoring (PRM) for quantification.[5]
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
Quantitative Data Summary
The performance of the HRMS method for the quantification of NDIPA is summarized below. These values are representative and may vary depending on the specific instrument and matrix.
| Parameter | This compound (NDIPA) | Reference |
| Formula | C₆H₁₄N₂O | [5] |
| Exact Mass | 130.1106 | [5] |
| LOD (ng/mL) | 0.10 | [6] |
| LOQ (ng/mL) | 0.30 - 0.50 | [10] |
| Linearity (R²) | >0.99 | [5] |
| Recovery (%) | 80-120% | [10][11] |
Note: Limit of Detection (LOD) and Limit of Quantitation (LOQ) are dependent on the sample matrix and instrumentation. The provided values are based on published methods for nitrosamine analysis in pharmaceutical products.
Conclusion
High-Resolution Mass Spectrometry provides a robust, sensitive, and specific platform for the analysis of this compound in pharmaceutical products. The high mass accuracy of HRMS allows for confident identification, while its sensitivity enables quantification at levels required to meet stringent regulatory guidelines. The detailed protocol and established performance characteristics demonstrate the suitability of LC-HRMS for routine quality control and risk assessment of nitrosamine impurities in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fda.gov [fda.gov]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: N-Nitrosodiisopropylamine (NDiPA) Spiking Studies in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosamines, including N-Nitrosodiisopropylamine (NDiPA), are a class of compounds that are of significant concern due to their classification as probable human carcinogens.[1][2] Their presence in water sources, arising from industrial pollution or as disinfection byproducts, necessitates sensitive and accurate analytical methods for their detection and quantification.[1][2][3] Spiking studies are crucial for validating analytical methods, assessing matrix effects, and ensuring the quality and accuracy of monitoring data.
This document provides a detailed protocol for conducting spiking studies of NDiPA in various water matrices. The methodology is synthesized from established analytical procedures, primarily based on solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Overview
The determination of NDiPA in water at trace levels typically involves an extraction and concentration step followed by instrumental analysis. Solid-phase extraction is a widely used technique for this purpose, offering good recovery and concentration factors.[1][4][5] Subsequent analysis by GC-MS/MS or LC-MS/MS provides the necessary sensitivity and selectivity for quantification.[1][6][7][8] Isotope dilution, using a labeled internal standard like N-Nitrosodi-n-propylamine-d14 (NDPA-d14), is often employed to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency.[1][2][5][9]
Experimental Protocols
Materials and Reagents
-
Reagents:
-
This compound (NDiPA) standard
-
N-Nitrosodi-n-propylamine-d14 (NDPA-d14) or other suitable isotopic internal standard
-
Methanol (B129727) (HPLC or GC grade)
-
Dichloromethane (DCM) (HPLC or GC grade)
-
Ultrapure water
-
Formic acid (for LC-MS)
-
Sodium thiosulfate (B1220275) (for dechlorination, if necessary)
-
Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
-
-
Apparatus:
Preparation of Standard and Spiking Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure NDiPA standard and dissolve it in methanol in a volumetric flask to achieve the target concentration. Store in an amber vial at low temperature.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent. These will be used to create the calibration curve.
-
Spiking Solution: From the primary stock or a secondary stock solution, prepare a spiking solution at a concentration that will result in the desired final concentration in the water sample when a small, known volume is added. The solvent for the spiking solution should be miscible with water (e.g., methanol).
-
Internal Standard (IS) Solution: Prepare a stock solution of the isotopically labeled internal standard (e.g., NDPA-d14) in methanol. A working IS solution is then prepared to be added to all samples, blanks, and calibration standards.
Sample Collection and Preservation
-
Collect water samples in clean amber glass bottles.[10]
-
If the water contains residual chlorine, add a dechlorinating agent like sodium thiosulfate.[10]
-
Samples should be stored at a low temperature (e.g., 4°C) and protected from light to prevent degradation.[10]
-
Analyze samples as soon as possible after collection.
Spiking Protocol
-
Sample Aliquot: Measure a precise volume of the water sample to be spiked (e.g., 500 mL) into a clean glass container.[3][11]
-
Internal Standard Addition: Add a known amount of the internal standard working solution to the water sample.
-
Spiking: Add a small, precise volume of the NDiPA spiking solution to the water sample to achieve the target concentration (e.g., 5, 20, 50 ng/L).
-
Equilibration: Gently mix the spiked sample and allow it to equilibrate for a short period (e.g., 15-30 minutes) to ensure uniform distribution of the analyte.
-
Matrix Spike Duplicates: It is recommended to prepare spiked samples in duplicate to assess precision.
-
Unspiked Control: An unspiked sample (matrix blank) should be processed alongside the spiked samples to determine any background levels of NDiPA.
Solid-Phase Extraction (SPE)
The following is a general SPE procedure; specific parameters may need to be optimized based on the chosen cartridge and equipment.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., coconut charcoal) sequentially with dichloromethane, methanol, and ultrapure water.[1][4]
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).[1][4]
-
Cartridge Rinsing and Drying: After loading, rinse the cartridge with ultrapure water to remove any interfering substances. Dry the cartridge thoroughly using a stream of nitrogen gas or by applying a vacuum.[1][4]
-
Elution: Elute the trapped NDiPA and internal standard from the cartridge with a small volume of an appropriate organic solvent, such as dichloromethane.[1][4]
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.[3]
Instrumental Analysis (GC-MS/MS Example)
-
Instrument Setup: Set up the GC-MS/MS with an appropriate column and analytical method. Key parameters include injector temperature, oven temperature program, and mass spectrometer settings (e.g., MRM transitions for NDiPA and the internal standard).
-
Calibration: Analyze the prepared working standard solutions to generate a calibration curve.
-
Sample Analysis: Inject the concentrated extract from the spiked sample into the GC-MS/MS system.
-
Data Analysis: Quantify the concentration of NDiPA in the spiked sample using the calibration curve and the response of the internal standard. Calculate the spike recovery.
Data Presentation
Quantitative data from spiking studies should be summarized for clarity.
Table 1: Example Method Detection and Quantification Limits for Nitrosamines in Water
| Compound | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Water Matrix | Analytical Method | Reference |
| N-Nitrosamines | 0.08 - 1.7 | - | Drinking Water | SPE-GC/HRMS | [5] |
| N-Nitrosamines | 0.4 - 4 | - | Tap Water & Effluent | SPE-GC-MS/MS | [9] |
| N-Nitrosamines | 0.2 - 1.3 | 0.6 - 3.9 | Wastewater | SPE-GC-QToF-MS | [12] |
| Nine N-Nitrosamines | 0.4 - 12 | - | Drinking Water & Wastewater | SPE-LC-HRAM-MS | [13] |
Table 2: Example Spike Recovery Data for Nitrosamines in Water
| Compound | Spiking Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Water Matrix | Analytical Method | Reference |
| N-Nitrosamines | - | 91 - 126 | < 20 | Various | ASPE-GC-MS/MS | [1] |
| Seven N-Nitrosamines | 25 - 500 | 71.5 - 88.0 | 2.29 - 3.64 | Drinking Water | SPE-GC-MS/MS | [4] |
| Nine N-Nitrosamines | - | 68 - 83 | - | Drinking Water & Wastewater | SPE-LC-HRAM-MS | [13] |
| Nine N-Nitrosamines | 10 & 200 | > 80 | - | - | Tandem SPE | [14] |
Experimental Workflow Diagram
Caption: Workflow for NDiPA spiking studies in water samples.
Conclusion
This protocol provides a comprehensive framework for conducting this compound spiking studies in water. Adherence to these guidelines, including proper preparation of standards, meticulous execution of the spiking and extraction procedures, and sensitive instrumental analysis, will ensure the generation of high-quality, reliable data. Such data is essential for the validation of analytical methods used in the monitoring of these potentially harmful contaminants in our water systems. Researchers should adapt and optimize the specific parameters of this protocol based on their available instrumentation and the specific characteristics of the water matrix being investigated.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 5. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - 521 [nemi.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
Application Notes & Protocols: N-Nitrosodiisopropylamine (NDIPA) as a Reference Standard in Quality Control Laboratories
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosodiisopropylamine (NDIPA) is a nitrosamine (B1359907) compound that has been identified as a potential impurity in various pharmaceutical products. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on their presence in drug substances and products.[1][2][3][4][5][6] This has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification in quality control (QC) laboratories. The use of well-characterized reference standards is critical for the validation and routine application of these analytical procedures.[7][8][9]
This document provides detailed application notes and protocols for the use of this compound (NDIPA) as a reference standard in QC labs for the analysis of nitrosamine impurities in pharmaceutical products.
This compound (NDIPA) Reference Standard: Properties and Handling
This compound is a semi-volatile organic compound. As a reference standard, it is typically available as a neat material or in a solution from various commercial suppliers.[10][11] Proper handling and storage are crucial to maintain its integrity and ensure accurate analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol [12][13] |
| CAS Number | 601-77-4[12] |
| Appearance | Yellow to orange-brown liquid |
| Boiling Point | 206-208 °C |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. |
| Storage Conditions | 2-8°C, protected from light[12] |
Handling Precautions:
-
This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Analytical Methodologies for NDIPA Quantification
The detection and quantification of trace levels of NDIPA in pharmaceutical matrices require highly sensitive and selective analytical techniques. The most commonly employed methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][14][15]
Table 2: Comparison of Analytical Techniques for NDIPA Analysis
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of nitrosamines, including less volatile ones. | Potential for matrix effects, requires careful sample preparation. |
| GC-MS/MS | Excellent for volatile and semi-volatile nitrosamines, often with good sensitivity. | May require derivatization for less volatile compounds, potential for thermal degradation of analytes. |
Experimental Protocols
The following protocols provide a general framework for the use of NDIPA as a reference standard in the analysis of a drug product. Method validation and optimization will be required for specific products and matrices.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of the quantitative analysis.
Materials:
-
This compound (NDIPA) reference standard (neat or certified solution)
-
Methanol or acetonitrile (LC-MS or GC grade)
-
Class A volumetric flasks and pipettes
Protocol:
-
Primary Stock Solution (e.g., 100 µg/mL):
-
If using a neat standard, accurately weigh a suitable amount (e.g., 10 mg) of NDIPA into a volumetric flask (e.g., 100 mL).
-
Dissolve the standard in the chosen solvent (e.g., methanol) and dilute to the mark.
-
If using a certified solution (e.g., 1 mg/mL), perform a serial dilution to achieve the desired concentration.
-
-
Intermediate Stock Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions covering the expected concentration range of NDIPA in the sample. This typically ranges from sub-nanogram per milliliter to tens of nanograms per milliliter.
-
The working standards should be prepared fresh daily or their stability should be established.
-
Sample Preparation
The goal of sample preparation is to extract NDIPA from the drug product matrix and minimize interferences.
Materials:
-
Drug product sample
-
Extraction solvent (e.g., methanol, dichloromethane)
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Protocol:
-
Sample Weighing and Dissolution:
-
Accurately weigh a representative amount of the powdered drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
-
Extraction:
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 10-15 minutes to facilitate extraction.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excipients.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for analysis.
-
-
Cleanup (if necessary):
-
If matrix effects are significant, a solid-phase extraction (SPE) cleanup step may be necessary. This will depend on the specific drug product and should be optimized during method development.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of NDIPA from other impurities |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive ESI or APCI |
| MRM Transitions | Specific precursor and product ions for NDIPA (to be determined during method development) |
Analysis Workflow:
-
Equilibrate the LC-MS/MS system.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a quality control (QC) standard periodically to monitor system performance.
Data Analysis and Quantification
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak area of NDIPA against the concentration of the working standard solutions.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Quantification:
-
Determine the concentration of NDIPA in the sample solutions by interpolating their peak areas from the calibration curve.
-
-
Calculation:
-
Calculate the amount of NDIPA in the original drug product, taking into account the sample weight and dilution factors. The result is typically reported in parts per million (ppm) or nanograms per gram (ng/g).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of NDIPA in a pharmaceutical QC laboratory.
Caption: General workflow for NDIPA analysis in a QC lab.
Conclusion
The accurate quantification of this compound in pharmaceutical products is essential for ensuring patient safety and complying with regulatory requirements. The use of a well-characterized NDIPA reference standard is a critical component of a robust analytical methodology. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceuticals. It is imperative to note that the provided protocols are general and require optimization and validation for each specific drug product matrix to ensure accurate and reliable results.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. npra.gov.my [npra.gov.my]
- 4. fda.gov [fda.gov]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. qualitymatters.usp.org [qualitymatters.usp.org]
- 8. veeprho.com [veeprho.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. This compound (NDIPA) USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 11. store.usp.org [store.usp.org]
- 12. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Nitroso-di-isopropylamine | LGC Standards [lgcstandards.com]
- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Carcinogenicity Studies of N-Nitrosodiisopropylamine (NDiPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDiPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in numerous animal species. Regulatory agencies have identified nitrosamine (B1359907) impurities in various pharmaceutical products, leading to heightened scrutiny and the need for robust risk assessment.[1] The carcinogenic potential of N-nitrosamines is linked to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer. This document provides detailed application notes and protocols for the in vivo experimental design of carcinogenicity studies for NDiPA, based on established methodologies for N-nitrosamines.
Metabolic Activation and Signaling Pathway
The carcinogenicity of N-nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. The proposed metabolic activation pathway for NDiPA involves α-hydroxylation, a critical step in the formation of a reactive alkylating agent.
The metabolic activation of NDiPA is initiated by cytochrome P450 enzymes, which hydroxylate one of the isopropyl groups at the α-carbon position. This hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrosodiisopropylamine. This intermediate then undergoes spontaneous decomposition to yield an isopropyl-diazonium ion and acetone. The highly reactive isopropyl-diazonium ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations. The accumulation of these mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the initiation of carcinogenesis.
Experimental Protocols
Long-Term Carcinogenicity Study in Rats
This protocol is based on a study that demonstrated the carcinogenicity of NDiPA in Sprague-Dawley rats.[2][3]
Objective: To evaluate the carcinogenic potential of NDiPA following chronic oral administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Age at start of study: 6-8 weeks
-
Number of animals: 50 per sex per group
Experimental Design:
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard laboratory chow and drinking water ad libitum.
-
Grouping:
-
Group 1: Control (drinking water without NDiPA)
-
Group 2: NDiPA in drinking water (concentration to be determined based on dose-range finding studies)
-
-
Administration: NDiPA is administered in the drinking water. Solutions should be prepared fresh at least weekly. Water consumption should be monitored to calculate the average daily intake of NDiPA.
-
Duration: The study should be conducted for the lifetime of the animals (approximately 2 years).
-
Observations:
-
Clinical signs of toxicity should be monitored daily.
-
Body weight and water consumption should be recorded weekly for the first 13 weeks and bi-weekly thereafter.
-
A complete necropsy should be performed on all animals.
-
Histopathological examination of all major organs, with a particular focus on the nasal turbinates, should be conducted.
-
Genotoxicity Study in Mice
This protocol is based on a study that assessed the genotoxicity of NDiPA in C57BL/6J mice.[4]
Objective: To evaluate the DNA-damaging potential of NDiPA in mice.
Animal Model:
-
Species: C57BL/6J mice
-
Sex: Male
-
Age at start of study: 8-10 weeks
-
Number of animals: 5-8 per group
Experimental Design:
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.
-
Housing: As described for the rat study.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2-4: NDiPA at increasing dose levels (e.g., 25, 50, 100 mg/kg body weight)
-
-
Administration: NDiPA is administered orally by gavage daily for a short duration (e.g., 7 consecutive days).
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, lung) are collected.
-
DNA damage can be assessed using methods such as the Comet assay or by measuring levels of DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
-
Mutation frequency can be analyzed in reporter genes in transgenic models.
-
Data Presentation
Quantitative data from in vivo carcinogenicity studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Carcinogenicity of this compound (NDiPA) in Sprague-Dawley Rats via Drinking Water
| Treatment Group | Dose of NDiPA in Drinking Water (mg/L) | Number of Animals | Observation Period (Weeks) | Tumor Incidence (%) - Nasal Turbinates |
| Control | 0 | Data not available | Data not available | Data not available |
| NDiPA | Data not available | Data not available | Data not available | Significant increase |
Note: Specific quantitative data from the primary study by Lijinsky and Taylor (1979) were not available in the searched resources. This table serves as a template for how such data should be presented.[2][3]
Table 2: Genotoxicity of this compound (NDiPA) in C57BL/6J Mice (7-Day Oral Gavage)
| Treatment Group | Daily Dose (mg/kg bw) | Number of Animals | DNA Damage (e.g., % Tail DNA in Comet Assay) - Liver | 8-OHdG Levels (ng/mg DNA) - Liver |
| Vehicle Control | 0 | 5-8 | Baseline | Baseline |
| Low Dose NDiPA | 25 | 5-8 | Increased | Increased |
| Mid Dose NDiPA | 50 | 5-8 | Dose-dependent increase | Dose-dependent increase |
| High Dose NDiPA | 100 | 5-8 | Significant increase | Significant increase |
Note: This table presents expected outcomes based on the findings of a genotoxicity study.[4] Actual values would be determined experimentally.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound (NDiPA) carcinogenicity. The long-term study in rats is crucial for determining the carcinogenic potential and target organs, with the study by Lijinsky and Taylor indicating the nasal turbinates as a primary site of tumor induction.[2][3] Short-term genotoxicity studies in mice can provide valuable mechanistic insights into the DNA-damaging properties of NDiPA.[4] A thorough understanding of the experimental design, metabolic activation, and data interpretation is essential for the accurate risk assessment of this potent class of carcinogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in Sprague--Dawley rats (Journal Article) | OSTI.GOV [osti.gov]
- 4. Nitrosamine carcinogenesis in 5120 rodents: chronic administration of sixteen different concentrations of NDEA, NDMA, NPYR and NPIP in the water of 4440 inbred rats, with parallel studies on NDEA alone of the effect of age of starting (3, 6 or 20 weeks) and of species (rats, mice or hamsters) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Determination of Volatile Nitrosamines, Including NDIPA, in Pharmaceutical Products by Headspace Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification.[1] N-nitrosodiisopropylamine (NDIPA) is one of the volatile nitrosamines that has been identified as a potential impurity in certain drug products.[3]
This application note provides a detailed protocol for the analysis of volatile nitrosamines, with a specific focus on NDIPA, in drug substances and drug products using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. Headspace analysis is a highly suitable technique for volatile nitrosamines as it requires minimal sample preparation, thereby reducing the risk of analyte loss or contamination.[4][5]
Experimental Protocols
This section details the methodology for the analysis of volatile nitrosamines by HS-GC-MS.
Materials and Reagents
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), > 99.5% purity
-
Standards:
-
N-nitrosodimethylamine (NDMA): 1 mg/mL in MeOH
-
N-nitrosodiethylamine (NDEA): 1 mg/mL in MeOH
-
N-nitrosoethylisopropylamine (NEIPA): 1 mg/mL in MeOH
-
This compound (NDIPA): 1 mg/mL in MeOH
-
Internal Standards (ISTD): NDMA-d6 (1 mg/mL) and NDEA-d4 (1 mg/mL)
-
-
Vials: 20 mL headspace vials with Teflon/Silicone septa caps
Standard and Sample Preparation
Internal Standard (ISTD) Solution (10 µg/mL):
-
To a 100 mL volumetric flask, add approximately 90 mL of DMSO.
-
Add 1 mL each of the NDMA-d6 and NDEA-d4 standard stock solutions (1 mg/mL).
-
Bring the volume to 100 mL with DMSO and mix thoroughly.[3]
Calibration Standards:
Prepare a series of calibration standards by diluting the nitrosamine (B1359907) stock solutions in DMSO to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.[3]
-
Transfer a 1.0 mL aliquot of each calibration standard solution into separate 20 mL headspace vials.
-
Add 0.5 mL of the 10 µg/mL ISTD mix and 3.5 mL of DMSO to each vial.
-
Immediately cap and crimp the vials.[3]
Sample Preparation:
-
Accurately weigh 500 mg of the drug substance or an equivalent amount of ground drug product into a 20 mL headspace vial.[3]
-
Add 4.5 mL of DMSO and 0.5 mL of the 10 µg/mL ISTD mix to the vial.
-
Immediately cap and crimp the vial.
-
Vortex the sample solution to ensure complete dissolution or a homogeneous suspension.[3]
HS-GC-MS Instrumentation and Parameters
The following parameters were successfully used for the simultaneous evaluation of four nitrosamine impurities in angiotensin II receptor blocker (ARB) drug substances and drug products.[3]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Headspace Autosampler: Agilent 7697A (or equivalent)
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-WAX, 30 m x 0.25 mm, 0.5 µm |
| Inlet Temperature | 220 °C |
| Column Flow | 1 mL/min (Helium) |
| Split Ratio | 5:1 |
| Oven Program | 70 °C for 4 min, then 20 °C/min to 240 °C, hold for 3.5 min |
| GC Run Time | 16 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| MS Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 6.0 min |
Headspace Parameters:
| Parameter | Value |
| Oven Temperature | 110 °C |
| Sample Loop Temperature | 120 °C |
| Transfer Line Temperature | 130 °C |
| Vial Equilibration Time | 15 min |
Data Presentation and Quantitative Analysis
System Suitability
Before sample analysis, a system suitability test should be performed. The correlation coefficient (R²) of the linear calibration curves for all nitrosamines should be ≥ 0.995.[3] The signal-to-noise (S/N) ratio for the lowest calibration standard should be ≥ 10.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of four volatile nitrosamines, including NDIPA.
| Analyte | Limit of Detection (LOD, ppm) | Limit of Quantitation (LOQ, ppm) | Retention Time (min) | %RSD of Retention Time |
| NDMA | 0.01 | 0.05 | 6.5 | 0.03 |
| NDEA | 0.01 | 0.05 | 7.3 | 0.03 |
| NEIPA | 0.025 | 0.05 | 7.6 | 0.04 |
| NDIPA | 0.025 | 0.05 | 7.9 | 0.00 |
Data obtained from a validated method for valsartan (B143634) drug substance and drug product.[3]
Calculation
The concentration of each nitrosamine impurity in parts per million (ppm) can be calculated using the following formula, derived from the linear regression of the calibration curve:[3]
Nitrosamine (ppm) = [(Peak Area Ratio - y-intercept) / slope] / Sample Weight (g)
Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard.
Visualizations
Generalized Pathway for N-Nitrosamine Formation
Caption: Generalized pathway for the formation of N-nitrosamines from secondary amines and nitrosating agents.
Experimental Workflow for HS-GC-MS Analysis
Caption: Experimental workflow for the analysis of volatile nitrosamines by Headspace GC-MS.
Conclusion
The described headspace GC-MS method provides a robust, sensitive, and reliable approach for the simultaneous determination of volatile nitrosamines, including NDIPA, in pharmaceutical drug substances and products. The minimal sample preparation required for the headspace technique reduces the potential for analytical errors and improves laboratory throughput. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement effective control strategies for nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.
References
Application Notes and Protocols for Liquid-Liquid Extraction (LLE) of N-Nitrosodiisopropylamine (NDiPA) from Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of N-Nitrosodiisopropylamine (NDiPA) from aqueous samples using liquid-liquid extraction (LLE). The methodologies and data presented are synthesized from established analytical procedures and are intended to guide researchers in developing robust and sensitive methods for the quantification of this potential genotoxic impurity.
Introduction
N-Nitrosamines, including this compound (NDiPA), are a class of compounds of significant concern due to their classification as probable human carcinogens. Their presence in pharmaceuticals, water sources, and consumer products is closely monitored by regulatory agencies. Accurate and sensitive quantification of NDiPA at trace levels is crucial for risk assessment and ensuring product safety. Liquid-liquid extraction is a fundamental and widely used sample preparation technique for the isolation and concentration of nitrosamines from various matrices prior to chromatographic analysis.
Principle of Liquid-Liquid Extraction for NDiPA
Liquid-liquid extraction (LLE) for NDiPA from aqueous samples is based on the differential solubility of the analyte between two immiscible liquid phases. Typically, an organic solvent, in which NDiPA is highly soluble, is mixed with the aqueous sample. By adjusting the pH of the aqueous phase, NDiPA can be maintained in its neutral form, maximizing its partitioning into the organic solvent. Methylene (B1212753) chloride (dichloromethane) is a commonly used and effective solvent for this purpose. After extraction, the organic phase containing the enriched NDiPA is separated, concentrated, and analyzed using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Quantitative Performance of NDiPA Extraction
The following table summarizes the quantitative data for the analysis of NDiPA and other nitrosamines using liquid-liquid extraction and other relevant techniques. This data provides a benchmark for expected method performance.
| Analyte(s) | Matrix | Extraction Method | Solvent | Recovery (%) | LOD | LOQ | Reference |
| NDiPA and other nitrosamines | Aqueous (from water-soluble drug products) | Liquid-Liquid Extraction | Methylene Chloride | 70 - 130% | - | 1 - 10 ppb | [1] |
| Seven N-nitrosamines | Cosmetic Products | Vortex-Assisted Reversed-Phase Dispersive Liquid-Liquid Microextraction | Water (extracting from n-hexane) | 80 - 113% | 1.8 - 50 ng/g | - | [2] |
| Nine volatile N-nitrosamines | Processed Meats | Liquid Extraction | Dichloromethane | 70 - 114% | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of NDiPA from Aqueous Samples
This protocol is a general procedure for the extraction of NDiPA from a standard aqueous sample.
Materials and Reagents:
-
This compound (NDiPA) analytical standard
-
Methylene chloride (Dichloromethane, DCM), high purity, suitable for GC-MS or LC-MS analysis
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
1 M Sodium hydroxide solution
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Separatory funnel (appropriate volume for the sample)
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
-
GC or LC vials with caps
Procedure:
-
Sample Preparation:
-
Measure a known volume of the aqueous sample (e.g., 10 mL) and place it into a separatory funnel.
-
-
pH Adjustment:
-
Liquid-Liquid Extraction:
-
Add a specified volume of methylene chloride to the separatory funnel. A common starting ratio is 1:5 solvent to sample (e.g., 2 mL of methylene chloride for a 10 mL sample).[1][4]
-
Stopper the funnel and shake vigorously for at least 5 minutes, periodically venting the pressure.[5]
-
Allow the layers to separate. The organic layer (methylene chloride) will be the bottom layer.
-
-
Phase Separation and Collection:
-
Drain the lower organic layer into a clean collection vessel (e.g., a conical tube).
-
Repeat the extraction process two more times with fresh portions of methylene chloride, combining the organic extracts.
-
-
Drying the Extract:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the dried extract to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. The final volume will depend on the desired concentration factor and the sensitivity of the analytical instrument.
-
-
Analysis:
-
Transfer the concentrated extract into an appropriate vial for GC-MS or LC-MS analysis.
-
Protocol 2: Analytical Conditions for GC-MS/MS
This section provides typical starting conditions for the analysis of NDiPA by GC-MS/MS.
Gas Chromatography (GC) Conditions:
-
Injection Mode: Liquid injection
-
Inlet Temperature: 250 °C[5]
-
Carrier Gas: Helium[5]
-
Oven Program: Start at 40 °C, hold for 1 minute, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[5]
Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electron Ionization (EI)[5]
-
MS Source Temperature: 230 °C[5]
-
Quadrupole Temperature: 150 °C[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[5]
Visualizations
Workflow for LLE of NDiPA from Aqueous Samples
References
- 1. agilent.com [agilent.com]
- 2. Determination of N-nitrosamines in cosmetic products by vortex-assisted reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edqm.eu [edqm.eu]
- 5. benchchem.com [benchchem.com]
Enhancing N-Nitrosodiisopropylamine (NDiPA) Detection: A Guide to Derivatization Methods
For Immediate Release
[City, State] – December 22, 2025 – As regulatory scrutiny over nitrosamine (B1359907) impurities in pharmaceutical products continues to intensify, the need for highly sensitive and selective analytical methods for their detection is paramount. N-Nitrosodiisopropylamine (NDiPA), a potent carcinogen, presents a significant analytical challenge due to its volatility and the low detection limits required by global regulatory agencies. This application note provides detailed protocols and a comparative overview of derivatization methods designed to enhance the detection and quantification of NDiPA in active pharmaceutical ingredients (APIs) and drug products.
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is a primary concern. The methods outlined herein offer robust strategies to improve the chromatographic behavior, increase detector response, and ultimately lower the limits of detection (LOD) and quantification (LOQ) for NDiPA. These techniques are particularly valuable for laboratories utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD).
Introduction to Derivatization Strategies for NDiPA
Direct analysis of NDiPA, particularly at trace levels, can be hampered by poor chromatographic peak shape and insufficient sensitivity. Chemical derivatization offers a powerful solution by modifying the NDiPA molecule, or its precursor, to a form that is more amenable to analysis. The predominant and most effective strategy for NDiPA and other volatile nitrosamines involves a two-step process:
-
Denitrosation: The nitrosamine is chemically cleaved to remove the nitroso group (-N=O), yielding the corresponding secondary amine, diisopropylamine (B44863) (DIPA). This step is typically achieved by using a strong acid, such as hydrobromic acid in an acetic acid solution.
-
Derivatization: The resulting diisopropylamine is then reacted with a derivatizing agent to introduce a functional group that enhances its detectability. For GC-MS, a chromophore is added to improve chromatographic properties and produce a unique mass spectrum. For HPLC-FLD, a fluorophore is attached to enable highly sensitive fluorescence detection.
This document details two primary derivatization workflows: one for GC-MS analysis and another for HPLC-FLD analysis. A comparison of their performance characteristics is also provided to aid in method selection.
Comparative Quantitative Data
The following table summarizes the performance of different analytical methods for the detection of N-nitrosamines, including NDiPA. It is important to note that while direct GC-MS/MS methods are available, derivatization techniques can offer significant improvements in sensitivity, particularly for HPLC-based methods.
| Method | Analyte(s) | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-MS | Various Nitrosamines | Denitrosation + p-Toluenesulfonyl Chloride | 0.016–0.053 ng (instrumental) | Not Specified | Improved chromatographic behavior and mass response; ~20-fold decrease in detection limits compared to underivatized analysis.[1] |
| HPLC-FLD | NDMA, NDEA | Denitrosation + Dansyl Chloride | NDMA: 4.7 ng/mL, NDEA: 0.04 ng/mL | NDMA: 14.4 ng/mL, NDEA: 0.13 µg/mL | High sensitivity and selectivity; cost-effective alternative to mass spectrometry.[2] |
| HPLC-FLD | NDMA, NDEA | Denitrosation + FMOC-Cl | NDMA: 0.013 µg/g, NDEA: 0.017 µg/g | NDMA: 0.038 µg/g, NDEA: 0.050 µg/g | Offers better sensitivity and repeatability than dansyl chloride.[3] |
| Direct GC-MS/MS | NDMA, NDEA, NEIPA, NDiPA , NDBA | None | Not Specified | 0.008 ppm (in API) | Simple sample preparation, validated for sartan APIs.[4] |
| Direct GC-MS/MS | NDMA, NDEA, NEIPA, NDiPA , etc. | None | ~0.02 ng/mL | Not Specified | High selectivity with MRM transitions.[5] |
Application Note 1: GC-MS Analysis of NDiPA via Denitrosation and Sulfonylation
This method enhances the detectability of NDiPA by converting it to a more stable and chromatographically favorable derivative, p-toluenesulfonyl-diisopropylamine.
Experimental Workflow
Detailed Protocol
1. Reagents and Materials:
-
This compound (NDiPA) standard
-
Diisopropylamine (DIPA) standard
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrobromic acid (HBr), 48%
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH), 2M
-
Sodium bicarbonate (NaHCO₃) buffer, 0.5M
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Methanol
-
Sample vials, test tubes, vortex mixer, heating block, centrifuge
2. Standard Preparation:
-
Prepare stock solutions of NDiPA and DIPA in methanol.
-
Create a series of calibration standards by diluting the stock solutions.
3. Sample Preparation and Derivatization:
-
Denitrosation:
-
To 1 mL of the sample or standard solution in a test tube, add 20 µL of the denitrosation reagent (a mixture of HBr and acetic acid).
-
Heat the mixture at 100°C for 10 minutes.
-
-
Neutralization:
-
Cool the mixture and add 200 µL of 2M NaOH to neutralize the acid.
-
-
Sulfonylation:
-
Add 150 µL of 0.5M NaHCO₃ buffer.
-
Add 100 µL of a 1.0 g/L solution of p-toluenesulfonyl chloride in a suitable solvent.
-
Vortex the mixture for a few seconds.
-
Heat at 80°C for 20 minutes.
-
-
Extraction:
-
Cool the mixture and add 200 µL of diethyl ether.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate.
-
Inject an aliquot of the organic layer into the GC-MS system.
-
4. GC-MS Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C (Splitless mode)
-
Oven Program: 50°C (hold 1 min), ramp to 250°C at 20°C/min, hold for 3 min
-
MS Transfer Line: 250°C
-
Ion Source: 230°C (Electron Impact ionization)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Application Note 2: HPLC-FLD Analysis of NDiPA via Denitrosation and Fluorescent Labeling
This method provides a highly sensitive alternative to GC-MS, particularly for laboratories without access to mass spectrometry. The protocol involves denitrosation of NDiPA to DIPA, followed by derivatization with a fluorescent reagent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).
Signaling Pathway of Derivatization
Detailed Protocol (using Dansyl Chloride)
1. Reagents and Materials:
-
This compound (NDiPA) standard
-
Diisopropylamine (DIPA) standard
-
Dansyl chloride (Dns-Cl) solution (e.g., 1 mg/mL in acetone)
-
Denitrosation reagent (HBr in acetic acid)
-
Sodium hydroxide (NaOH), 2M
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Dichloromethane (DCM)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (for mobile phase)
-
Sample vials, vortex mixer, heating block, centrifuge
2. Standard Preparation:
-
Prepare stock solutions of NDiPA and DIPA in a suitable solvent.
-
Create a series of calibration standards.
3. Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction (if necessary):
-
Extract NDiPA from the sample matrix using dichloromethane.
-
-
Denitrosation:
-
To the DCM extract or standard solution, add the denitrosation reagent.
-
Vortex for 10 seconds.
-
-
Derivatization:
-
Add sodium bicarbonate buffer to adjust the pH to ~9.5-10.5.
-
Add the dansyl chloride solution.
-
Vortex and heat the mixture (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes), optimizing for complete reaction.
-
Cool the reaction mixture.
-
-
Sample Cleanup (if necessary):
-
The derivatized sample may be further cleaned up using solid-phase extraction (SPE) if matrix interferences are significant.
-
-
Final Preparation:
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
4. HPLC-FLD Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Fluorescence Detector: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~530 nm.
Conclusion
Derivatization methods offer a significant enhancement in the analytical capabilities for the detection of this compound. The choice between GC-MS and HPLC-FLD will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The denitrosation-sulfonylation method for GC-MS provides improved chromatography and a substantial decrease in detection limits.[1] The denitrosation-fluorescent labeling approach for HPLC-FLD is a highly sensitive and cost-effective alternative, with reagents like FMOC-Cl offering excellent sensitivity and repeatability.[3] For all methods, proper validation according to ICH guidelines is essential to ensure accurate and reliable quantification of NDiPA in pharmaceutical products. These detailed protocols provide a solid foundation for laboratories to develop and implement robust analytical procedures to ensure product quality and patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. squjs.squ.edu.om [squjs.squ.edu.om]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrosodiisopropylamine (NDiPA) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Nitrosodiisopropylamine (NDiPA) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during NDiPA analysis that may be indicative of matrix effects.
Issue 1: Poor Peak Shape and/or Tailing for NDiPA
-
Possible Cause: Co-eluting matrix components can interfere with the chromatographic separation, leading to distorted peak shapes. This is particularly common in complex matrices such as drug products with multiple excipients.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Adjust the gradient profile to better separate NDiPA from interfering compounds.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Enhance Sample Preparation:
-
Incorporate a Solid-Phase Extraction (SPE) step to remove interfering matrix components.
-
Utilize Liquid-Liquid Extraction (LLE) to isolate NDiPA from the bulk of the matrix.
-
-
Dilute the Sample: If sensitivity allows, a simple dilution of the sample can reduce the concentration of matrix components, thereby minimizing their impact on the chromatography.
-
Issue 2: Low or Inconsistent NDiPA Recovery
-
Possible Cause: Matrix components can suppress the ionization of NDiPA in the mass spectrometer's ion source, leading to a reduced signal and consequently, low and variable recovery.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as NDiPA-d14, is the most effective way to compensate for recovery losses and matrix effects.[1] The SIL-IS co-elutes with NDiPA and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Improve Sample Cleanup: More rigorous sample preparation, such as the use of advanced SPE cartridges or a multi-step LLE, can remove the interfering compounds causing ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.
-
Issue 3: High Signal Variability Between Injections of the Same Sample
-
Possible Cause: Inconsistent matrix effects between injections can be caused by variations in the sample preparation process or build-up of matrix components in the LC-MS system.
-
Troubleshooting Steps:
-
Automate Sample Preparation: Utilize automated systems for sample preparation to ensure consistency and minimize human error.
-
Optimize MS Source Conditions: Adjust ion source parameters such as temperature and gas flows to minimize the impact of matrix components on the ionization process.
-
Incorporate a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, preventing them from entering and contaminating the mass spectrometer.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of NDiPA LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of NDiPA by co-eluting compounds from the sample matrix.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can result in inaccurate quantification of NDiPA.[2]
Q2: What are the primary sources of matrix effects in pharmaceutical samples?
A2: In pharmaceutical analysis, matrix effects are often caused by the active pharmaceutical ingredient (API) itself, as well as various excipients such as fillers, binders, and coatings present in the drug product formulation.[2]
Q3: How can I determine if my NDiPA analysis is being affected by matrix effects?
A3: A common method is to perform a post-extraction spike experiment. This involves comparing the signal response of NDiPA in a neat solution to the signal response of NDiPA spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.[3]
Q4: What is the most effective strategy to mitigate matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for correcting matrix effects.[1] This is because the SIL-IS is affected by the matrix in the same way as the analyte, allowing for a reliable ratiometric quantification.
Q5: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)?
A5: The choice between SPE and LLE depends on the nature of the sample matrix and the properties of NDiPA.
-
SPE is often more selective and can provide a cleaner extract, especially for complex matrices.[4] It is also amenable to automation for high-throughput analysis.
-
LLE is a simpler and often faster technique that can be effective for less complex matrices.[5]
Data Presentation
Table 1: Illustrative Matrix Effects and Recoveries for NDiPA in Different Pharmaceutical Matrices
| Nitrosamine | Matrix | Sample Preparation | Matrix Effect (%)* | Recovery (%) | Reference |
| NDiPA | Canagliflozin Drug Product | Dilution | 98.88 ± 1.21 | 70-130 | [6] |
| NDiPA | Cough Syrup | SPE | Not Reported | 90-120 | [4] |
| NDiPA | Metformin Drug Substance | Dilution & Filtration | Not Reported | Not Reported | [7] |
| NDiPA | Valsartan API | Dilution & Filtration | Not Reported | Not Reported | [5] |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.
Table 2: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | High selectivity, clean extracts, amenable to automation. | Can be more time-consuming and costly to develop methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, rapid, and uses common lab equipment. | Can be less selective and generate more solvent waste. |
| Dilute-and-Shoot | Simple dilution of the sample before injection. | Very fast and requires minimal sample preparation. | Prone to significant matrix effects and instrument contamination. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NDiPA in a Drug Product Matrix
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Weigh an amount of powdered drug product equivalent to one dose into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol (B129727)/water mixture) and the NDiPA-d14 internal standard.
-
Vortex or sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., a mixed-mode cation exchange or polymer-based reversed-phase).
-
Condition the cartridge by sequentially passing methanol and then water through it.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the NDiPA and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for NDiPA in a Drug Substance
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the drug substance into a 15 mL glass centrifuge tube.
-
Add 5 mL of a suitable solvent (e.g., dichloromethane) containing the NDiPA-d14 internal standard.
-
-
Extraction:
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
If the drug substance is not fully soluble, an aqueous solution (e.g., water or buffer) can be added to dissolve it, followed by the addition of the extraction solvent.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 5 minutes to facilitate phase separation.
-
-
Collection:
-
Carefully transfer the organic layer (bottom layer if using dichloromethane) to a clean tube.
-
-
Evaporation and Reconstitution (if necessary):
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for NDiPA analysis.
References
Improving sensitivity for low-level N-Nitrosodiisopropylamine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-Nitrosodiisopropylamine (NDiPA) at low levels.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of NDiPA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity / High Limit of Detection (LOD) & Limit of Quantification (LOQ) | 1. Matrix Suppression: Co-eluting compounds from the sample matrix (API, excipients) can interfere with the ionization of NDiPA, reducing signal intensity.[1][2]2. Inefficient Ionization: The chosen ionization source (e.g., ESI vs. APCI) may not be optimal for NDiPA. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine (B1359907) analysis as it can offer improved sensitivity and is less susceptible to matrix effects.[3][4]3. Suboptimal Mass Spectrometry (MS) Parameters: Incorrect selection of precursor and product ions (for MS/MS) or inadequate collision energy can lead to poor fragmentation and low signal.[1][5]4. Analyte Loss During Sample Preparation: Volatile nitrosamines can be lost during evaporative concentration steps.[6] Sample preparation steps may not be effectively isolating or concentrating NDiPA. | 1. Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components.[1][7] Dilute the sample to reduce the concentration of matrix components, though this may also dilute the analyte.[2]2. Optimize Ionization Source: If using LC-MS, evaluate both Electrospray Ionization (ESI) and APCI sources. Optimize source parameters such as gas flows and temperatures.[1][3]3. Optimize MS/MS Transitions: For GC-MS/MS or LC-MS/MS, use software tools like AutoSRM to determine the optimal precursor and product ion transitions and collision energies for NDiPA.[5]4. Refine Sample Preparation: Minimize or replace harsh evaporation steps. Consider using headspace GC-MS for volatile nitrosamines to reduce sample handling.[6] Ensure the chosen SPE cartridge and elution solvents are appropriate for NDiPA. |
| Poor Peak Shape or Chromatographic Resolution | 1. Inappropriate Analytical Column: The column chemistry may not be suitable for retaining and separating NDiPA from other components.[8]2. Mobile Phase Incompatibility: For LC-MS, the mobile phase composition may not be optimal for peak shape. | 1. Select an Appropriate Column: For GC-MS, consider columns like DB-624 or DB-WAX.[8] For LC-MS, a pentafluorophenyl (PFP) column can provide an alternative separation mechanism to standard C18 columns.[9]2. Optimize Mobile Phase: Adjust the mobile phase composition, gradient, and pH to improve peak symmetry and resolution. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents can introduce contaminants that elevate the baseline.[3]2. System Contamination: Buildup of contaminants within the LC or MS system can contribute to high background.[3]3. Suboptimal MS Gas Flow: Incorrect curtain gas or cone gas flow rates can allow neutral molecules or solvent clusters to enter the mass spectrometer, increasing noise.[3] | 1. Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents and reagents.[3]2. Perform System Cleaning: Regularly clean the ion source and other components of the mass spectrometer as per the manufacturer's recommendations.[3]3. Optimize Gas Flows: Adjust the curtain gas and cone gas flow rates to minimize the entry of non-analyte ions and neutrals into the mass spectrometer.[3] |
| Suspected False Positive Result | 1. Co-eluting Isobaric Interference: A compound with the same mass as NDiPA may be co-eluting, leading to a false positive signal.[2][6]2. In-situ Formation of NDiPA: The presence of precursor amines and nitrosating agents in the sample matrix or during sample preparation can lead to the artificial formation of NDiPA.[2] | 1. Improve Chromatographic Separation: Modify the chromatographic method to resolve the interfering peak from NDiPA.[2]2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between NDiPA and isobaric interferences based on their exact mass.[3][6]3. Confirm with a Second Transition: For MS/MS, monitor a second, specific MRM transition for NDiPA to confirm its identity.[1]4. Control Sample Preparation Conditions: Adjust pH and temperature during sample preparation to minimize the potential for artificial nitrosamine formation. Consider the addition of antioxidants like ascorbic acid.[6] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for low-level NDiPA detection: GC-MS/MS or LC-MS/MS?
Both GC-MS/MS and LC-MS/MS are powerful techniques for detecting NDiPA at trace levels.[10][11]
-
GC-MS/MS is generally preferred for volatile nitrosamines like NDiPA, often coupled with headspace sampling which minimizes sample preparation.[4]
-
LC-MS/MS is highly versatile and suitable for a broader range of nitrosamines, including those that are less volatile or thermally unstable.[3][4] It can sometimes be more susceptible to matrix effects, but this can be mitigated with effective sample cleanup.[2]
The choice often depends on the specific sample matrix, available instrumentation, and the need to analyze for other, less volatile nitrosamines simultaneously.
Q2: How can I improve the extraction efficiency of NDiPA from my sample matrix?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up samples and concentrating nitrosamines prior to analysis.[7] Key considerations for optimizing SPE include:
-
Sorbent Selection: Strong cation-exchange cartridges or hydrophilic-lipophilic balance (HLB) sorbents are commonly used.[7][12]
-
Solvent Optimization: Ensure the conditioning, loading, washing, and elution solvents are optimized for NDiPA recovery. For example, a mixture of hexane (B92381) and dichloromethane (B109758) has been shown to be effective for eluting a range of nitrosamines.[13]
-
Automated SPE: Automated systems can improve reproducibility and sample throughput.[14]
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I should aim for with NDiPA?
Regulatory agencies require highly sensitive methods for nitrosamine detection.[15] While specific values depend on the matrix and instrumentation, methods are often developed to achieve low parts-per-billion (ppb) detection limits.[16] For instance, some GC-MS/MS methods report LODs below 3 ppb for several nitrosamines.[16] The target LOQ is often dictated by the acceptable intake (AI) limit for the specific nitrosamine and the maximum daily dose of the drug product.[17]
Q4: Is an internal standard necessary for accurate quantification of NDiPA?
Yes, using an isotopically labeled internal standard (e.g., NDiPA-d14) is highly recommended. Isotope dilution is the gold standard for quantification in trace analysis as it corrects for analyte loss during sample preparation and for variability in instrument response, thereby improving accuracy and precision.[14][18]
Q5: Can the GC injector temperature lead to the degradation of other components and interfere with NDiPA analysis?
Yes, this is a known issue, particularly with certain drug substances like ranitidine, where high temperatures in the GC inlet can cause degradation and artificially inflate nitrosamine levels.[17] This is a key reason why LC-MS methods, which operate at lower temperatures, were developed for such products. When developing a GC-based method, it is crucial to assess the thermal stability of the active pharmaceutical ingredient (API) and other matrix components.
Quantitative Data Summary
The following table summarizes typical method performance for the analysis of NDiPA and other common nitrosamines.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |
| GC-MS/MS | NDMA, NDEA, NDiPA , NEIPA, NDPA, NDBA, NPIP, NMEA, NPYR | LOD: 0.0006 - 0.02 µg/g | Sartan Drugs | [10] |
| GC-MS/MS | NDMA, NDEA, NDBA, NDiPA | LOQ: 0.008 - 0.500 µg/g | Sartan Drugs | [10] |
| GC-MS/MS | Multiple Nitrosamines including NDiPA | LOD: < 3 ppb (µg/kg) | Standard Solutions | [16] |
| GC-MS | NDMA, NDEA, NDiPA , NEIPA, and others | LOQ validated for sartan and metformin (B114582) drug products | Pharmaceuticals | [19] |
| SPE-GC/TEA | NDMA, NEMA, NDEA, NDPA, NMOR, NPYR | LOD: 0.3 ppb (µg/kg) | Food (Dried Fish) | [13] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction and concentration of NDiPA from a liquid sample matrix (e.g., dissolved drug product).
-
Sample Pre-treatment:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a buffer).
-
Add an appropriate amount of an isotopically labeled internal standard (e.g., NDiPA-d14).
-
Vortex or sonicate to ensure complete dissolution.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange or HLB SPE cartridge.
-
Sequentially condition the cartridge with an elution solvent (e.g., 5 mL dichloromethane), followed by an activation solvent (e.g., 5 mL methanol), and finally an equilibration solvent (e.g., 10 mL reagent water).[14] Do not allow the cartridge to go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., ~5 mL/min).[14]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5 mL of reagent water) to remove polar interferences.
-
-
Drying:
-
Elution:
-
Concentration & Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a precise volume of a suitable solvent (e.g., mobile phase for LC-MS or methanol/dichloromethane for GC-MS) for analysis.[3]
-
GC-MS/MS Analysis
-
Chromatographic System: Agilent 8890 GC or equivalent.
-
Analytical Column: Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or similar.
-
Injection: 1 µL splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Triple Quadrupole (TQ) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV (can be lowered to soften ionization if needed).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions for NDiPA:
-
Precursor Ion: m/z 130
-
Product Ions: m/z 88, 43 (These should be empirically optimized).
-
Visualizations
Caption: General workflow for NDiPA analysis.
Caption: Troubleshooting logic for low S/N.
References
- 1. benchchem.com [benchchem.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cambrex.com [cambrex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosodiisopropylamine stability under different pH and light conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Nitrosodiisopropylamine (NDIPA) under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound (NDIPA)?
A1: The stability of NDIPA, like other N-nitrosamines, is primarily influenced by exposure to light (especially ultraviolet light), the pH of the solution, and temperature.[1] Light exposure can lead to photolytic degradation, while pH can affect the rate of both hydrolysis and photolysis.[1][2] Temperature generally increases the rate of all degradation pathways according to Arrhenius principles.[1]
Q2: How does pH affect the stability of NDIPA?
Q3: What is the impact of light exposure on NDIPA stability?
A3: Exposure to light, particularly UV light, is a major cause of NDIPA degradation.[1] The N-NO bond in nitrosamines is susceptible to cleavage upon absorbing UV radiation, leading to the breakdown of the molecule.[1][4] This photolytic degradation is a significant pathway for the removal of nitrosamines from aqueous solutions.
Q4: What are the expected degradation products of NDIPA?
A4: Based on the degradation pathways of other N-nitrosamines, the primary degradation products of NDIPA under photolytic conditions are expected to be diisopropylamine (B44863) and nitrite (B80452) or nitrate (B79036) ions.[4] The specific products and their ratios can be influenced by the pH of the solution.
Q5: Are there any specific storage conditions recommended to ensure NDIPA stability?
A5: To ensure the stability of NDIPA standards and samples, it is recommended to store them protected from light and at a controlled, cool temperature. Amber vials or containers that block UV light should be used. For solutions, buffering at a neutral to slightly alkaline pH may help to slow down potential acid-catalyzed hydrolysis, although protection from light is the most critical factor.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of NDIPA concentration in standard solutions. | Photodegradation from exposure to ambient or UV light. | 1. Prepare and store all NDIPA solutions in amber glassware or containers wrapped in aluminum foil. 2. Minimize the exposure of solutions to light during experimental procedures. 3. If possible, work under yellow light or light with a UV filter. |
| Acid-catalyzed hydrolysis. | 1. Check the pH of your standard solution. If it is acidic, consider preparing the standard in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7). 2. Ensure all glassware is thoroughly rinsed to remove any acidic residues. | |
| High storage temperature. | 1. Store stock solutions and working standards at a controlled low temperature, such as in a refrigerator (2-8 °C), unless otherwise specified. | |
| Inconsistent results in stability studies. | Variability in light exposure between samples. | 1. Ensure all samples in a study are subjected to identical light conditions. Use a photostability chamber for controlled light exposure studies. |
| Fluctuations in pH. | 1. Use appropriate buffers to maintain a constant pH throughout the experiment. 2. Measure and record the pH at the beginning and end of the experiment. | |
| Contamination of reagents. | 1. Use high-purity solvents and reagents for all experiments. 2. Run a blank sample to check for any interfering peaks. | |
| Formation of unexpected peaks in chromatograms. | Degradation of NDIPA into byproducts. | 1. Attempt to identify the degradation products using a mass spectrometer (LC-MS or GC-MS). 2. Compare the retention times of the unknown peaks with those of suspected degradation products (e.g., diisopropylamine). |
| Matrix effects from the sample. | 1. Prepare matrix-matched standards to assess the impact of the sample matrix on the analysis. 2. Consider using a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Data on N-Nitrosamine Stability
While specific quantitative data for this compound (NDIPA) is limited in the available literature, the following tables provide data for other structurally similar N-nitrosamines to illustrate the expected trends in stability under different conditions.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constants of Various N-Nitrosamines under UV Photolysis
| N-Nitrosamine | pH | Pseudo-First-Order Degradation Rate Constant (L/W-min) |
| N-nitrosodiethanolamine (NDELA) | 2 | 2.49 × 10⁻² |
| 10 | 6.48 × 10⁻³ | |
| N-nitrosodiethylamine (NDEA) | 2 | 1.56 × 10⁻² |
| 10 | 5.25 × 10⁻⁴ | |
| N-nitrosomorpholine (NMOR) | 2 | 1.68 × 10⁻² |
| 10 | 7.00 × 10⁻⁴ |
Source: Adapted from a study on the influence of pH on the UV photolysis of N-nitrosamines.[2]
Note: The data in Table 1 clearly shows that for these N-nitrosamines, the degradation rate under UV light is significantly higher in acidic conditions (pH 2) compared to basic conditions (pH 10). A similar trend can be anticipated for NDIPA.
Experimental Protocols
1. Protocol for Assessing Photostability of NDIPA
This protocol outlines a general procedure for a forced degradation study to evaluate the photostability of NDIPA in solution.
-
Materials:
-
This compound (NDIPA) reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, or water)
-
pH buffers (e.g., phosphate buffer for pH 7, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for basic pH)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)
-
Validated analytical method for NDIPA quantification (e.g., LC-MS/MS or GC-MS)[5][6][7]
-
-
Procedure:
-
Prepare a stock solution of NDIPA in a suitable solvent.
-
Prepare test solutions of NDIPA at a known concentration in the desired pH buffers.
-
Transfer aliquots of the test solutions into both clear and amber (as a dark control) vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to a controlled amount of light (e.g., 1.2 million lux hours and 200 watt hours per square meter).
-
At specified time intervals, withdraw samples from both the clear and amber vials.
-
Analyze the samples using a validated analytical method to determine the concentration of NDIPA remaining.
-
Calculate the percentage degradation of NDIPA in the light-exposed samples compared to the dark controls.
-
2. Protocol for Assessing pH Stability of NDIPA (Hydrolysis)
This protocol describes a general method for evaluating the stability of NDIPA at different pH values in the absence of light.
-
Materials:
-
Procedure:
-
Prepare a stock solution of NDIPA in a suitable solvent.
-
Prepare test solutions by spiking the NDIPA stock solution into each of the different pH buffers to achieve a known final concentration.
-
Transfer the solutions into amber glass vials and seal them.
-
Place the vials in a constant temperature chamber (e.g., 40 °C or 60 °C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial for each pH condition.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Analyze the samples using a validated analytical method to determine the remaining concentration of NDIPA.
-
Determine the degradation kinetics at each pH by plotting the concentration of NDIPA versus time.
-
Visualizations
Caption: Workflow for NDIPA Photostability Testing.
Caption: Troubleshooting for Inconsistent Stability Results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-Nitrosodiisopropylamine formation during drug manufacturing
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of N-Nitrosodiisopropylamine (NDIPA) during pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDIPA) and why is it a significant concern in pharmaceuticals?
This compound (NDIPA) is a type of nitrosamine (B1359907) impurity. Nitrosamines are classified as probable human carcinogens based on animal studies, making their presence in medications a critical patient safety concern.[1][2] Regulatory agencies worldwide have set strict limits on the acceptable intake of these impurities, leading to increased scrutiny, drug recalls, and the need for robust risk assessment and mitigation strategies during drug manufacturing.[1][3]
Q2: What is the primary chemical pathway for NDIPA formation?
NDIPA is typically formed through a nitrosation reaction between a secondary amine (diisopropylamine or a diisopropylamine (B44863) moiety) and a nitrosating agent.[4] This reaction is often facilitated by acidic conditions and can be influenced by factors such as heat and the presence of water.[3] The most common nitrosating agents are nitrites (NO₂⁻), which can form nitrous acid (HNO₂) in an acidic environment.[5]
Q3: What are the common sources of the precursors required for NDIPA formation in the manufacturing process?
The formation of NDIPA requires both an amine source and a nitrosating agent. These can be introduced at various stages of the manufacturing process.
-
Amine Sources (Diisopropylamine):
-
Nitrosating Agent Sources (Nitrites):
Q4: What are the regulatory limits for NDIPA in drug products?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities. These limits are set to ensure patient safety and represent a level that approximates a negligible cancer risk over a lifetime of exposure.[6]
Data Presentation
Table 1: Recommended Acceptable Intake (AI) Limits for Common Nitrosamines
| Nitrosamine | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| This compound | NDIPA | 26.5 |
| N-Nitroso-ethyl-isopropylamine | NEIPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
Source: Data compiled from FDA guidance documents.[1][7]
Visualizations
Troubleshooting Guide
Q5: My drug product shows increasing NDIPA levels during stability testing. What could be the cause?
-
Root Cause: This suggests that NDIPA is forming within the finished drug product over its shelf-life. The most likely cause is the presence of both a vulnerable amine (API, degradant) and a nitrosating agent (residual nitrites from excipients) in the formulation.
-
Troubleshooting Steps:
-
Re-evaluate Excipients: Conduct a thorough analysis of all excipients for nitrite content. Consider screening different suppliers to find excipients with lower nitrite levels.[5]
-
Assess API Stability: Investigate if the API degrades to form secondary amines under the storage conditions.
-
Check Packaging: Certain packaging materials, like those containing nitrocellulose, can be a source of nitrosating agents. Evaluate potential interactions between the product and its packaging.
-
Formulation pH: The micro-pH of the formulation can influence the reaction. Acidic conditions accelerate nitrosamine formation.
-
Q6: I have identified a high risk of NDIPA formation during my API synthesis. How can I mitigate this?
-
Root Cause: The risk likely stems from the specific reagents, solvents, or reaction conditions used in the synthesis process.
-
Troubleshooting Steps:
-
Process Optimization: Adjust reaction conditions to be less favorable for nitrosation. This could involve changing the pH, lowering the reaction temperature, or minimizing reaction time.
-
Raw Material Control: Implement stringent controls and testing for all incoming raw materials, especially those known to contain secondary amines or nitrites.
-
Reagent Substitution: Where possible, substitute reagents that are sources of secondary amines (like diisopropylethylamine) with alternatives that pose a lower risk.
-
Purification: Introduce or optimize purification steps (e.g., crystallization, chromatography) to effectively remove NDIPA or its precursors from the final API.
-
Q7: My wet granulation process appears to be a critical step for NDIPA formation. What are my options?
-
Root Cause: Wet granulation brings the API, excipients (containing nitrites), and water into close contact, often with heat, creating an ideal environment for the nitrosation reaction.[8]
-
Troubleshooting Steps:
-
Change Manufacturing Process: If feasible, switch to a dry process like direct compression or dry granulation to minimize the interaction between precursors in an aqueous environment.
-
Use Inhibitors/Scavengers: Incorporate antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), into the formulation. These act as nitrite scavengers, blocking the nitrosation reaction.
-
pH Modification: Add a pH modifier (e.g., an inorganic base like sodium carbonate) to the formulation to create a neutral or basic micro-environment, which significantly slows down the kinetics of nitrosamine formation.
-
Control Water Content: Minimize the amount of water used during granulation and ensure efficient drying to reduce residual moisture in the final granules.
-
Q8: My current analytical method isn't sensitive enough to detect NDIPA at the required levels. How can I improve it?
-
Root Cause: NDIPA must be detected at very low levels (parts per billion) to meet regulatory AI limits. Standard HPLC-UV methods are often insufficient.
-
Troubleshooting Steps:
-
Method Selection: Use highly sensitive and specific analytical techniques. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method.[9] Gas Chromatography with tandem mass spectrometry (GC-MS/MS) is also used, particularly for volatile nitrosamines.[2]
-
Sample Preparation: Optimize sample preparation to concentrate the NDIPA and remove interfering components from the drug matrix. Techniques like solid-phase extraction (SPE) can be effective.
-
Instrument Parameters: Ensure the mass spectrometer is tuned for maximum sensitivity for the specific mass transitions of NDIPA.
-
Method Validation: Validate the chosen method according to ICH guidelines to ensure it is accurate, precise, and robust for quantifying NDIPA at the required low levels.
-
Visualizations
Experimental Protocols
Protocol 1: General LC-MS/MS Method for the Determination of NDIPA in a Drug Product
This protocol provides a general framework. Method parameters must be optimized and validated for the specific drug product matrix.
1. Objective: To quantify this compound (NDIPA) in a finished drug product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
NDIPA Reference Standard
-
NDIPA-d14 (or other suitable isotopic internal standard)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Drug product sample
3. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 µg/mL solution of NDIPA-d14 in methanol.
-
NDIPA Stock Solution: Prepare a 1.0 µg/mL stock solution of NDIPA in methanol.
-
Working Standard Solutions: Serially dilute the NDIPA stock solution with methanol/water (50:50 v/v) to prepare a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 ng/mL). Spike each standard with the IS to a final concentration of 1.0 ng/mL.
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered tablets/capsules equivalent to one dose into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol).
-
Spike with the internal standard (to a final concentration of 1.0 ng/mL).
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial for analysis.
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 10% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions (to be optimized):
-
NDIPA: Q1: 131.1 -> Q3: 89.1 (quantifier), Q1: 131.1 -> Q3: 43.1 (qualifier)
-
NDIPA-d14 (IS): Q1: 145.2 -> Q3: 98.1
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (NDIPA/IS) against the concentration of the standards.
-
Use linear regression (weighted 1/x) to determine the concentration of NDIPA in the samples based on their peak area ratios.
-
Ensure the results comply with the established AI limits, accounting for the daily dose of the drug product.
References
- 1. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 2. anchem.pl [anchem.pl]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. veeprho.com [veeprho.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosodiisopropylamine (NDiPA) Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodiisopropylamine (NDiPA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound (NDiPA) degradation in solution?
This compound (NDiPA), like other N-nitrosamines, primarily degrades through two main pathways:
-
Photolytic Degradation: Exposure to ultraviolet (UV) light can induce the cleavage of the N-N bond in the NDiPA molecule. This is a significant degradation pathway, particularly in solutions exposed to light.
-
Oxidative Degradation: Strong oxidizing agents, such as hydroxyl radicals (•OH), can lead to the breakdown of NDiPA. These reactive species can be generated through advanced oxidation processes (AOPs), such as the use of ozone (O₃) or hydrogen peroxide (H₂O₂) in combination with UV light.
Q2: What are the expected degradation products of NDiPA in aqueous solution?
While specific studies on the exhaustive list of NDiPA degradation products are limited, based on the known degradation pathways of similar N-nitrosamines like N-nitrosodimethylamine (NDMA), the following degradation products can be anticipated:
-
Diisopropylamine (B44863): This is the corresponding secondary amine formed upon the cleavage of the N-NO bond.
-
Nitrite (NO₂⁻) and Nitrate (NO₃⁻): These inorganic ions are expected products from the breakdown of the nitroso group.
-
Products from the Isopropyl Groups: Further oxidation or rearrangement of the isopropyl groups following the initial degradation could potentially lead to the formation of acetone and other smaller organic molecules. However, specific literature confirming these products for NDiPA is scarce.
Q3: What analytical techniques are recommended for monitoring NDiPA and its potential degradation products?
For the sensitive and specific detection and quantification of NDiPA and its degradation products, hyphenated chromatographic techniques are the methods of choice.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used technique for the analysis of volatile and semi-volatile nitrosamines like NDiPA.[4][5][6] Headspace sampling can be employed for volatile impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for less volatile degradation products and can provide high sensitivity and specificity.[1][2][7][8] High-resolution mass spectrometry (LC-HRMS) can aid in the identification of unknown degradation products.[1][7]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method can be used for the simultaneous analysis of NDiPA and some of its impurities, though it may be less sensitive than MS-based methods.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks observed in chromatogram during NDiPA analysis. | Degradation of NDiPA due to sample handling or storage. | 1. Verify sample integrity: Ensure samples were protected from light and stored at an appropriate temperature. 2. Analyze a fresh standard: Prepare and analyze a fresh NDiPA standard to confirm the identity of the main peak. 3. Tentatively identify degradation products: Based on expected degradation pathways, check for the presence of diisopropylamine and potential oxidation products of the isopropyl groups using appropriate analytical standards if available. Mass spectrometry is crucial for this step. |
| Decreasing NDiPA concentration over time in stability studies. | Photolytic or oxidative degradation. | 1. Control light exposure: Store solutions in amber vials or protect from light. 2. Deoxygenate solvent: If oxidative degradation is suspected, sparge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. 3. Control temperature: Store solutions at recommended low temperatures to minimize thermal degradation. |
| Difficulty in quantifying polar degradation products. | Inappropriate chromatographic method. | 1. Optimize LC method: For polar analytes like diisopropylamine, consider using a polar-modified column or an ion-pairing reagent in the mobile phase. 2. Derivatization: Consider derivatizing polar analytes to make them more amenable to GC analysis. |
| Matrix effects interfering with MS detection. | Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analytes. | 1. Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances. 2. Use an internal standard: Employ a stable isotope-labeled internal standard for NDiPA to compensate for matrix effects.[10] |
Experimental Protocols
General Protocol for Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Extraction:
-
For drug products, accurately weigh a portion of the powdered tablets or the content of capsules.
-
Add a suitable extraction solvent (e.g., methanol, dichloromethane).[5][10]
-
Vortex or sonicate the sample for a specified time to ensure complete extraction of NDiPA and its degradation products.
-
Centrifuge the sample to pellet any undissolved excipients.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove particulate matter.[11]
-
-
Dilution:
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the instrument.
-
-
Internal Standard Spiking:
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., NDiPA-d14) to all samples, calibration standards, and quality control samples.
-
General Protocol for GC-MS/MS Analysis
This protocol is a general guideline and should be adapted based on the specific instrumentation and target analytes.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane.[5]
-
-
Injection:
-
Chromatographic Separation:
-
Employ a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Use a temperature gradient program to achieve good separation of the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor and product ions for NDiPA and any available standards of its degradation products.
-
Data Presentation
Table 1: Common N-Nitrosamine Impurities and their Limits
| Nitrosamine | Abbreviation | Acceptable Intake (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
| This compound | NDiPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
Data sourced from regulatory guidelines.
Visualizations
Caption: Experimental workflow for studying NDiPA degradation.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. pmda.go.jp [pmda.go.jp]
- 11. fda.gov [fda.gov]
Troubleshooting poor peak shape in N-Nitrosodiisopropylamine chromatography
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with poor peak shape in N-Nitrosodiisopropylamine (NDIPA) analysis. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues and streamline your experimental workflow.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common causes of poor peak shape in NDIPA chromatography?
Poor peak shape is a frequent issue that can significantly compromise the resolution, accuracy, and precision of nitrosamine (B1359907) analysis.[1] The most common problems observed are peak tailing, peak fronting, and split peaks.[1][2] These issues can arise from a variety of factors, including chemical interactions within the analytical column, problems with the chromatographic system itself, or suboptimal method parameters.[1][3]
Q2: My NDIPA peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a prevalent problem.[1][4] It can be caused by several factors, often related to secondary chemical interactions or physical issues in the HPLC system.
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: NDIPA, like other nitrosamines with basic properties, can interact with acidic residual silanol groups on silica-based column surfaces.[5][6] This secondary retention mechanism causes a portion of the analyte to elute later, resulting in a tailing peak.[6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing these secondary interactions.[1][7] The use of a buffered mobile phase is critical for maintaining a consistent pH.[1]
-
Solution 2: Use an End-Capped Column: Modern, high-purity HPLC columns are often "end-capped," a process that chemically derivatizes most residual silanols to reduce their activity.[1][5] Using a well end-capped column, such as a C18, can significantly improve peak shape for basic compounds.[1]
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a small concentration of a basic modifier, like triethylamine (B128534) (TEA), can compete with the analyte for active silanol sites, reducing tailing.[8]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[4][5]
-
Column Contamination & Degradation: Accumulation of strongly retained matrix components at the column inlet can create active sites that cause tailing.[4][5]
Q3: My NDIPA peak is fronting. How can I troubleshoot this?
Peak fronting, where the first half of the peak is broader, is often associated with specific analytical conditions.[10][11]
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread before it reaches the column, leading to fronting.[1][12]
-
Column Overload: While often causing tailing, severe concentration overload can also lead to fronting.[10][12]
-
Solution: Decrease the amount of sample introduced to the column by diluting the sample or reducing the injection volume.[1]
-
-
Column Collapse: A physical collapse of the column packing bed, though rare, can create a void at the inlet and result in peak distortion, including fronting.[10][13] This can be caused by extreme pressure shocks or using a mobile phase with an incompatible pH.
-
Solution: This issue is irreversible, and the column must be replaced.[13] Always operate within the column's recommended pressure and pH limits.
-
Q4: Why am I seeing split or shoulder peaks for my NDIPA analysis?
Split peaks or shoulders can indicate several underlying issues, from physical blockages to chemical phenomena.[1][14]
Possible Causes & Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can accumulate on the column's inlet frit, distorting the sample flow path and causing split peaks.[1][15] This typically affects all peaks in the chromatogram.[1][15]
-
Solution: Disconnect the column from the detector, reverse its direction, and flush it to a waste container (see Protocol 1). If the problem persists, the frit or the entire column may need to be replaced.[1]
-
-
Column Void or Bed Deformation: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[2][4]
-
Solution: Replacing the column is typically the only remedy.[4] Using a guard column and avoiding sudden pressure changes can help prevent this.
-
-
Sample Solvent Mismatch: Injecting a sample in a strong, non-miscible solvent can cause the sample to precipitate on the column or travel unevenly, leading to a split peak.[9]
-
Solution: Ensure the sample solvent is compatible with the mobile phase and, ideally, weaker than or identical to it.[9]
-
Data Presentation
Table 1: Typical Chromatographic Conditions for Nitrosamine Analysis
The following table summarizes typical starting conditions for the analysis of this compound and other nitrosamines, derived from various published methods.[16][17][18][19][20] Optimization will likely be required for specific applications.
| Parameter | Typical Conditions | Notes |
| Column Chemistry | C18, Biphenyl, Phenyl-Hexyl, PFP | C18 is a common starting point.[17][18] Biphenyl may offer improved peak shape and sensitivity.[16] PFP is useful for separating isomers.[21] |
| Column Dimensions | 100-150 mm length, 2.1-4.6 mm I.D. | Smaller internal diameters (e.g., 2.1 mm) are often used with mass spectrometry to improve sensitivity. |
| Particle Size | 1.9 - 5 µm | Smaller particles (sub-2 µm) provide higher efficiency but generate higher backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid helps to control pH and improve peak shape for basic analytes like NDIPA.[18] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Methanol can offer different selectivity compared to acetonitrile.[16] |
| Elution Mode | Gradient | A gradient is typically required to separate multiple nitrosamines with varying polarities. |
| Flow Rate | 0.4 - 1.0 mL/min | Adjusted based on column diameter and particle size. |
| Column Temperature | 40 - 45 °C | Elevated temperatures can improve peak efficiency and reduce viscosity.[17][20] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent overload and solvent effects.[17] |
| Sample Diluent | Mobile Phase, Methanol, or Water | The sample diluent should be as weak as or identical to the initial mobile phase.[9] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is used to address issues caused by a contaminated or partially blocked column frit.
-
System Preparation: Remove the column from the instrument. Set the pump flow rate to 0.1 mL/min.
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell. Direct the outlet to a waste beaker.
-
Reverse Column: Connect the column to the injector outlet in the reverse flow direction.
-
Flushing Sequence: Gradually increase the flow rate to 0.5-1.0 mL/min (not exceeding 50% of the column's maximum pressure limit). Flush the column with a sequence of solvents for 20-30 column volumes each:
-
Mobile phase (without buffer salts) to remove buffers.
-
100% Water (HPLC-grade)
-
100% Acetonitrile
-
100% Isopropanol (to remove strongly bound non-polar contaminants)
-
100% Acetonitrile
-
Mobile phase (without buffer salts)
-
-
Re-equilibration: Turn the column back to the correct flow direction. Reconnect it to the detector. Equilibrate the column with the initial mobile phase conditions for at least 30 column volumes or until a stable baseline is achieved.
-
Performance Check: Inject a standard to evaluate if the peak shape has improved. If the issue persists, the column may be permanently damaged and require replacement.
Protocol 2: Sample Solvent and Injection Volume Optimization
This protocol helps diagnose and resolve issues related to solvent incompatibility and column overload.
-
Prepare a Stock Solution: Prepare a stock solution of your NDIPA standard at a known concentration in a solvent in which it is highly soluble (e.g., Methanol).
-
Test Dilution Series: Create a dilution series from the stock solution. Dilute the standard in the initial mobile phase composition of your method (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Create at least three concentrations (e.g., 1x, 0.5x, 0.1x).
-
Test Injection Volume Series: Using the middle concentration (0.5x), plan a series of decreasing injection volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL).
-
Systematic Injection:
-
Begin by injecting the lowest concentration at the lowest volume.
-
Systematically increase the injection volume, observing the peak shape.
-
Then, move to the next concentration and repeat the injection volume series.
-
-
Data Analysis:
-
If peak fronting or tailing decreases significantly with a lower injection volume or a lower concentration, the original method was likely suffering from mass or volume overload.[1][12]
-
If peak shape is consistently good when the sample is dissolved in the mobile phase, but poor when dissolved in a stronger solvent (like 100% Methanol), the issue is sample solvent incompatibility.[1]
-
-
Method Adjustment: Adjust the routine sample preparation and injection volume based on the conditions that provided the best peak shape.
Visualization
A logical workflow for troubleshooting common peak shape problems in NDIPA chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. benchchem.com [benchchem.com]
- 11. asdlib.org [asdlib.org]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. realab.ua [realab.ua]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 18. lcms.cz [lcms.cz]
- 19. fda.gov [fda.gov]
- 20. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of N-Nitrosodiisopropylamine (NDIPA) in ESI-MS
Welcome to the technical support center for the analysis of N-Nitrosodiisopropylamine (NDIPA). This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for minimizing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it critically affect my this compound (NDIPA) analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, NDIPA, due to the presence of co-eluting compounds from the sample matrix.[1] In the ESI source, these interfering components compete with NDIPA for access to the droplet surface for charge acquisition or alter the droplet's physical properties, hindering the formation of gas-phase ions.[2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to underestimation of the NDIPA concentration.[1]
Q2: How can I definitively determine if ion suppression is impacting my NDIPA signal?
A2: A common and effective method to diagnose ion suppression is the post-column infusion experiment.[1] In this technique, a standard solution of NDIPA is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank matrix sample (without the analyte) is then injected onto the LC system. A significant drop in the constant NDIPA signal at specific retention times indicates that components from the matrix are eluting and causing suppression.[1] Another approach is to compare the peak area of NDIPA in a post-extraction spiked blank sample to the peak area of NDIPA in a clean solvent; a lower response in the matrix sample confirms ion suppression.[1]
Q3: My NDIPA signal is consistently low and irreproducible across different sample batches. What are the likely causes?
A3: Low and inconsistent signals for NDIPA are often caused by variable ion suppression due to the complexity and variability of the sample matrix.[1] Different sample lots can contain varying levels and types of interfering components. Other primary causes include:
-
Inadequate Sample Preparation: Failure to sufficiently remove matrix components that co-elute with NDIPA.[1]
-
Poor Chromatographic Separation: Co-elution of NDIPA with high concentrations of the Active Pharmaceutical Ingredient (API) or excipients is a major source of suppression.[4]
-
Suboptimal MS Source Conditions: Ion source parameters that are not optimized for NDIPA in the presence of your specific matrix can exacerbate suppression effects.[1]
Q4: Can changing the ionization source or technique help reduce ion suppression for NDIPA?
A4: Yes, switching to an alternative ionization technique is a powerful strategy. Atmospheric Pressure Chemical Ionization (APCI) is frequently less susceptible to ion suppression than ESI for the analysis of nitrosamines.[2][4][5] This is because APCI utilizes a gas-phase ionization mechanism, which is less affected by non-volatile matrix components that interfere with the ESI process.[2] For volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be a viable alternative.[6][7]
Troubleshooting Guides
Issue: Consistently Low NDIPA Signal Intensity
Question: My NDIPA signal is present but very low, close to the limit of quantitation. What systematic steps can I take to improve it?
Answer: A low signal is a classic symptom of significant ion suppression. A systematic approach to troubleshooting this issue involves optimizing each stage of the analytical workflow.
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3] Consider implementing or optimizing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample more effectively.[3] Even simple dilution can sometimes reduce the concentration of interfering species enough to improve the signal.[8]
-
Optimize Chromatographic Separation: Aim to chromatographically resolve NDIPA from any areas of major ion suppression.
-
Gradient Modification: Employ a shallower gradient to increase the separation between NDIPA and interfering peaks.[1]
-
Column Chemistry: Test a different stationary phase. An F5 column, for instance, may offer different selectivity compared to a standard C18.[9]
-
Flow Diversion: If the suppression is caused by a high-concentration API, use a diverter valve to send the API peak to waste instead of the MS source.[4]
-
-
Adjust MS Ion Source Parameters: Fine-tuning the ESI source can help mitigate the effects of the matrix.[1] Systematically optimize parameters such as the ion source temperature, nebulizer gas pressure, sheath gas flow, and spray voltage to maximize the NDIPA signal.[6][9] Reducing the ESI flow rate into the nano-flow range (nL/min) has also been shown to significantly reduce ion suppression.[2][10]
Issue: Poor Reproducibility and Inaccurate Quantification
Question: My calibration curve is non-linear, and the %RSD for my quality control samples is unacceptably high. How can I correct for variable matrix effects?
Answer: High variability is a strong indicator that the degree of ion suppression is inconsistent between samples. This requires a compensation strategy rather than just suppression reduction.
-
Implement an Isotope-Labeled Internal Standard (IL-IS): The most robust method for correcting variability is to use a stable isotope-labeled internal standard, such as this compound-d14. An IL-IS is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression in the ESI source.[3][11] By using the analyte-to-internal standard response ratio for quantification, the variability caused by suppression is effectively normalized, leading to more accurate and precise results.[5]
-
Use Matrix-Matched Calibrants: If an IL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your study samples.[1][3] This ensures that the calibrants and the unknown samples experience similar matrix effects, improving accuracy.[1][3]
-
Consider the Method of Standard Addition: For highly complex or variable matrices, the method of standard addition can provide the most accurate quantification.[1] This involves adding known amounts of an NDIPA standard to multiple aliquots of the actual sample to create a calibration curve within the sample itself, directly accounting for its specific matrix effects.[1]
Data & Method Parameters
Table 1: Comparison of Ionization Techniques for Nitrosamine (B1359907) Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) with GC-MS |
| Principle | Liquid-phase ionization | Gas-phase ionization | Gas-phase ionization |
| Susceptibility to Ion Suppression | High, especially with non-volatile matrix components.[11] | Low to moderate; generally less than ESI.[2][4] | Low; matrix is separated by GC. |
| Analyte Suitability | Broad range, including non-volatile and thermally labile compounds.[4] | Good for less polar and more volatile compounds.[5] | Volatile and thermally stable compounds.[5] |
| Relative Sensitivity for Nitrosamines | Can be high, but is matrix-dependent. | Often provides 2-20 times higher ionization efficiency for some nitrosamines compared to ESI.[5] | Highly sensitive, can achieve low pg detection limits.[7] |
| Typical Use Case | LC-MS/MS analysis of a wide range of drug products.[12] | LC-MS/MS analysis of low-mass nitrosamines where ESI suffers from suppression.[4] | GC-MS/MS analysis for volatile nitrosamines.[5] |
Table 2: Example LC-MS/MS Parameters for NDIPA Analysis
| Parameter | Value | Reference |
| LC Column | Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9][13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) | [9][13] |
| Flow Rate | 0.6 mL/min | [9] |
| Column Temperature | 40 °C | [9] |
| Injection Volume | 3 µL | [9] |
| Ionization Mode | ESI Positive or APCI Positive | [9][14] |
| Spray Voltage | 3.5 kV (ESI) | [9] |
| Spray Current | 2 µA (APCI) | [14] |
| Sheath Gas Flow Rate | 45-55 arbitrary units | [9][14] |
| Auxiliary Gas Flow Rate | 10-15 arbitrary units | [9][14] |
| Capillary Temperature | 400 °C | [9] |
Note: These are example parameters and must be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
This protocol describes a method to visualize regions of ion suppression within a chromatographic run.
-
System Setup:
-
Configure the LC-MS system as you would for your standard analysis.
-
Prepare a stock solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water).
-
Using a T-connector, connect the outlet of the analytical column to both the LC eluent stream and a syringe pump.
-
Place the T-connector between the column and the MS ion source.
-
-
Procedure:
-
Begin infusing the NDIPA solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the MS signal for the NDIPA precursor ion to stabilize, establishing a constant baseline.
-
Inject a blank matrix sample (an extracted sample from a matrix known to be free of NDIPA).
-
Acquire data across the entire chromatographic run, monitoring the signal intensity of the infused NDIPA.
-
-
Data Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A drop or "dip" in the baseline signal at a specific retention time indicates that one or more components are eluting from the column and suppressing the ionization of the infused NDIPA. The retention time of this dip corresponds to the region of ion suppression.
-
Protocol 2: General Solid-Phase Extraction (SPE) for NDIPA from a Drug Product
This protocol provides a general workflow for cleaning up a drug product sample to reduce matrix interference. This method should be optimized for your specific drug product matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the crushed drug product tablet powder.[9]
-
Dissolve the powder in a suitable solvent (e.g., methanol) to a known concentration (e.g., 20 mg/mL API).[9]
-
Vortex and/or shake the sample for an extended period (e.g., 40 minutes) to ensure complete extraction.[9]
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize insoluble excipients.[9]
-
Collect the supernatant for SPE loading.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent go dry.
-
Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences while retaining NDIPA.
-
Elution: Elute the NDIPA from the cartridge with 1-2 column volumes of a strong organic solvent, such as methanol or acetonitrile.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. lcms.cz [lcms.cz]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Optimization of GC injector temperature to prevent N-Nitrosodiisopropylamine degradation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of Gas Chromatography (GC) injector temperature to prevent the degradation of N-Nitrosodiisopropylamine (NDiPA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This guide provides solutions to specific problems you may encounter related to NDiPA degradation during GC analysis.
Question: I am observing low or inconsistent peak areas for this compound (NDiPA) in my GC-MS analysis. Could the injector temperature be the cause?
Answer: Yes, the injector temperature is a critical parameter that can significantly impact the stability of thermally labile compounds like NDiPA. High injector temperatures can lead to the degradation of NDiPA, resulting in lower and more variable peak areas. It is crucial to optimize the injector temperature to ensure efficient volatilization of the analyte without causing thermal decomposition. For some thermally unstable nitrosamines, degradation has been observed to increase with higher inlet temperatures.[1]
Question: What is the recommended GC injector temperature for NDiPA analysis?
Answer: The optimal injector temperature for NDiPA can vary depending on the specific GC system, inlet type (e.g., Split/Splitless, Multi-Mode Inlet), and the overall method parameters. While some general methods for nitrosamine (B1359907) analysis use injector temperatures in the range of 220°C to 250°C[2][3], for thermally sensitive compounds, a lower temperature may be necessary. For instance, in one study using a Multi-Mode Inlet (MMI), an initial temperature of 150°C was chosen to minimize the degradation of thermally unstable nitrosamines.[1] It is recommended to perform an injector temperature optimization study to determine the ideal temperature for your specific application.
Question: How can I perform an injector temperature optimization study for NDiPA?
Answer: To optimize the injector temperature, you can perform a series of injections of a known concentration of an NDiPA standard at different injector temperatures (e.g., 150°C, 180°C, 200°C, 220°C, 250°C) while keeping all other GC-MS parameters constant. By plotting the NDiPA peak area against the injector temperature, you can identify the temperature that provides the highest response before degradation begins to occur (indicated by a decrease in peak area at higher temperatures).
Question: Are there other factors besides injector temperature that can cause NDiPA degradation?
Answer: Yes, other factors can contribute to the degradation of NDiPA in the GC system. These include:
-
Active sites in the injector liner: The presence of active sites on the surface of the glass liner can catalyze the degradation of sensitive analytes. Using deactivated or ultra-inert liners is highly recommended to minimize this effect.
-
Residence time in the injector: A longer residence time in the hot injector can increase the extent of thermal degradation. For splitless injections, optimizing the splitless time is important.
-
Contamination in the GC system: A dirty injector liner, contaminated column, or other system components can also contribute to analyte degradation. Regular maintenance and cleaning of the GC system are essential.
Question: What are the signs of NDiPA degradation in my chromatogram?
Answer: Besides low and inconsistent peak areas, you may observe the following signs of degradation:
-
Peak tailing: Degradation can lead to poor peak shape.
-
Appearance of unknown peaks: Degradation products may appear as additional peaks in the chromatogram.
-
Poor linearity in the calibration curve: If degradation is occurring, the response may not be linear across the calibration range.
Data Presentation
The following table summarizes the hypothetical effect of GC injector temperature on the recovery of this compound (NDiPA), based on the general understanding of the thermal lability of nitrosamines. This data is illustrative and the actual results may vary depending on the experimental conditions. An optimization study is crucial to determine the optimal temperature for your specific method.
| Injector Temperature (°C) | NDiPA Peak Area (Arbitrary Units) | Relative Recovery (%) | Observations |
| 150 | 98,500 | 98.5 | Good peak shape, minimal degradation observed. |
| 180 | 100,000 | 100.0 | Optimal peak response, indicating efficient volatilization without significant degradation. |
| 200 | 95,200 | 95.2 | Slight decrease in peak area, suggesting the onset of thermal degradation. |
| 220 | 85,100 | 85.1 | Noticeable decrease in peak area, indicating significant thermal degradation.[2] |
| 250 | 68,300 | 68.3 | Severe peak area reduction due to extensive thermal degradation.[4] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound (NDiPA) by GC-MS/MS, with a focus on optimizing the injector temperature to prevent degradation.
1. Standard Preparation:
-
Prepare a stock solution of NDiPA in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions ranging from 1 ng/mL to 100 ng/mL by serial dilution with the same solvent.[2]
2. Sample Preparation (General Guideline):
-
The sample preparation method will depend on the matrix. A common approach for solid samples is extraction with an organic solvent like dichloromethane, followed by concentration if necessary.[2] Liquid samples may be amenable to direct injection or liquid-liquid extraction.
3. GC-MS/MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent.
-
Injector: Multi-Mode Inlet (MMI) or Split/Splitless Inlet.
-
Injector Temperature Optimization:
-
Set the initial injector temperature to 150°C.
-
Inject a mid-range NDiPA standard (e.g., 50 ng/mL).
-
Increase the injector temperature in increments of 20-30°C (e.g., 180°C, 200°C, 220°C, 250°C) and inject the standard at each temperature.
-
Monitor the NDiPA peak area and select the temperature that provides the highest response without a significant decrease, which would indicate degradation.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Liner: Deactivated, single taper with glass wool.
-
Oven Temperature Program: 40°C (hold for 1 min), ramp to 240°C at 10°C/min, hold for 5 min. (This is an example program and should be optimized for the specific analysis).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: To be determined based on the mass spectrum of NDiPA.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
4. Data Analysis:
-
Integrate the peak area of the NDiPA MRM transition.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of NDiPA in the samples using the calibration curve.
Visualizations
References
Selecting the appropriate internal standard for N-Nitrosodiisopropylamine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of N-Nitrosodiisopropylamine (NDiPA).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of this compound (NDiPA)?
A1: The most suitable internal standard for NDiPA quantification is its stable isotope-labeled (SIL) analogue, This compound-d14 (NDiPA-d14) .[1][2] An ideal internal standard should have similar physicochemical properties to the analyte to compensate for variations during sample preparation and analysis.[3] SIL internal standards are considered the gold standard in mass spectrometry-based quantification because they co-elute with the target analyte and experience similar ionization effects, leading to high accuracy and precision.[3]
Q2: Why is a stable isotope-labeled internal standard like NDiPA-d14 preferred over other compounds?
A2: NDiPA-d14 is preferred because it shares nearly identical chemical and physical properties with NDiPA, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. This ensures that any analyte loss during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree, allowing for reliable correction and accurate quantification. The use of a SIL-IS is the most effective way to correct for variability caused by matrix effects.
Q3: What are the primary analytical techniques used for NDiPA quantification?
A3: The primary analytical techniques for the sensitive and selective quantification of NDiPA are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6] These methods offer the high sensitivity and specificity required to detect and quantify trace levels of nitrosamine (B1359907) impurities in various matrices, including active pharmaceutical ingredients (APIs) and drug products.[1][4]
Q4: Can I use a different deuterated nitrosamine as an internal standard for NDiPA?
A4: While it is best practice to use the deuterated analogue of the specific analyte, in some multi-analyte methods, other deuterated nitrosamines like NDMA-d6 or NDEA-d10 have been used.[1][7] However, this is not ideal as differences in physicochemical properties can lead to variations in recovery and response compared to NDiPA. For single-analyte quantification of NDiPA, NDiPA-d14 is strongly recommended for the most accurate results.
Performance of NDiPA-d14 Internal Standard
The use of NDiPA-d14 as an internal standard is expected to yield excellent performance in terms of recovery, linearity, and precision. The table below summarizes typical performance characteristics based on established analytical methods for nitrosamines.
| Performance Parameter | Typical Acceptance Criteria | Expected Performance with NDiPA-d14 |
| Recovery | 70% - 130% | Within this range, as it effectively corrects for analyte loss during sample preparation.[1] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995, demonstrating a strong linear relationship between concentration and response.[8] |
| Precision (%RSD) | ≤ 20% | ≤ 15%, indicating high reproducibility of the measurement. |
| Limit of Quantification (LOQ) | Method Dependent | Capable of achieving low parts-per-billion (ppb) or ng/g levels, meeting regulatory requirements.[8] |
Detailed Experimental Protocol: NDiPA Quantification by GC-MS/MS
This protocol provides a general methodology for the quantification of NDiPA in a drug substance using NDiPA-d14 as an internal standard. Method optimization and validation are required for specific matrices.
1. Materials and Reagents:
-
This compound (NDiPA) analytical standard
-
This compound-d14 (NDiPA-d14)
-
Dichloromethane (B109758) (DCM), HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Purified water (e.g., Milli-Q)
-
Anhydrous sodium sulfate (B86663)
-
15 mL centrifuge tubes
-
Autosampler vials with inserts
2. Standard Solution Preparation:
-
NDiPA Stock Solution (1 mg/mL): Accurately weigh and dissolve NDiPA in methanol.
-
NDiPA-d14 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve NDiPA-d14 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDiPA stock solution with methanol. Spike each calibration standard with the IS solution to a constant final concentration (e.g., 50 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 250 mg of the drug substance into a 15 mL centrifuge tube.[8]
-
Add 10 mL of 1M NaOH solution and vortex briefly. Shake for at least 5 minutes.[8]
-
Spike the sample with the NDiPA-d14 internal standard solution.
-
Add 2.0 mL of dichloromethane (DCM).[8]
-
Vortex briefly and then shake vigorously for at least 5 minutes.[8]
-
Centrifuge at approximately 10,000 x g for at least 5 minutes to separate the layers.[8]
-
Carefully transfer the lower organic (DCM) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried DCM extract to an autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent[1]
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent[1]
-
Column: e.g., Agilent DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode
-
Carrier Gas: Helium
-
Oven Program: Optimize for separation of NDiPA from matrix components (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min).
-
Ion Source: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for NDiPA and NDiPA-d14.
-
Example NDiPA transitions: m/z 130 -> m/z 88, m/z 130 -> m/z 42
-
Example NDiPA-d14 transitions: m/z 144 -> m/z 98, m/z 144 -> m/z 46
-
5. Data Analysis:
-
Quantify NDiPA using the ratio of the peak area of the analyte to the peak area of the internal standard (NDiPA-d14).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the working standards.
-
Determine the concentration of NDiPA in the sample from the calibration curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Incompatible solvent for the analyte.- Column degradation. | - Use a deactivated inlet liner.- Ensure the sample is dissolved in a compatible solvent.- Condition or replace the GC column. |
| Low or No Analyte/IS Signal | - Analyte degradation during sample preparation or injection.- Leak in the GC-MS system.- Incorrect MS parameters (MRM transitions). | - Protect samples from light and use deactivated glassware.- Perform a leak check on the GC-MS system.- Verify and optimize MRM transitions and collision energies. |
| High Background Noise | - Contaminated carrier gas, solvents, or glassware.- Septum bleed from the GC inlet. | - Use high-purity gases and solvents.- Ensure all glassware is thoroughly cleaned.- Use a low-bleed septum and replace it regularly. |
| Poor Recovery | - Inefficient extraction from the sample matrix.- Analyte loss due to volatility during solvent evaporation steps.- Strong matrix effects (ion suppression/enhancement). | - Optimize the extraction solvent and pH.- If evaporation is necessary, perform it at a low temperature under a gentle stream of nitrogen.- The use of NDiPA-d14 should compensate for matrix effects. If issues persist, further sample cleanup (e.g., SPE) may be needed. |
| Inconsistent Results (%RSD > 20%) | - Inconsistent sample preparation technique.- Variable injection volumes.- Fluctuations in instrument performance. | - Ensure precise and consistent pipetting and extraction steps. Use an automated sample preparation system if available.- Check the autosampler for proper operation.- Run system suitability tests to ensure the instrument is performing optimally. |
Visualizations
Caption: Experimental workflow for NDiPA quantification.
Caption: Troubleshooting logic for NDiPA analysis.
References
Technical Support Center: N-Nitrosodiisopropylamine (NDiPA) Formation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impact of excipients on N-Nitrosodiisopropylamine (NDiPA) formation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NDiPA formation in pharmaceutical products related to excipients?
A1: The primary cause is the reaction between a nitrosating agent, most commonly nitrite (B80452), and a secondary or tertiary amine.[1][2][3][4] Excipients are a major potential source of nitrite impurities.[1][2][3][4][5][6][7][8][9][10] The presence of these nitrites, even at parts-per-million (ppm) levels, can lead to the formation of NDiPA when a susceptible amine is present in the active pharmaceutical ingredient (API), its degradation products, or as an impurity.[9]
Q2: Which excipients are considered high-risk for contributing to NDiPA formation?
A2: Excipients with higher levels of nitrite impurities are considered higher risk. While nitrite levels can vary significantly between different excipients and even between different suppliers of the same excipient, some excipients have been reported to occasionally contain higher levels of nitrites.[8][9] For instance, a study reported nitrite levels in sodium starch glycolate (B3277807) as high as 285.6 ppm.[10] Therefore, it is crucial to screen excipients for nitrite content.[5][7]
Q3: How can I mitigate the risk of NDiPA formation originating from excipients?
A3: Several mitigation strategies can be employed:
-
Excipient Selection and Supplier Qualification: Selecting excipients with low nitrite levels is a key mitigation strategy.[11] Changing the supplier of a single excipient can significantly reduce nitrosamine (B1359907) formation.[1][3][4][12][13]
-
Formulation Design: Transitioning from wet granulation to direct compression can reduce the risk, as the presence of water can facilitate the reaction.[11]
-
Use of Nitrite Scavengers: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) into the formulation can inhibit nitrosamine formation by quenching reactive nitrites.[14]
-
pH Control: Maintaining a neutral pH of the drug product can be a protective strategy against nitrosamine formation, as the reaction is often favored under acidic conditions.[11]
Q4: What are the recommended analytical techniques for NDiPA quantification in pharmaceutical products?
A4: The most common and regulatory-accepted analytical techniques for quantifying NDiPA at trace levels are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[15][16][17][18][19][20][21][22][23][24][25][26][27][28] These techniques offer the high sensitivity and selectivity required to detect and quantify NDiPA at the low levels stipulated by regulatory agencies.[23][24]
Quantitative Data on Nitrite Levels in Excipients
The following tables summarize publicly available data on nitrite levels in common pharmaceutical excipients. It is important to note that these values can vary significantly based on the manufacturer, manufacturing process, and batch. Therefore, it is recommended to test specific lots of excipients used in your formulation.
Table 1: Nitrite Content in Various Pharmaceutical Excipients
| Excipient | Minimum Nitrite Level (ppm) | Mean Nitrite Level (ppm) | Maximum Nitrite Level (ppm) |
| Corn starch | 0.055 | 0.21 | 0.61 |
| Croscarmellose sodium | 0.17 | 0.42 | 1.0 |
| Crospovidone | 0.79 | 6.5 | 8.3 |
| Hypromellose | 0.01 | 0.80 | 5.0 |
| Lactose Monohydrate | 0.07 | 0.54 | 1.7 |
| Magnesium stearate | 0.1 | 2.6 | 6.1 |
| Microcrystalline cellulose | 0.04 | 0.70 | 2.4 |
| Povidone | 0.10 | 0.83 | 2.3 |
| Sodium starch glycolate | Not specified | Not specified | 285.6[10] |
| Hydroxypropyl cellulose | Not specified | Not specified | 0.9[10] |
Data compiled from multiple sources. It is essential to test the specific excipients used in your formulation.
Experimental Protocols
Protocol 1: NDiPA Analysis in a Solid Dosage Form using LC-MS/MS
This protocol provides a general procedure for the analysis of NDiPA in tablets. Optimization will be required based on the specific drug product matrix.
1. Sample Preparation: a. Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder. b. Accurately weigh a portion of the powder equivalent to a single dose of the API. c. Add a suitable extraction solvent (e.g., methanol (B129727), dichloromethane). The choice of solvent may need to be optimized.[17] d. Add an internal standard (e.g., NDiPA-d14). e. Vortex the sample for a specified time (e.g., 20 minutes).[29] f. Centrifuge the sample to pellet the excipients (e.g., 10,000 rpm for 10 minutes).[29] g. Filter the supernatant through a suitable filter (e.g., 0.2 µm PTFE) into an autosampler vial.[15]
2. LC-MS/MS Parameters:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).[22]
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.[27]
- Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[27]
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiPA and its internal standard for confident identification and quantification.
Protocol 2: NDiPA Analysis in a Drug Substance using GC-MS/MS
This protocol outlines a general method for analyzing NDiPA in an API.
1. Sample Preparation: a. Accurately weigh a specific amount of the API (e.g., 250 mg).[20] b. Dissolve the API in a suitable solvent (e.g., dichloromethane). c. Add an internal standard (e.g., NDIPA-d14).[15] d. For solid samples, a liquid-liquid extraction may be necessary. For example, suspend the sample in an alkaline solution (e.g., 1M NaOH) and extract with dichloromethane.[15][20] e. Centrifuge if necessary and transfer the organic layer to a clean vial for analysis.
2. GC-MS/MS Parameters:
- GC System: A gas chromatograph with a suitable inlet.
- Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: Typically 250-280 °C.
- Oven Program: A temperature gradient program to ensure good separation of NDiPA from other matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.[19]
- Ionization Mode: Electron Ionization (EI).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiPA and its internal standard.
Troubleshooting Guides
Issue 1: Poor sensitivity or high limit of detection (LOD) for NDiPA.
| Possible Cause | Troubleshooting Step |
| Matrix Effects: Co-eluting excipients or API can suppress the ionization of NDiPA in the mass spectrometer source.[30][31][32] | - Optimize sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) can be effective.[33] - Adjust chromatographic conditions to separate NDiPA from the interfering peaks. - Use a different ionization technique (e.g., APCI instead of ESI) which may be less susceptible to matrix effects for certain compounds.[27] |
| Suboptimal MS/MS Parameters: Incorrect collision energy or other MS parameters can lead to poor fragmentation and low signal intensity. | - Optimize compound-dependent parameters like collision energy and collision cell exit potential using an infusion of a standard solution directly into the mass spectrometer or through on-column optimization.[34] |
| Inefficient Extraction: The chosen solvent or extraction procedure may not be effectively recovering NDiPA from the sample matrix. | - Experiment with different extraction solvents of varying polarity. - Optimize extraction parameters such as vortexing/shaking time and temperature. |
Issue 2: Inconsistent or non-reproducible NDiPA results.
| Possible Cause | Troubleshooting Step |
| Artifactual Formation of NDiPA: NDiPA can form during sample preparation or analysis if both a nitrosating agent and a secondary/tertiary amine are present, especially under acidic conditions or at elevated temperatures. | - Carefully select solvents and reagents to be free of nitrites and amines. - Avoid acidic conditions during sample preparation if possible. - Keep sample preparation and storage temperatures low. |
| Sample Inhomogeneity: For solid dosage forms, inadequate grinding and mixing can lead to variations in the amount of NDiPA in the subsamples taken for analysis. | - Ensure a thorough and consistent grinding and blending procedure to achieve a homogeneous powder. |
| Instrumental Variability: Fluctuations in the LC or GC system or the mass spectrometer can lead to inconsistent results. | - Perform regular system suitability tests to ensure the instrument is performing within specifications. - Check for leaks in the LC or GC system. - Clean the mass spectrometer source regularly to prevent contamination buildup. |
Issue 3: Peak tailing or poor peak shape for NDiPA.
| Possible Cause | Troubleshooting Step |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample or reduce the injection volume. |
| Secondary Interactions: NDiPA may be interacting with active sites on the column or in the LC/GC flow path. | - Use a column with a different stationary phase or a column specifically designed for amine analysis. - Ensure the mobile phase pH is appropriate for the analyte. |
| Inappropriate Sample Diluent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. | - If possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
Visualizations
Caption: NDiPA Formation Pathway from Excipient-Derived Nitrites.
Caption: General Workflow for NDiPA Analysis in Drug Products.
Caption: Troubleshooting Logic for NDiPA Analysis Issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. pehelspecialities.com [pehelspecialities.com]
- 10. ipec-europe.org [ipec-europe.org]
- 11. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. mdpi.com [mdpi.com]
- 13. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]
- 15. agilent.com [agilent.com]
- 16. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 20. edqm.eu [edqm.eu]
- 21. lcms.cz [lcms.cz]
- 22. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. waters.com [waters.com]
- 28. anchem.pl [anchem.pl]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. jopir.in [jopir.in]
- 31. jopir.in [jopir.in]
- 32. researchgate.net [researchgate.net]
- 33. resolvemass.ca [resolvemass.ca]
- 34. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: N-Nitrosodiisopropylamine (NDiPA) Trace Analysis
Welcome to the technical support center for the trace analysis of N-Nitrosodiisopropylamine (NDiPA) and other nitrosamine (B1359907) impurities. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize background noise and enhance analytical sensitivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in NDiPA trace analysis?
A1: Background noise in the trace analysis of NDiPA can originate from multiple sources throughout the analytical workflow. Key contributors include contaminated solvents and reagents, matrix effects from the sample itself, instrument contamination, and the artificial formation of nitrosamines during sample preparation and analysis.[1][2][3][4] The use of high-purity mobile phases and additives is critical to maintain the necessary detection sensitivity.[3] Low molecular weight analytes like NDiPA are particularly susceptible to chemical interference in the low mass range.[3]
Q2: Which analytical techniques are most suitable for trace-level NDiPA analysis?
A2: Due to the need for high sensitivity and selectivity to meet regulatory limits, hyphenated mass spectrometry techniques are standard.[5] The most commonly employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][6] For many nitrosamines, including NDiPA, LC-MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) source often provides better sensitivity and reduced background noise compared to Electrospray Ionization (ESI).[3][7]
Q3: How can the artificial formation of NDiPA be prevented during analysis?
A3: Artificial formation of nitrosamines can occur when precursor amines and nitrosating agents are present together, often under acidic conditions.[4][6] To mitigate this, careful control of the sample and mobile phase pH is recommended; adjusting to neutral or basic conditions can inhibit the reaction.[4] It is also crucial to use non-reactive solvents like methanol (B129727) or acetonitrile (B52724) and to verify that all reagents are free from nitrite (B80452) contamination.[2]
Q4: What role does sample preparation play in reducing background noise?
A4: Sample preparation is a critical step that directly impacts analytical sensitivity and specificity.[8] A simple "dilute and shoot" method is often insufficient.[4] Robust extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential to isolate NDiPA from complex pharmaceutical matrices, thereby reducing matrix effects and other interferences.[1][9] The choice of extraction solvent is also vital to ensure good recovery and minimize unwanted reactions.[2]
Troubleshooting Guide: High Background Noise & Low Sensitivity
This guide addresses specific issues encountered during NDiPA trace analysis.
Issue 1: Consistently High or Noisy Chromatographic Baseline
Question: My chromatogram shows a high and noisy baseline, even in blank injections. What are the likely causes and solutions?
Answer:
A high or noisy baseline often points to contamination in the LC-MS system or issues with instrument parameters.
Possible Causes & Solutions:
-
Contaminated Mobile Phase: The use of low-grade solvents or additives can introduce significant background noise.[3]
-
Instrument Contamination: Contaminants can accumulate in the mobile phase reservoirs, tubing, injector, or column.
-
Solution: Regularly clean mobile phase bottles and lines. Purge the system thoroughly with a strong, fresh solvent mixture like isopropanol/water. If contamination persists, systematically clean or replace components, starting with the injector and column.
-
-
Improper MS Source Parameters: The cone gas flow rate in an APCI source can significantly impact background noise.
-
Solution: Optimize the cone gas flow rate. Increasing the flow can help reduce interfering ions, thereby decreasing background noise and improving the signal-to-noise (S/N) ratio for target analytes.[3]
-
-
Environmental Interference: External sources like electronic devices or power supplies can introduce broadband interference.[10]
-
Solution: Ensure the mass spectrometer has a dedicated, stable power source. Check for and remove nearby sources of radio frequency interference (RFI).[10]
-
Issue 2: Poor Signal-to-Noise (S/N) Ratio for NDiPA Peak
Question: I can detect the NDiPA peak, but the signal-to-noise ratio is too low for reliable quantification. How can I improve it?
Answer:
A low S/N ratio means the analyte signal is weak relative to the baseline noise. The solution involves both enhancing the signal and reducing the noise.
Possible Causes & Solutions:
-
Suboptimal Ionization: The choice of ionization source and its settings are critical. For many nitrosamines, APCI provides a better response than ESI.[7]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of NDiPA, leading to a weaker signal.
-
Solution: Improve the sample cleanup procedure. Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method to better isolate NDiPA from interfering matrix components.[8][9] Modifying the chromatographic gradient to better separate NDiPA from matrix components can also be effective.
-
-
Inefficient Chromatographic Separation: Poor peak shape (e.g., excessive broadening) reduces the peak height, lowering the S/N ratio.
Issue 3: Low or Inconsistent Analyte Recovery
Question: My recovery of NDiPA after sample preparation is low and varies between samples. What should I investigate?
Answer:
Low and inconsistent recovery typically points to problems within the sample preparation and extraction workflow.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effectively extracting NDiPA from the sample matrix.
-
Analyte Instability: Nitrosamines can be sensitive to light and high temperatures, potentially degrading during sample processing.[4]
-
Solution: Protect samples from UV light by using amber vials and work under subdued lighting conditions.[4] Avoid excessive heat during any evaporation or concentration steps.
-
-
pH-Dependent Extraction: The extraction efficiency of NDiPA can be influenced by the pH of the sample solution.
-
Solution: Investigate the effect of sample pH on recovery. Adjust the pH of the sample solution prior to extraction to ensure optimal and consistent partitioning of NDiPA into the extraction solvent.
-
Quantitative Data Summary
Effective noise reduction strategies can yield significant improvements in analytical sensitivity. The following table summarizes quantitative data from cited experiments.
| Parameter | Strategy / Condition | Analyte | Result | Source |
| Signal-to-Noise (S/N) | Optimizing Cone Gas Flow: Increased from 150 L/hr to 500 L/hr. | NDMA | Significant decrease in background noise and corresponding S/N improvement. | [3] |
| Signal-to-Noise (S/N) | Mobile Phase Selection: Compared two different LC-MS grade methanol brands. | NEIPA | Brand B showed significantly lower background noise and a higher S/N value compared to Brand A. | [3] |
| Analyte Recovery | Automated LLE: Spiked metformin (B114582) samples (10 ng/g). | Nitrosamines | Recovery rates between 70% and 130%, meeting ICH guidelines. | [13] |
| Analyte Recovery | LC-MS Method: Spiked canagliflozin (B192856) tablet extracts. | NDiPA | Determined to be 115.6 ± 2.09%. | [14] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for NDiPA Analysis
This protocol provides a starting point for the analysis of NDiPA and other nitrosamines. Optimization for specific matrices and instrument setups is required.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 100 mg of the powdered drug product into a centrifuge tube.[4]
-
Add 1 mL of an appropriate extraction solvent (e.g., methanol or dichloromethane).[4][15]
-
Add a suitable internal standard (e.g., d6-NDMA or another stable isotope-labeled analogue).[4]
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[4]
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Phenomenex Luna Omega C18, 150x4.6mm, 3μm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[4][12]
-
Mobile Phase B: Methanol (LC-MS Grade).[12]
-
Gradient: Develop a suitable gradient to separate NDiPA from other nitrosamines and matrix interferences (e.g., 5-95% B over 15-20 minutes).
-
Flow Rate: 0.45 mL/min.[12]
-
Column Temperature: 45°C.[12]
-
Injection Volume: 5 µL.[12]
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for NDiPA and any other target nitrosamines.
-
Source Parameters: Optimize cone gas flow, cone voltage, and nebulizer temperature to achieve the best S/N ratio.[3]
-
Visualized Workflows and Logic
The following diagrams illustrate key processes for NDiPA analysis and troubleshooting.
Caption: High-level workflow for NDiPA trace analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Identifying and Locating Radio Frequency Interference (RFI) | Interference Technology [interferencetechnology.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. impactfactor.org [impactfactor.org]
- 15. pmda.go.jp [pmda.go.jp]
Technical Support Center: N-Nitrosodiisopropylamine (NDiPA) Artifact Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the artifact formation of N-Nitrosodiisopropylamine (NDiPA) during sample workup.
Frequently Asked Questions (FAQs)
Q1: What is artifact formation of NDiPA and why is it a concern?
A1: Artifact formation of this compound (NDiPA) refers to the unintended chemical creation of this nitrosamine (B1359907) during the sample preparation and analysis process. It is a significant concern because NDiPA is classified as a probable human carcinogen, and its presence in pharmaceutical products is strictly regulated to very low levels.[1][2] Artifactual formation can lead to falsely high quantification of NDiPA, potentially resulting in unnecessary product recalls, and exhaustive investigations into manufacturing processes that are not the actual source of the contamination.[3][4]
Q2: What are the primary precursors and conditions that lead to NDiPA artifact formation?
A2: The formation of NDiPA requires the presence of two main precursors: a nitrosating agent and a secondary or tertiary amine (in this case, diisopropylamine (B44863) or a related compound). The reaction is typically favored under acidic conditions (pH < 6) and can be accelerated by elevated temperatures.[5][6][7][8]
-
Nitrosating agents: These are compounds capable of donating a nitroso group (-N=O). Common sources in a laboratory or manufacturing setting include nitrite (B80452) salts (e.g., sodium nitrite) and various nitrogen oxides (NOx).[1][5]
-
Amine precursors: Diisopropylamine can be present as an impurity or a degradation product in the active pharmaceutical ingredient (API), excipients, or from solvents used in the manufacturing process.
Q3: Can the choice of analytical technique influence NDiPA artifact formation?
A3: Yes, the analytical technique can influence artifact formation. Gas Chromatography (GC) methods, particularly those with a hot injector, can promote the formation of nitrosamines if both amine precursors and nitrosating agents are present in the sample.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is generally considered a more suitable technique for analyzing thermally sensitive and non-volatile nitrosamines like NDiPA, as it operates at lower temperatures, reducing the risk of on-column artifact formation.[6][9]
Q4: Are there any chemical inhibitors that can be used to prevent NDiPA artifact formation during sample workup?
A4: Yes, the use of nitrosation inhibitors, also known as scavengers, is a highly effective strategy. These substances react with and neutralize nitrosating agents before they can react with amine precursors. Commonly used inhibitors include:
-
Ascorbic acid (Vitamin C)
-
Sodium ascorbate
-
α-tocopherol (Vitamin E)
-
Ferulic acid
-
Caffeic acid
These inhibitors have been shown to prevent nitrosamine formation by over 80% when added at appropriate concentrations during sample preparation.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of NDiPA detected in the sample, but not expected from the manufacturing process. | Artifact formation during sample workup due to the presence of precursor molecules (diisopropylamine and nitrites) and favorable reaction conditions (acidic pH, heat). | 1. Incorporate a nitrosation inhibitor: Add a scavenger such as ascorbic acid to the sample preparation workflow before any heating or significant incubation steps.[10][13] 2. Control pH: Adjust the pH of the sample to be neutral or basic during extraction, if compatible with the analyte's stability and the analytical method. Nitrosamine formation is significantly reduced at pH > 6.[7][8] 3. Avoid excessive heat: Minimize the exposure of the sample to high temperatures during preparation and analysis. If using GC, consider a cool on-column injection technique. |
| NDiPA is detected in the blank or placebo samples. | Contamination of solvents, reagents, or glassware with NDiPA or its precursors. Cross-contamination from high-concentration samples. | 1. Use high-purity solvents and reagents: Ensure all chemicals are of appropriate quality and tested for the absence of nitrosamines and their precursors. 2. Thoroughly clean glassware: Implement a rigorous cleaning procedure for all lab equipment. 3. Analyze a "process blank": Prepare a blank sample that goes through the entire sample preparation procedure to identify the source of contamination. |
| Inconsistent and non-reproducible NDiPA results. | Variability in sample preparation leading to inconsistent levels of artifact formation. Matrix effects from the sample itself. | 1. Standardize the sample preparation protocol: Ensure consistent timing, temperature, and reagent concentrations for all samples.[13] 2. Evaluate matrix effects: Perform spike and recovery experiments to assess if the sample matrix is suppressing or enhancing the NDiPA signal.[14] 3. Use an isotopically labeled internal standard: This can help to compensate for variability in extraction efficiency and matrix effects. |
| Suspected artifact formation when using dichloromethane (B109758) (DCM) as an extraction solvent. | DCM can co-extract both the amine precursor and nitrite, providing a medium for NDiPA formation in the extract. This has been observed for other nitrosamines like NDMA in metformin (B114582) samples.[3][4] | 1. Consider alternative extraction solvents: If possible, use a different solvent system that is less prone to facilitating nitrosamine formation. 2. Perform a water wash: An additional water washing step after DCM extraction can help remove the water-soluble precursors.[15] 3. Add a scavenger: Incorporate a nitrosation inhibitor into the extraction solvent.[3] |
Quantitative Data on Nitrosamine Formation
| Amine Concentration (mM) | Nitrite Concentration (mM) | pH | Temperature (°C) | N-nitrosodi-n-butylamine Formation |
| 1 | 1 | 4 | 25 | Significant formation observed |
| 1 | 1 | 6 | 25 | Formation significantly reduced |
| 1 | 0.1 | 4 | 25 | Lower formation compared to 1 mM nitrite |
| 0.1 | 1 | 4 | 25 | Lower formation compared to 1 mM amine |
This data is illustrative and based on findings for a related nitrosamine. The rate of NDiPA formation may vary.[7][8][16]
Experimental Protocols
Protocol: LC-MS/MS Analysis of NDiPA in a Drug Product with Minimized Artifact Formation
This protocol provides a general framework. It should be validated for your specific drug product matrix.
-
Sample Preparation: a. Weigh a representative portion of the crushed tablets or drug substance into a clean centrifuge tube. b. Add the extraction solvent. A recommended starting point is methanol (B129727) or a mixture of methanol and water. Avoid acidic conditions if possible. c. Crucially, add a nitrosation inhibitor. Prepare a stock solution of ascorbic acid in the extraction solvent and add it to the sample to a final concentration of approximately 1 mg/mL. d. Vortex the sample for 1-2 minutes to ensure thorough mixing. e. Place the sample on a mechanical shaker for 30-60 minutes at room temperature. f. Centrifuge the sample to pelletize any undissolved excipients. g. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: A C18 or a PFP (pentafluorophenyl) column suitable for separating polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A suitable gradient to separate NDiPA from the API and other matrix components.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiPA for confident identification and quantification.
-
-
Data Analysis:
-
Quantify NDiPA using a calibration curve prepared with certified reference standards.
-
The use of an isotopically labeled NDiPA internal standard is highly recommended to correct for matrix effects and variations in sample processing.
-
Visualizations
Caption: Logical pathway of NDiPA artifact formation.
Caption: Experimental workflow to mitigate artifact formation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. NDMA analytics in metformin products: Comparison of methods and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine (2023) | Samir Diab | 1 Citations [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Item - Formation of NâNitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Diânâbutylamine - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Mitigation of N-Nitrosodiisopropylamine (NDiPA) Contamination
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to mitigate N-Nitrosodiisopropylamine (NDiPA) contamination in laboratory settings.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Unexpected NDiPA Peak in Analysis | I've detected NDiPA in my sample, but it shouldn't be there. Is this a real result or a false positive? | 1. Artifactual Formation During Analysis: Acidic conditions in your analytical method (e.g., mobile phase, sample diluent) can cause the in-situ formation of NDiPA if both diisopropylamine (B44863) (a common reagent or impurity) and residual nitrites are present. 2. Contaminated Reagents/Solvents: Reagents, solvents (especially recovered or recycled solvents), or starting materials may be contaminated with NDiPA or its precursors.[1] 3. Laboratory Cross-Contamination: Shared glassware, equipment, or workspaces could be a source of cross-contamination. | 1. Method Review & Optimization: - Incorporate a Nitrite (B80452) Scavenger: Add an antioxidant like ascorbic acid or α-tocopherol to your sample diluent. A significant decrease or elimination of the NDiPA peak upon re-analysis strongly indicates a false positive. - Adjust pH: If compatible with your analytical method, adjust the pH of your sample preparation to neutral or slightly basic to inhibit the nitrosation reaction.[2] 2. Reagent & Solvent Verification: - Analyze blank samples of all solvents and reagents used in your experiment to identify the source of contamination. - Use high-purity, fresh solvents and reagents whenever possible. 3. Verify Cleaning Procedures: - Review and validate your glassware and equipment cleaning procedures to ensure the complete removal of nitrosamines and their precursors. |
| Consistent Low-Level NDiPA Contamination | I'm consistently seeing low levels of NDiPA across different experiments. What are the likely sources? | 1. Systemic Contamination: A persistent low-level contamination of a commonly used solvent, reagent, or water source. 2. Storage Conditions: Improper storage of reagents or samples (e.g., high temperature, exposure to light) can promote the slow formation of NDiPA over time.[3] 3. Degradation of Starting Materials: The degradation of certain starting materials or reagents can generate secondary amines that can then be nitrosated. | 1. Systematic Investigation: - Isolate and test each component of your experimental setup (solvents, reagents, water, etc.) individually to pinpoint the source. - Consider using a fresh batch of all reagents and solvents from a different supplier to see if the issue persists. 2. Optimize Storage: - Store amine-containing reagents and potential nitrosating agents separately and in a cool, dark place. 3. Material Qualification: - Implement a qualification program for incoming raw materials to test for the presence of nitrosamine (B1359907) precursors.[2] |
| High Levels of NDiPA Detected | A recent analysis showed a very high concentration of NDiPA. What should I do? | 1. Significant Contamination Event: A major contamination of a key reagent or solvent. 2. Favorable Reaction Conditions: Experimental conditions (e.g., low pH, high temperature) may have inadvertently promoted the rapid formation of NDiPA.[4][5] | 1. Isolate and Quarantine: Immediately isolate the affected samples and all reagents and materials used in their preparation. 2. Thorough Investigation: Conduct a comprehensive investigation to identify the source of the contamination, following the steps for unexpected NDiPA detection. 3. Decontamination: Thoroughly clean and decontaminate all affected equipment and workspaces. Refer to the detailed cleaning protocols below. 4. Risk Assessment: Perform a risk assessment to determine the potential impact on other experiments and take appropriate corrective actions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of NDiPA contamination in a laboratory setting?
A1: The primary sources of NDiPA contamination include:
-
Contaminated Raw Materials: Starting materials, reagents, and solvents, particularly recovered or recycled solvents, can contain NDiPA or its precursors (diisopropylamine and nitrosating agents like nitrites).[1][6]
-
In-situ Formation: NDiPA can form during a chemical reaction or during storage if a secondary amine (diisopropylamine) and a nitrosating agent are present under favorable conditions, such as acidic pH and elevated temperatures.[3][4][5]
-
Cross-Contamination: Inadequate cleaning of laboratory equipment, such as reactors and glassware, can lead to cross-contamination between experiments.[6]
-
Analytical Artifacts: As mentioned in the troubleshooting guide, NDiPA can form during the analytical testing process itself, leading to false-positive results.[7]
Q2: How can I prevent NDiPA formation in my experiments?
A2: You can prevent NDiPA formation through a multi-faceted approach:
-
Material Selection: Use high-purity, fresh reagents and solvents from reputable suppliers. Avoid using recovered solvents unless they have been tested and confirmed to be free of nitrosamines and their precursors.[7]
-
Process Control:
-
pH Control: Maintain a neutral or basic pH whenever possible, as the formation of most nitrosamines is acid-catalyzed.[2]
-
Temperature Control: Avoid excessive temperatures during your reactions and storage.
-
-
Use of Inhibitors: Incorporate antioxidants, also known as nitrite scavengers, into your reaction mixture or formulation. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are effective at inhibiting nitrosamine formation.[2][8]
Q3: What are the best practices for cleaning laboratory equipment to remove NDiPA?
A3: A robust cleaning validation protocol is essential. Here are the key steps:
-
Develop a Standard Operating Procedure (SOP): Document a detailed cleaning procedure that specifies the cleaning agents, concentrations, temperatures, and contact times.[9]
-
Choose Appropriate Cleaning Agents: The choice of cleaning agent will depend on the nature of the other materials in your experiment. A typical procedure may involve:
-
A preliminary rinse with an organic solvent like acetone (B3395972) to remove organic residues.
-
Washing with a laboratory-grade detergent.
-
Thorough rinsing with purified water.
-
-
Validation: Validate your cleaning procedure to ensure it consistently removes NDiPA to an acceptable level. This involves sampling the cleaned surfaces (e.g., via swabbing or rinsing) and analyzing the samples for any residual NDiPA.[9][10][11]
Q4: What analytical techniques are suitable for detecting NDiPA at trace levels?
A4: Due to the low concentration at which NDiPA can be a concern, highly sensitive analytical methods are required. The most common and reliable techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method that offers high sensitivity and selectivity for a broad range of nitrosamines, including NDiPA.[1][12][13][14]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is also very sensitive and is particularly well-suited for volatile nitrosamines.[15][16][17]
Data Presentation: Efficacy of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to mitigate nitrosamine formation.
Table 1: Inhibition of Nitrosamine Formation by Antioxidants
| Antioxidant | Concentration | % Inhibition of Nitrosamine Formation | Reference |
| Ascorbic Acid | 1% (w/w) | Significant reduction | [18] |
| α-Tocopherol | 1% (w/w) | >80% | [19] |
| Caffeic Acid | 1% (w/w) | >80% | [19] |
| Ferulic Acid | 1% (w/w) | >80% | [19] |
| Ascorbyl Palmitate | 200 µM | >50% inhibition of OATP2B1 transporter | [8] |
| Butylated Hydroxyanisole (BHA) | 200 µM | >50% inhibition of OATP2B1, P-gp, and BCRP transporters | [8] |
| Carnosic Acid | 200 µM | >50% inhibition of OATP2B1, P-gp, and BCRP transporters | [8] |
Table 2: Effect of pH on Nitrosamine Formation
| pH Condition | Effect on Nitrosamine Formation | Reference |
| Acidic (e.g., 0.1N HCl) | Promotes nitrosamine formation | [18] |
| Neutral to Basic (e.g., 0.1N Sodium Carbonate) | Significantly reduces the rate of nitrosamine formation | [2][18] |
Experimental Protocols
Protocol for the Analysis of NDiPA in Organic Solvents by GC-MS/MS
This protocol is a general guideline and may need to be optimized for your specific solvent and instrumentation.
1.1. Objective: To quantify the concentration of NDiPA in a given organic solvent.
1.2. Materials:
-
GC-MS/MS System: A gas chromatograph coupled with a tandem mass spectrometer.
-
GC Column: A suitable column for nitrosamine analysis (e.g., a wax column).[20]
-
NDiPA Standard: Certified reference material of NDiPA.
-
Internal Standard: Deuterated NDiPA (NDiPA-d14) or another suitable deuterated nitrosamine.
-
Solvents: High-purity solvents for standard and sample preparation.
-
Vials: 2 mL amber glass vials with screw caps (B75204) and septa.
1.3. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of NDiPA and the internal standard in a suitable high-purity solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
For direct injection, transfer an aliquot of the solvent sample into a GC vial.[16]
-
Spike the sample with the internal standard at a known concentration.
-
-
GC-MS/MS Analysis:
-
Set up the GC-MS/MS instrument with the appropriate parameters for NDiPA analysis (e.g., injection volume, oven temperature program, carrier gas flow rate, and MS/MS transitions).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peaks for NDiPA and the internal standard.
-
Use the calibration curve to calculate the concentration of NDiPA in the solvent sample.
-
1.4. Quality Control:
-
Analyze a solvent blank with each batch of samples to check for background contamination.
-
Analyze a spiked solvent sample to assess method accuracy and recovery.
Protocol for Cleaning Validation of Laboratory Glassware
2.1. Objective: To validate a cleaning procedure for the removal of NDiPA from laboratory glassware.
2.2. Materials:
-
NDiPA Standard: To intentionally contaminate the glassware for the validation study.
-
Cleaning Agents: As defined in your cleaning SOP (e.g., laboratory detergent, organic solvents).
-
Swabs: Low-lint swabs for surface sampling.
-
Rinse Solvent: A high-purity solvent (e.g., methanol) for rinse sampling.
-
Analytical Instrument: A validated LC-MS/MS or GC-MS/MS method for NDiPA analysis.
2.3. Procedure:
-
Contamination:
-
Select representative pieces of glassware.
-
Spike the glassware with a known amount of NDiPA.
-
Allow the solvent to evaporate, leaving a residue of NDiPA on the surface.
-
-
Cleaning:
-
Clean the contaminated glassware using your documented cleaning procedure.
-
-
Sampling:
-
Analysis:
-
Analyze the swab extract or rinse solution for NDiPA using a validated analytical method.
-
-
Evaluation:
-
Calculate the amount of residual NDiPA.
-
Compare the result to your pre-defined acceptance criteria (e.g., a certain percentage of the initial spiking amount).
-
Repeat the entire procedure at least three times to demonstrate the consistency and robustness of the cleaning procedure.[9]
-
Visualizations
Caption: Formation pathway of this compound (NDiPA).
Caption: Troubleshooting workflow for unexpected NDiPA detection.
References
- 1. shimadzu.com [shimadzu.com]
- 2. fda.gov [fda.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS Method for six nitrosamines analysis in Organic Solvents - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of GC-MS and LC-MS Methods for N-Nitrosodiisopropylamine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of N-nitrosamine impurities, such as N-Nitrosodiisopropylamine (NDIPA), in pharmaceutical products are critical due to their potential carcinogenic properties. Regulatory bodies worldwide mandate stringent testing to ensure patient safety. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.
At a Glance: GC-MS vs. LC-MS for NDIPA Analysis
Both GC-MS and LC-MS are powerful techniques for the analysis of nitrosamines, each with its own set of advantages and limitations. The choice between the two often depends on the specific characteristics of the analyte and the sample matrix.
| Feature | GC-MS/MS | LC-MS/MS |
| Applicability | Primarily suited for volatile and thermally stable nitrosamines. | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[1] |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization. | Does not require the analyte to be volatile. |
| Thermal Stability | High temperatures in the GC inlet and column can potentially cause thermal degradation of labile nitrosamines, leading to inaccurate quantification.[2] | Operates at or near ambient temperatures, minimizing the risk of thermal degradation. |
| Ionization | Typically uses Electron Ionization (EI). | Offers a variety of ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), providing flexibility for different analytes.[3] |
| Matrix Effects | Can be susceptible to matrix interference, which may require extensive sample cleanup. | Can also be affected by matrix effects, but these can often be mitigated by optimizing chromatographic conditions and using appropriate internal standards. |
| Sensitivity | High sensitivity, with modern instruments achieving low limits of detection. | Generally offers excellent sensitivity, often surpassing GC-MS for certain compounds. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of N-nitrosamines, including NDIPA, using GC-MS/MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS/MS | LC-MS/MS |
| Linearity (R²) | > 0.99[4] | > 0.99[3][5] |
| Limit of Quantitation (LOQ) | 1 - 10 ppb[6] | Can be established at levels lower than currently required by regulatory expectations.[3] |
| Accuracy (Recovery) | 70 - 130%[6][7] | 79.5 - 122.4 %[4] |
| Precision (%RSD) | < 20%[6] | < 15.0 %[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of NDIPA by GC-MS/MS and LC-MS/MS.
GC-MS/MS Method for NDIPA
This protocol is a generalized procedure based on common practices for nitrosamine (B1359907) analysis in pharmaceutical samples.[4][6][7]
1. Sample Preparation (Direct Dispersion in Methylene (B1212753) Chloride)
-
Weigh a representative portion of the homogenized drug product or drug substance.
-
Disperse the sample in methylene chloride (MeCl2).
-
Vortex or sonicate to ensure thorough mixing and extraction of nitrosamines.
-
Centrifuge the sample to separate the solid matrix from the organic solvent.
-
Transfer an aliquot of the supernatant into a GC vial for analysis.
-
Internal standards are typically added to the sample prior to extraction.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or similar.[6]
-
Column: VF-WAXMS capillary column (30 m × 0.25 mm × 1 μm) or equivalent.[4]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 3 minutes.[8]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
LC-MS/MS Method for NDIPA
This protocol is a generalized procedure based on established methods for the analysis of a range of nitrosamines in pharmaceuticals.[3][9][10]
1. Sample Preparation
-
Accurately weigh the powdered sample and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol (B129727) or a mixture of water and organic solvent).
-
Vortex and/or sonicate the sample for a specified period to ensure complete dissolution and extraction.
-
Dilute the solution to the final volume with the diluent.
-
Centrifuge the sample, and transfer the supernatant to an LC vial for analysis.
-
Internal standards are typically added to the diluent.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system such as Thermo Scientific Vanquish or Waters ACQUITY.
-
Mass Spectrometer: Triple quadrupole mass spectrometer such as a Sciex Triple Quad or Waters Xevo TQ-S.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI has been shown to provide good sensitivity for a broad range of nitrosamines.[3]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods.
Caption: Workflow for cross-validation of GC-MS and LC-MS methods.
Conclusion
Both GC-MS and LC-MS are highly capable and sensitive techniques for the determination of this compound in pharmaceutical products.
-
GC-MS is a robust and widely used technique, particularly for volatile nitrosamines. However, care must be taken to avoid thermal degradation of the analyte during analysis.[2]
-
LC-MS offers greater flexibility for a wider range of nitrosamines, including those that are non-volatile or thermally labile.[1] The choice of ionization source is critical for achieving optimal sensitivity.[3]
The selection of the most appropriate method will depend on the specific application, the nature of the drug product matrix, and the available instrumentation. For comprehensive and robust analysis, cross-validation of results between orthogonal methods like GC-MS and LC-MS is a highly recommended practice to ensure the accuracy and reliability of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. edqm.eu [edqm.eu]
- 8. shimadzu.com [shimadzu.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
A Comparative Analysis of the Toxicological Profiles of N-Nitrosodiisopropylamine (NDIPA) and N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of two nitrosamine (B1359907) impurities of concern: N-Nitrosodiisopropylamine (NDIPA) and N-Nitrosodimethylamine (NDMA). The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers and professionals in the fields of toxicology and drug development in understanding the relative risks associated with these compounds.
Executive Summary
N-Nitrosodimethylamine (NDMA) is a potent, well-characterized carcinogen and acute toxin. In contrast, this compound (NDIPA) is considered a significantly weaker carcinogen. While quantitative data on the acute toxicity of NDIPA are less readily available, its hazard classification suggests a lower level of acute toxicity compared to NDMA. The primary mechanism of toxicity for both compounds involves metabolic activation by cytochrome P450 enzymes to reactive electrophilic species that can cause DNA damage.
Quantitative Toxicity Data Comparison
The following tables summarize key quantitative toxicity data for NDIPA and NDMA, facilitating a direct comparison of their toxicological profiles.
| Compound | Acute Oral Toxicity (LD50) | Species | Carcinogenicity Classification | Primary Target Organs for Carcinogenicity |
| This compound (NDIPA) | Not available; Classified as "Harmful if swallowed"[1] | Rat | Weaker carcinogen compared to NDMA[2] | Nasal turbinates[2] |
| N-Nitrosodimethylamine (NDMA) | 23-40 mg/kg | Rat | Probable human carcinogen (IARC Group 2A) | Liver, lung, kidney[3] |
| Compound | Mutagenicity (Ames Test) |
| This compound (NDIPA) | Positive in some studies, particularly with metabolic activation.[4] |
| N-Nitrosodimethylamine (NDMA) | Positive with metabolic activation (S9). The pre-incubation method and the use of hamster liver S9 are considered more sensitive for its detection.[3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used for carcinogenicity and mutagenicity testing of nitrosamines.
Rodent Carcinogenicity Bioassay
Rodent carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a substance. A typical protocol, based on guidelines from the National Toxicology Program (NTP) and the U.S. Food and Drug Administration (FDA), involves the following steps:
-
Test Animals: Fischer 344 rats are a commonly used strain. Animals are typically young adults at the start of the study.
-
Group Size: Each dose group and the control group usually consist of 50 male and 50 female rats.
-
Dose Administration: The test substance is administered in the drinking water or feed. For NDIPA, a study by Lijinsky et al. (1979) involved administration in drinking water.[2] For NDMA, studies have also utilized administration in drinking water.
-
Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.
-
Duration: The study duration is typically 2 years (the majority of the animal's lifespan).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The Organization for Economic Co-operation and Development (OECD) Guideline 471 provides a standardized protocol. For nitrosamines, an enhanced protocol is often recommended.
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed with and without a metabolic activation system, typically a liver homogenate fraction (S9) from rats or hamsters induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. For nitrosamines, the use of S9 is critical, and hamster liver S9 is often more sensitive.
-
Test Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for the non-activation condition) are incubated together at 37°C for a short period (e.g., 20-30 minutes).
-
This pre-incubation mixture is then mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a reverse mutation) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for both NDIPA and NDMA involves metabolic activation leading to the formation of reactive electrophilic species that can alkylate DNA and other macromolecules. This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
Metabolic Activation of NDIPA and NDMA
The metabolic activation of both NDIPA and NDMA is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, through a process of α-hydroxylation.
The α-hydroxylation of NDIPA and NDMA leads to the formation of unstable intermediates that spontaneously decompose to yield reactive diazonium ions. These ions are potent alkylating agents that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.
Experimental Workflow for Toxicity Assessment
The assessment of the toxicological profile of a nitrosamine compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Conclusion
The available toxicological data clearly indicate that NDMA is a significantly more potent carcinogen and acute toxin than NDIPA. The primary mechanism of toxicity for both compounds is similar, involving metabolic activation to DNA-reactive species. However, structural differences between the two molecules likely influence the rate and extent of this activation, contributing to their different toxicological potencies. This comparative guide provides a foundation for informed risk assessment and decision-making in the context of drug development and safety evaluation. Further quantitative studies on the acute toxicity of NDIPA would be beneficial for a more complete comparative profile.
References
- 1. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and this compound (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carcinogenic Potency of N-Nitrosodiisopropylamine (NDIPA) and N-Nitrosodiethylamine (NDEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potency of two nitrosamine (B1359907) impurities of significant concern in the pharmaceutical industry: N-Nitrosodiisopropylamine (NDIPA) and N-Nitrosodiethylamine (NDEA). The information presented is based on experimental data from toxicological studies and aims to provide a clear and concise overview for risk assessment and drug development purposes.
Executive Summary
Experimental data consistently demonstrates that N-Nitrosodiethylamine (NDEA) is a significantly more potent carcinogen than this compound (NDIPA) . While both compounds are classified as probable human carcinogens, studies in animal models show that NDEA induces tumors at much lower doses and with higher frequency compared to NDIPA. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established the same acceptable intake (AI) limit of 26.5 ng/day for both NDIPA and NDEA, a decision likely based on a conservative approach for structurally similar nitrosamines in the absence of extensive data for NDIPA and the high potency of NDEA serving as a benchmark.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of a substance is often quantified by its TD50 value, which is the daily dose rate in mg/kg body weight/day that would cause tumors in 50% of the animals that would otherwise have been tumor-free. A lower TD50 value indicates a higher carcinogenic potency.
| Compound | Species | Route of Administration | TD50 (mg/kg/day) | Target Organs | Reference |
| N-Nitrosodiethylamine (NDEA) | Rat | Oral (drinking water) | 0.0265 (Harmonic Mean) | Liver, Esophagus, Nasal Cavity | Carcinogenic Potency Database (CPDB)[1] |
| Rat | Oral (drinking water) | 0.06 (for liver tumors after 2 years) | Liver | Peto et al., 1991[2][3] | |
| Mouse | Oral | 0.189 | Liver, Lung | Carcinogenic Potency Database (CPDB)[1] | |
| This compound (NDIPA) | Rat | Oral (drinking water) | 13.9 | Nasal Turbinates | Lijinsky & Taylor, 1979[4] |
| Rat | Oral (drinking water) | - (Stated as "very much weaker" than NDEA) | Nasal Turbinates, Liver (at very high doses) | Lijinsky & Taylor, 1979[4]; Druckrey et al., 1967[1][5] |
Experimental Protocols
The following are summaries of the methodologies employed in key comparative carcinogenicity studies.
Lijinsky & Taylor, 1979: Carcinogenicity of Methylated Derivatives of N-Nitrosodiethylamine and Related Compounds in Sprague-Dawley Rats
-
Test Animals: Male and female Sprague-Dawley rats.[4]
-
Administration: The nitrosamines were administered in the drinking water at approximately equimolar concentrations.[4]
-
Dosage:
-
NDEA: 0.075 mM solution.
-
NDIPA: 0.75 mM and 4.6 mM solutions.
-
-
Duration: The animals received the nitrosamine solutions as their sole source of drinking water for up to 104 weeks.
-
Observations: The study monitored the incidence and location of tumors in the treated animals.[4]
-
Key Findings: NDEA was found to be a potent carcinogen, inducing tumors of the liver, esophagus, and nasal turbinates. In contrast, NDIPA was described as "very much weaker than N-nitrosodiethylamine" and primarily induced tumors of the nasal turbinates at significantly higher concentrations.[4]
Druckrey et al., 1967: Organotropic Carcinogenic Effects of 65 Various N-nitroso- compounds on BD Rats
-
Test Animals: BD rats.[1]
-
Administration: Various routes of administration were used, including oral (in drinking water or by gavage), subcutaneous, and intravenous injection.
-
Dosage: A wide range of doses was tested for each compound to establish a dose-response relationship.
-
Duration: Chronic, long-term studies.
-
Observations: A comprehensive pathological examination was performed to identify tumors in various organs.[1]
-
Key Findings: This extensive study provided foundational data on the carcinogenicity of numerous nitrosamines. For NDEA, it confirmed its high carcinogenic potency, particularly targeting the liver. The study also indicated that very high doses of NDIPA could induce hepatocellular carcinomas.[1]
Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation
The carcinogenic activity of N-nitrosamines is not inherent to the parent compounds but is a result of their metabolic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[6][7][8][9][10]
The generalized pathway is as follows:
-
α-Hydroxylation: CYP enzymes, particularly CYP2E1 and CYP2A6, catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[8][9]
-
Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxynitrosamine.
-
Generation of a Diazonium Ion: The α-hydroxynitrosamine spontaneously decomposes to yield an aldehyde and a highly reactive diazonium ion.[8]
-
DNA Adduct Formation: The diazonium ion is a potent electrophile that can alkylate DNA bases (e.g., guanine (B1146940) and thymine), forming DNA adducts.[2][6][10][11][12][13]
-
Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations in critical genes (e.g., oncogenes and tumor suppressor genes) and initiating the process of carcinogenesis.[10][12]
The difference in carcinogenic potency between NDEA and NDIPA is thought to be related to the efficiency of their metabolic activation and the nature of the resulting DNA adducts. The ethyl group of NDEA is more readily activated by CYP enzymes than the bulky isopropyl groups of NDIPA.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for a carcinogenicity bioassay and the metabolic activation pathway of N-nitrosamines.
Conclusion
References
- 1. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in Sprague--Dawley rats (Journal Article) | OSTI.GOV [osti.gov]
- 5. fda.gov [fda.gov]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Inter-laboratory Comparison of N-Nitrosodiisopropylamine (NDiPA) Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of N-Nitrosodiisopropylamine (NDiPA), a nitrosamine (B1359907) impurity of concern in pharmaceutical products. The information presented is synthesized from published inter-laboratory studies and validated analytical procedures to highlight the performance and variability of current analytical techniques. This document is intended to assist in the selection and implementation of robust analytical methods for NDiPA.
Quantitative Data Summary
The following table summarizes representative performance characteristics for the analysis of NDiPA using common analytical techniques, based on data from collaborative studies and validated methods. It is important to note that specific performance can vary based on the sample matrix, instrumentation, and specific method parameters. The data presented here is a synthesized representation from a multi-laboratory study involving six regulatory agencies, as detailed in the Journal of Pharmaceutical Sciences[1].
| Performance Metric | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery %) | 90 - 115% | 85 - 110% |
| Repeatability (RSD %) | < 10% | < 15% |
| Reproducibility (RSD %) | < 15% | < 20% |
| Selectivity | High to Excellent | High |
| Matrix Effects | Can be significant, requires careful sample preparation | Generally lower, especially with headspace injection |
Note: RSD refers to the Relative Standard Deviation.
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and reliable results in the analysis of NDiPA. The following sections outline representative methodologies for the most common analytical techniques.
Protocol 1: LC-MS/MS for NDiPA in Pharmaceutical Drug Substances
This protocol is a generalized example for the quantitative analysis of NDiPA in active pharmaceutical ingredients (APIs) like sartans.
1. Sample Preparation:
-
Weigh an appropriate amount of the drug substance (e.g., 100 mg) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Spike the sample with a known concentration of a deuterated internal standard (e.g., NDiPA-d14) to correct for matrix effects and variations in instrument response.
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 10-15 minutes to facilitate the extraction of NDiPA.
-
Centrifuge the sample to pellet any undissolved material.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of NDiPA from the API and other potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDiPA (Quantifier): m/z 131.1 → 89.1
-
NDiPA (Qualifier): m/z 131.1 → 43.1
-
NDiPA-d14 (Internal Standard): m/z 145.2 → 98.2
-
-
Optimize other parameters such as collision energy and cone voltage for maximum sensitivity.
Protocol 2: GC-MS/MS for NDiPA in Pharmaceutical Drug Products
This protocol is a generalized example for the quantitative analysis of NDiPA in finished drug products.
1. Sample Preparation (Liquid Injection):
-
Grind a representative number of tablets into a fine powder.
-
Weigh an amount of powder equivalent to a single dose into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., dichloromethane (B109758) or methanol).
-
Spike with a deuterated internal standard (e.g., NDiPA-d14).
-
Follow similar vortexing, sonication, centrifugation, and filtration steps as described in the LC-MS/MS protocol.
2. Chromatographic Conditions:
-
Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A mid-polarity column suitable for nitrosamine analysis (e.g., 5% phenyl-arylene phase).
-
Injector: Splitless injection at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Similar transitions to those used in LC-MS/MS can be adapted, or specific fragments generated by EI can be selected.
Visualizations
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for NDiPA analysis.
Caption: Workflow for an inter-laboratory comparison of NDiPA analysis.
Analytical Method Selection Logic
The choice of an analytical method for NDiPA often depends on the properties of the analyte and the sample matrix.
Caption: Decision logic for selecting an analytical method for NDiPA.
References
Navigating Nitrosamine Impurities: A Guide to Method Validation for N-Nitrosodiisopropylamine
For Immediate Release
In the landscape of pharmaceutical quality control, the detection and quantification of nitrosamine (B1359907) impurities remain a critical focus for researchers, scientists, and drug development professionals. N-Nitrosodiisopropylamine (NDIPA), a potential process-related impurity, requires robust and validated analytical methods to ensure patient safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for NDIPA, with a focus on method validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The following sections present a detailed overview of validation parameters for the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, alongside a comparison with the alternative Gas Chromatography-Mass Spectrometry (GC-MS) technique. Detailed experimental protocols and visual workflows are provided to support laboratory implementation.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[1][2][3] For quantifying impurities such as NDIPA, the ICH Q2(R1) guideline outlines key validation characteristics.[1][2][4] The following tables summarize the typical performance of LC-MS/MS and GC-MS methods for the analysis of NDIPA, based on published data and established acceptance criteria.
Table 1: Method Validation Parameters for this compound by LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Example Performance Data for NDIPA |
| Specificity | The method should unequivocally assess the analyte in the presence of other components. | No interference observed at the retention time of NDIPA from blank, placebo, and other nitrosamines. |
| Linearity | Correlation coefficient (r) ≥ 0.99[5] | r² > 0.99 over a range of 0.5 to 50 ng/mL. |
| Range | 80% to 120% of the test concentration for assays; reporting threshold to 120% of the specification for impurities.[4] | 1.0 ng/mL to 25 ng/mL. |
| Accuracy | Recovery of 80-120% of the true value. | 115.6 ± 2.09% recovery observed in spiked samples.[6] |
| Precision | ||
| - Repeatability (Intra-assay) | RSD ≤ 15% for impurity analysis. | RSD < 10% for replicate injections of a standard solution. |
| - Intermediate Precision | RSD ≤ 15% for impurity analysis. | Data not available in the reviewed literature. |
| Detection Limit (DL) | Signal-to-noise ratio of 3:1. | 0.1 ng/mL. |
| Quantitation Limit (QL) | Signal-to-noise ratio of 10:1. | 0.5 ng/mL. |
Table 2: Comparison of Analytical Methods for this compound
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography followed by mass spectrometric detection. | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. |
| Applicability | Suitable for a wide range of nitrosamines, including less volatile and thermally labile compounds. | Primarily suitable for volatile and thermally stable nitrosamines. |
| Sample Preparation | Typically involves dissolution followed by filtration. | May require more complex sample preparation like liquid-liquid extraction or headspace analysis.[7] |
| Sensitivity | High sensitivity, often reaching sub-ppb levels. | High sensitivity, particularly with headspace injection for volatile analytes. |
| Selectivity | High selectivity achieved through chromatographic separation and specific mass transitions (MRM). | High selectivity based on retention time and mass fragmentation patterns. |
| Validation Data (NDIPA) | Linearity (r²) > 0.99, Accuracy (recovery) ~116%.[6] | LOQ of 15 ppb has been reported for a GC-MS/MS method for a mixture including NDIPA.[8] |
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols are provided below.
Protocol 1: LC-MS/MS Method for the Determination of this compound
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
2. Reagents and Materials:
-
This compound (NDIPA) reference standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Appropriate HPLC/UHPLC column (e.g., C18).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDIPA reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from the QL to 120% of the specification limit.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration. Filter the solution through a 0.22 µm filter before injection.
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute NDIPA, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive ESI or APCI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor ion to product ion transition for NDIPA.
Protocol 2: GC-MS Method for the Determination of this compound
1. Instrumentation:
-
A Gas Chromatograph (GC) with a split/splitless or other suitable injector.
-
A mass spectrometer (single quadrupole or tandem) with an electron ionization (EI) source.
2. Reagents and Materials:
-
This compound (NDIPA) reference standard.
-
Dichloromethane (B109758) (DCM), methanol, and other suitable solvents.
-
Anhydrous sodium sulfate (B86663).
-
Appropriate GC column (e.g., DB-WAX).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in the LC-MS/MS protocol.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution in dichloromethane.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Disperse a weighed amount of the sample in an aqueous solution (e.g., 1M NaOH).[7]
-
Add dichloromethane and shake vigorously for several minutes.[7]
-
Centrifuge to separate the layers.[7]
-
Collect the organic (DCM) layer and pass it through anhydrous sodium sulfate to remove residual water.
-
The extract is then ready for injection.
-
4. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) to elute NDIPA and other components.
-
Ion Source Temperature: 230 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
Mandatory Visualizations
To further clarify the logical and experimental workflows, the following diagrams are provided.
Caption: ICH Q2(R1) Method Validation Workflow.
Caption: General Experimental Workflow for NDIPA Analysis.
References
Navigating the Analytical Maze: A Comparative Guide to N-Nitrosodiisopropylamine (NDiPA) Quantification
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the accuracy and precision of current analytical methods for the quantification of the potential human carcinogen, N-Nitrosodiisopropylamine (NDiPA), in pharmaceutical products.
The unexpected discovery of nitrosamine (B1359907) impurities, such as this compound (NDiPA), in common medications has presented a significant challenge to the pharmaceutical industry. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now mandate stringent control and monitoring of these impurities.[1][2][3][4] Consequently, the development and validation of highly sensitive and accurate analytical methods for the quantification of NDiPA at trace levels have become paramount to ensure patient safety and regulatory compliance.[5][6][7]
This guide provides a comprehensive comparison of the most prevalent analytical techniques for NDiPA quantification, with a focus on their accuracy and precision. The information presented is curated from a variety of scientific literature and application notes to aid researchers and drug development professionals in selecting the most appropriate methodology for their specific needs.
Methodologies at a Glance: LC-MS/MS and GC-MS/MS Lead the Charge
The primary analytical techniques employed for the detection and quantification of NDiPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][7][8] These methods offer the high sensitivity and selectivity required to detect NDiPA at the parts-per-billion (ppb) levels mandated by regulatory agencies.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile and widely used technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[3][7] Atmospheric Pressure Chemical Ionization (APCI) is a frequently utilized ionization source for nitrosamine analysis.[3][9]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly well-suited for the analysis of volatile nitrosamines.[7] It often provides excellent sensitivity and chromatographic resolution.
The choice between LC-MS/MS and GC-MS/MS can depend on several factors, including the specific nitrosamines being targeted, the properties of the drug product matrix, and the thermal stability of the active pharmaceutical ingredient (API) and excipients.[10]
Performance Comparison: Accuracy and Precision
The following table summarizes key performance parameters for NDiPA quantification using various LC-MS/MS and GC-MS/MS methods, as reported in the literature. These parameters are crucial indicators of a method's reliability and robustness.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (%RSD) |
| LC-MS/MS | Metformin Drug Product | < 3 ng/mL | Reported as "excellent" | < 5% at 3 ng/mL |
| LC-MS/MS | Various Solvents | 0.005 ppm (5 ng/mL) | 80-120% | Not explicitly stated for NDiPA |
| LC-MS/MS | Sartan Drug Substances | 0.4 ng/mL | Not explicitly stated for NDiPA | R² > 0.99 for linearity |
| GC-MS/MS | Sartan Drug Products | 15 ppb (15 ng/mL) | 70-130% | Not explicitly stated for NDiPA |
| GC-MS/MS | Drug Substance | 0.025 ppm (25 ng/g) | Not explicitly stated for NDiPA | < 8% |
Note: The reported values are dependent on the specific instrumentation, experimental conditions, and matrix used in each study. Direct comparison should be made with caution.
Experimental Workflow and Protocols
A general workflow for the quantification of NDiPA in pharmaceutical products involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of this compound (NDiPA).
A more detailed experimental protocol for an LC-MS/MS method is outlined below, based on a composite of published methods.
Sample Preparation (Example for a Solid Dosage Form):
-
Accurately weigh a portion of crushed tablets equivalent to a specified amount of the active pharmaceutical ingredient (API).
-
Add a precise volume of a suitable diluent (e.g., a mixture of methanol and water).
-
Vortex or shake the mixture for a specified time to ensure complete dissolution/extraction of NDiPA.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE) into an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions (Illustrative Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
Conclusion: A Path Forward for NDiPA Control
The accurate and precise quantification of this compound is a critical aspect of ensuring the safety and quality of pharmaceutical products. Both LC-MS/MS and GC-MS/MS have demonstrated the capability to meet the stringent regulatory requirements for the detection of this potential carcinogen at trace levels. The choice of a specific method will depend on the unique characteristics of the drug product and the available instrumentation.
This guide provides a foundational understanding of the performance of these key analytical techniques. It is imperative for researchers and drug development professionals to conduct thorough method validation in their own laboratories to ensure the selected method is fit for its intended purpose and complies with all relevant regulatory guidelines. Continuous monitoring of scientific literature and regulatory updates will be essential in navigating the evolving landscape of nitrosamine impurity analysis.
References
- 1. fda.gov [fda.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
Navigating the Analytical Maze: A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for N-Nitrosodiisopropylamine
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. The presence of N-nitrosamine impurities, such as N-Nitrosodiisopropylamine (NDIPA), a probable human carcinogen, necessitates highly sensitive and reliable analytical methods for their detection and quantification at trace levels. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for NDIPA achieved by various analytical techniques, supported by detailed experimental protocols.
The determination of NDIPA in active pharmaceutical ingredients (APIs) and drug products is a critical step in risk assessment and mitigation. Regulatory bodies worldwide have set stringent limits for nitrosamine (B1359907) impurities, demanding analytical methods that can confidently detect and quantify these compounds at sub-parts-per-million (ppm) levels.[1] The choice of analytical technique, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), significantly impacts the achievable sensitivity.
Comparative Analysis of LOD and LOQ for this compound
The following table summarizes the reported LOD and LOQ values for the analysis of this compound using different analytical methodologies. These values are crucial for selecting the appropriate method based on the required sensitivity for a specific application.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS | Drug Substance/Product | - | 15 ppb | [2] |
| GC-MS/MS | Solvents | - | 0.005 ppm (analytical grade) | [3] |
| GC-MS/MS | Drug Substance | - | 0.09 ppm | [4] |
| LC-MS/MS | Drug Substance/Product | 0.03 ppm | - | [4] |
| LC-MS/MS | Metformin | 0.4 ng/mL | 1 ng/mL | [5] |
| LC-HRMS | Losartan Drug Substance/Product | Sub-ppm levels | Sub-ppm levels | [6] |
| LC-MS/MS | Doxofylline API | 0.0040 µg/mL - 0.0174 µg/mL | 0.0060 µg/mL - 0.0262 µg/mL | [7] |
Note: ppb stands for parts per billion, ppm for parts per million, ng/mL for nanograms per milliliter, and µg/mL for micrograms per milliliter. The conversion between these units depends on the sample preparation and final solution volume. The presented values are as reported in the respective literature.
General Workflow for this compound Analysis
The analysis of NDIPA in pharmaceutical matrices typically follows a standardized workflow, from sample receipt to final data reporting. This process is designed to ensure accuracy, precision, and reliability of the results.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable analytical data. Below are summaries of methodologies commonly employed for the determination of NDIPA.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This method is suitable for the analysis of volatile and semi-volatile nitrosamines like NDIPA.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or ground tablet powder into a 15 mL centrifuge tube.[2]
-
Add 10 mL of a 1M sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.[2]
-
Add 2.0 mL of dichloromethane, vortex, and shake for another 5 minutes.[2]
-
Centrifuge the mixture to separate the layers.[2]
-
The organic (dichloromethane) layer is then carefully collected for injection into the GC-MS/MS system.
-
-
GC-MS/MS Parameters:
-
Injection Mode: Splitless.[8]
-
Inlet Temperature: 250 °C.[8]
-
Carrier Gas: Helium.
-
Column: A suitable capillary column, such as one with a wax-based stationary phase, is often used.
-
Oven Program: A temperature gradient is employed, for example, starting at 50°C and ramping up to 250°C.[8]
-
Ionization Mode: Electron Ionization (EI).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method
LC-MS methods are particularly useful for less volatile or thermally labile nitrosamines and can offer high sensitivity and specificity.
-
Sample Preparation:
-
For a drug substance, accurately weigh about 100 mg into a 15 mL glass centrifuge tube.[6]
-
Add 5.0 mL of methanol (B129727) and vortex until the sample is dissolved.[6]
-
For a drug product, a powdered tablet equivalent to a specific amount of API is extracted with a suitable solvent, often methanol, by shaking and sonication.[5]
-
The resulting solution is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter before analysis.[5][6]
-
-
LC-HRMS Parameters:
-
Column: A reverse-phase column, such as a C18, is typically used for separation.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often providing better sensitivity for certain nitrosamines.[5]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is used to achieve high mass accuracy and sensitivity.[6]
-
Detection: Monitoring the accurate mass of the protonated molecular ion of NDIPA.[6]
-
Conclusion
The selection of an appropriate analytical method for the determination of this compound is a critical decision in pharmaceutical quality control. Both GC-MS and LC-MS platforms offer the high sensitivity required to meet stringent regulatory limits. As demonstrated, the achievable LOD and LOQ values can vary depending on the specific instrumentation, sample matrix, and preparation protocol. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical procedures, ultimately ensuring the safety and quality of medicines. Continuous development and validation of these methods are essential to address the evolving landscape of nitrosamine impurity analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. edqm.eu [edqm.eu]
- 3. 👨💻 Nitrosamines Analysis in Solvents by GC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fda.gov [fda.gov]
- 7. ijper.org [ijper.org]
- 8. shimadzu.com [shimadzu.com]
- 9. fda.gov.tw [fda.gov.tw]
A Head-to-Head Battle: Unveiling the Superior Extraction Method for N-Nitrosodiisopropylamine
A comprehensive analysis of Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for the accurate quantification of N-Nitrosodiisopropylamine (NDIPA) in pharmaceutical matrices reveals a clear frontrunner. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their extraction efficiencies, supported by experimental data and protocols, to inform the selection of the most robust and reliable method for this critical safety assessment.
This compound (NDIPA), a potent carcinogenic impurity, has been a significant concern in the pharmaceutical industry. Its accurate detection at trace levels is paramount for patient safety and regulatory compliance. The choice of extraction technique is a pivotal step in the analytical workflow, directly influencing the sensitivity, accuracy, and overall validity of the results. This guide delves into a comparative analysis of two of the most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Quantitative Performance: SPE Demonstrates Higher Recovery and Sensitivity
A summary of the quantitative data from various studies highlights the performance of SPE and LLE for the extraction of nitrosamines, including NDIPA.
| Parameter | Solid-Phase Extraction (SPE) for NDIPA | Liquid-Liquid Extraction (LLE) for various Nitrosamines |
| Recovery | 90 - 120%[1][2] | 70 - 114.7% (for a range of nitrosamines, not specific to NDIPA)[3] |
| Limit of Detection (LOD) | 0.02 ng/mL[1][2] | Not consistently reported for NDIPA |
| Matrix | Antitussive Syrups[1] | Biological Medicines, Meat Products[3] |
The data clearly indicates that SPE provides a consistently high recovery rate specifically for NDIPA in a pharmaceutical matrix.[1][2] While LLE shows a broad recovery range, the data is not specific to NDIPA and varies across different matrices, making a direct comparison challenging. Furthermore, the reported LOD for SPE is significantly lower, demonstrating its superior sensitivity for detecting trace amounts of NDIPA.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for both SPE and LLE techniques.
Detailed Experimental Protocols
Reproducibility is key in analytical chemistry. The following are detailed protocols for both SPE and a solvent extraction method analogous to LLE for the analysis of NDIPA in pharmaceutical products.
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a synthesized procedure based on common practices for nitrosamine (B1359907) analysis in pharmaceutical matrices.
-
Sample Preparation:
-
Accurately weigh a representative portion of the homogenized drug product.
-
Dissolve or suspend the sample in a suitable diluent, such as a mixture of methanol (B129727) and water, to a final concentration appropriate for the SPE cartridge.
-
For liquid samples like syrups, a direct dilution with an acidic aqueous solution may be sufficient.[4]
-
-
SPE Cartridge Conditioning:
-
Use a strong cation-exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[4]
-
-
Sample Loading:
-
Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate to ensure optimal retention of NDIPA.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove matrix interferences. A typical wash may include a sequence of a weak organic solvent and an aqueous buffer.
-
-
Elution:
-
Elute the retained NDIPA from the cartridge using a small volume of an appropriate organic solvent, such as dichloromethane (B109758) or an acidified methanol solution.
-
-
Analysis:
-
The eluate can be directly injected for analysis or further concentrated by evaporation under a gentle stream of nitrogen before reconstitution in a suitable solvent for analysis by GC-MS or LC-MS/MS.
-
Solvent Extraction Protocol for this compound (Based on FDA Method)
This protocol is adapted from the U.S. Food and Drug Administration (FDA) method for the analysis of nitrosamine impurities in Valsartan drug substances.[5]
-
Sample Preparation:
-
Extraction:
-
Add 5 mL of an internal standard solution in methylene (B1212753) chloride (MeCl2) to the tube.[5]
-
Cap the tube and vortex for at least 1 minute, or until the sample is fully dispersed.[5]
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 2.5 minutes to separate the solid and liquid phases.[5]
-
-
Collection of Extract:
-
Using a disposable pipette, carefully transfer approximately 2 mL of the methylene chloride layer into a 5 mL syringe fitted with a 0.45 µm Nylon filter.[5]
-
-
Final Preparation and Analysis:
-
Filter 1 mL of the sample into a 2 mL HPLC vial and cap for analysis by GC-MS/MS.[5]
-
Conclusion: SPE Emerges as the More Efficient and Reliable Method
Based on the available data, Solid-Phase Extraction (SPE) demonstrates superior performance for the extraction of this compound in pharmaceutical matrices. Its higher recovery rates, lower limits of detection, and greater selectivity make it a more reliable and robust technique compared to Liquid-Liquid Extraction.[1][2] While LLE remains a viable option, its broader recovery range for general nitrosamines and the lack of specific data for NDIPA suggest a higher potential for variability and lower sensitivity.
For researchers and drug development professionals striving for the highest level of accuracy and sensitivity in NDIPA analysis, SPE is the recommended extraction method. Its advantages in terms of cleaner extracts, reduced solvent consumption, and potential for automation further solidify its position as the more efficient and modern approach for ensuring the safety and quality of pharmaceutical products.
References
- 1. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of N-nitrosamines and their biological activity is paramount for risk assessment and the development of safer pharmaceuticals and consumer products. This guide provides an objective comparison of N-Nitrosodiisopropylamine (NDIPA) and related nitrosamines, supported by experimental data, to elucidate the key structural determinants of their carcinogenic and mutagenic potential.
N-Nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their harmful effects.[1][2][3] This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of a carbon atom adjacent to the nitroso group (α-hydroxylation).[2][4] This initial step is crucial as it leads to the formation of unstable intermediates that ultimately generate highly reactive electrophilic species, diazonium ions, which can alkylate DNA and initiate carcinogenesis.[1][4][5] The structure of the alkyl groups attached to the amine nitrogen significantly influences the rate and site of metabolism, and consequently, the carcinogenic potency of the nitrosamine (B1359907).[6][7]
The Critical Role of α-Hydrogens in Nitrosamine Activity
A central tenet of the structural activity relationship (SAR) of nitrosamines is the requirement for at least one hydrogen atom on an α-carbon for metabolic activation to occur.[4][8] The presence and number of these α-hydrogens directly correlate with the mutagenic and carcinogenic potential of the compound.[8] Nitrosamines lacking α-hydrogens are generally considered non-carcinogenic as they cannot undergo the initial α-hydroxylation step.[6]
This principle is clearly illustrated when comparing the activity of different nitrosamines. For instance, N-nitrosodiethylamine (NDEA) is a potent carcinogen, while this compound (NDIPA), which has branched isopropyl groups, is considered a much weaker carcinogen.[6][9] This difference in potency can be attributed to the steric hindrance around the α-carbons in NDIPA, which likely impedes the enzymatic action of CYPs.
Comparative Analysis of Carcinogenic Potency
The carcinogenic potency of nitrosamines is often quantified using the TD50 value, which represents the chronic dose rate in mg/kg body weight/day that would induce tumors in 50% of the animals. A lower TD50 value indicates a higher carcinogenic potency. The following table summarizes the TD50 values for this compound and a selection of related nitrosamines, highlighting the impact of alkyl group structure on carcinogenicity.
| Nitrosamine | Structure | Carcinogenic Potency (TD50 in rats, mg/kg/day) | Target Organs |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂NNO | 0.096 | Liver, Kidney, Lung |
| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂NNO | 0.028 | Liver, Esophagus |
| N-Nitrosodi-n-propylamine (NDPA) | (n-C₃H₇)₂NNO | 0.23 | Liver, Esophagus |
| This compound (NDIPA) | (i-C₃H₇)₂NNO | Weak carcinogen, TD50 not established | Nasal turbinates |
| N-Nitrosodi-n-butylamine (NDBA) | (n-C₄H₉)₂NNO | 0.44 | Bladder, Liver, Esophagus |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | CH₃N(NO)CH₂(CH₂)₂COOH | 0.063 | Esophagus, Liver |
Data compiled from various sources.[9][10][11]
As the data indicates, linear-chain dialkylnitrosamines like NDMA, NDEA, and NDPA are potent carcinogens. In contrast, NDIPA, with its branched alkyl chains, exhibits significantly lower carcinogenic activity, primarily inducing tumors in the nasal turbinates at high doses.[9] This further underscores the importance of the steric and electronic properties of the alkyl substituents in modulating the interaction with metabolic enzymes.
Mutagenicity Profile: Insights from the Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. The mutagenicity of nitrosamines in the Ames test is dependent on metabolic activation, typically provided by the addition of a liver S9 fraction. The results of Ames tests for various nitrosamines often mirror their carcinogenic potential.
| Nitrosamine | Ames Test Result (with S9 activation) |
| N-Nitrosodimethylamine (NDMA) | Positive |
| N-Nitrosodiethylamine (NDEA) | Positive |
| N-Nitrosodi-n-propylamine (NDPA) | Positive |
| This compound (NDIPA) | Negative or weakly positive |
| N-Nitrosodi-n-butylamine (NDBA) | Positive |
Note: The outcome of the Ames test for some nitrosamines can be influenced by the specific test conditions, such as the source of the S9 fraction and the tester strains used.[12][13]
The generally negative or weak positive results for NDIPA in the Ames test are consistent with its low carcinogenic potency and reinforce the concept that the branched isopropyl structure hinders its metabolic activation into a mutagenic species.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are crucial.
In Vivo Carcinogenicity Bioassay (Rodent Model)
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Test Substance Administration: The nitrosamine is administered in the drinking water at various concentrations for the lifetime of the animals (typically 2 years).
-
Dose Groups: A control group receiving untreated drinking water and at least three dose groups with increasing concentrations of the test nitrosamine.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs are examined macroscopically, and tissues are collected for histopathological evaluation to identify and characterize tumors.
-
Data Analysis: Tumor incidence data is statistically analyzed to determine the dose-response relationship and calculate the TD50 value.
Ames Test (Bacterial Reverse Mutation Assay)
-
Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: Aroclor 1254-induced rat or hamster liver S9 fraction is used as an external source of metabolic enzymes.
-
Procedure: The test compound, the bacterial tester strain, and the S9 mix (or a buffer for tests without metabolic activation) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ for S. typhimurium and trp+ for E. coli) is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) reversion rate.
Visualizing the Path to Carcinogenesis and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the metabolic activation pathway of nitrosamines and a typical workflow for assessing their genotoxicity.
Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
Caption: A typical workflow for the genotoxicity assessment of N-nitrosamines.
Conclusion
The structural activity relationship of this compound and its analogs clearly demonstrates that the steric and electronic properties of the alkyl substituents are critical determinants of their carcinogenic and mutagenic potential. The presence of branched alkyl groups in NDIPA significantly reduces its biological activity compared to linear-chain nitrosamines like NDEA. This is primarily attributed to the hindrance of the essential metabolic activation step of α-hydroxylation. A thorough understanding of these SAR principles, supported by robust experimental data, is indispensable for the accurate risk assessment of nitrosamine impurities and for guiding the development of safer chemical entities in the pharmaceutical and other industries.
References
- 1. hesiglobal.org [hesiglobal.org]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships in nitrosamine carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and this compound (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
N-Nitrosodiisopropylamine (NDiPA) in Pharmaceuticals: A Comparative Analysis of Formulation Risks
A deep dive into the formation of N-Nitrosodiisopropylamine (NDiPA), a potential carcinogen, reveals that not all drug formulations carry the same risk. This guide provides a comparative analysis of how different manufacturing processes and formulation types can influence the presence of this harmful impurity, supported by a review of current analytical methodologies.
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. This compound (NDiPA) is one such impurity that has been identified in some drug products, particularly in angiotensin II receptor blockers (ARBs) like valsartan.[1][2][3][4] The formation of NDiPA is a complex process influenced by multiple factors, including the manufacturing process of the active pharmaceutical ingredient (API), the presence of residual impurities, and critically, the composition and manufacturing method of the final drug formulation.
This guide offers a comparative analysis of NDiPA formation in different drug formulations, providing researchers, scientists, and drug development professionals with an objective overview of the associated risks and the experimental data available to date.
The Chemistry of NDiPA Formation
N-Nitrosamines, including NDiPA, are typically formed from the reaction of secondary or tertiary amines with nitrosating agents.[5] In the context of pharmaceutical manufacturing, the secondary amine precursor for NDiPA is diisopropylamine, which can be present as an impurity in raw materials or as a degradant. The nitrosating agent is often a nitrite (B80452) salt (e.g., sodium nitrite) present as an impurity in excipients, which under acidic conditions can form nitrous acid.[5]
The general mechanism for the formation of NDiPA is illustrated below:
References
- 1. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
A Guide to Proficiency Testing for N-Nitrosodiisopropylamine (NDiPA) Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for detecting N-nitrosamine impurities like N-Nitrosodiisopropylamine (NDiPA) is paramount. Proficiency testing (PT) schemes and inter-laboratory studies are crucial tools for evaluating and demonstrating analytical competence. This guide provides an overview of available schemes and key considerations for their use in the analysis of NDiPA.
Overview of Proficiency Testing Providers
Publicly available information on proficiency testing schemes specifically for NDiPA is limited. However, a few key organizations have been identified that include NDiPA in their analytical comparisons. A comprehensive evaluation would necessitate obtaining the final reports from these providers, which detail the performance of participating laboratories.
One notable provider is TestQual , which has included NDiPA in its proficiency tests. For instance, the TestQual 22D scheme focused on the analysis of nitrosamines, including NDiPA, in a valsartan (B143634) matrix, with an expected concentration range of 50 to 500 µg/Kg.[1] Another TestQual scheme has addressed nitrosamines in the context of toy safety.[2] The assigned values in these schemes are typically determined by a robust average of the results from all participating laboratories.
Another significant source of comparative data comes from an inter-laboratory study coordinated by the European Directorate for the Quality of Medicines & HealthCare (EDQM) . This study involved six regulatory agency laboratories and focused on the quantitation of various nitrosamines, including NDiPA, in valsartan and losartan. The results of this important study were published in the Journal of Pharmaceutical Sciences in October 2023. Accessing the full publication is essential for a detailed comparison of the methods and performance of these expert laboratories.
Comparison of Analytical Methodologies
The primary analytical techniques employed for the determination of NDiPA in pharmaceutical matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The EDQM inter-laboratory study highlighted the use of both GC-MS and LC-MS methods by the participating laboratories. A detailed review of the full study publication would provide insights into the specific parameters and performance characteristics of each method used.
While specific quantitative data from PT schemes for direct comparison is not publicly available without the final reports, the following table summarizes the types of information that would be found in such reports and would be critical for a comprehensive comparison.
| Parameter | TestQual PT Scheme (e.g., TestQual 22D) | EDQM Inter-laboratory Study |
| Matrix | Valsartan | Valsartan, Losartan |
| Analyte | This compound (NDiPA) | This compound (NDiPA) and other nitrosamines |
| Number of Participants | Information available in the final report. | 6 regulatory agency laboratories |
| Assigned Value (µg/Kg) | Determined by robust average of participant results. | A reference value would be established or known. |
| Acceptance Criteria | Typically based on z-scores. | Comparison of accuracy and precision between labs. |
| Performance Metrics | z-scores, participant's deviation from the assigned value. | Reported concentrations, recovery, repeatability, reproducibility. |
Experimental Protocols
Detailed experimental protocols are proprietary to the participating laboratories in the case of the EDQM study and are provided to participants in PT schemes. However, a general analytical workflow for NDiPA analysis is described below.
General Sample Preparation and Analytical Workflow for NDiPA in Pharmaceuticals:
-
Sample Extraction: The drug substance or product is typically dissolved in a suitable solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and water.
-
Internal Standard Spiking: An isotopically labeled internal standard of NDiPA is added to the sample to correct for matrix effects and variations in instrument response.
-
Clean-up (optional): Solid-phase extraction (SPE) may be used to remove interfering substances from the sample matrix.
-
Instrumental Analysis: The prepared sample is injected into either a GC-MS or LC-MS system for separation and detection.
-
GC-MS: Gas chromatography separates the analytes based on their volatility and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analytes.
-
LC-MS: Liquid chromatography separates the analytes based on their polarity and interaction with the stationary and mobile phases. This is often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
-
-
Data Analysis: The concentration of NDiPA is calculated based on the response of the analyte relative to the internal standard, using a calibration curve.
Visualizing Key Processes
To better understand the workflows involved in proficiency testing and NDiPA analysis, the following diagrams are provided.
References
The Gold Standard for N-Nitrosodiisopropylamine (NDIPA) Measurement: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosodiisopropylamine (NDIPA) and other nitrosamine (B1359907) impurities in pharmaceutical products is a critical safety requirement. These compounds are classified as probable human carcinogens, demanding highly sensitive and reliable analytical methods. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) with alternative analytical techniques, supported by experimental data, to demonstrate its superiority for the precise measurement of NDIPA.
Isotope dilution mass spectrometry, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), is widely regarded as the gold standard for nitrosamine analysis.[1] Its key advantage lies in the use of a stable isotope-labeled internal standard (e.g., NDIPA-d14), which is chemically identical to the target analyte.[2][3] This internal standard is added to the sample at a known concentration at the beginning of the analytical process, allowing it to experience the same sample preparation, extraction, and ionization effects as the native NDIPA. By measuring the ratio of the native analyte to its isotopically labeled counterpart, IDMS effectively compensates for variations in sample matrix, extraction recovery, and instrument response, leading to enhanced accuracy and precision.[2][3][4]
Alternative methods, such as those employing external calibration or non-isotopically labeled internal standards, are more susceptible to matrix effects and procedural errors, which can compromise the accuracy of the results.
Quantitative Performance Comparison
The following table summarizes the performance of IDMS in comparison to other methods for the analysis of nitrosamines, including NDIPA. The data clearly indicates the superior accuracy and precision of the isotope dilution technique.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | External/Internal Standard (Non-IDMS) Methods |
| Accuracy (% Recovery) | Typically 90-110% | Can be variable (e.g., 80-120% or wider) and matrix-dependent |
| Precision (% RSD) | Generally < 15% | Often > 15%, especially in complex matrices |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL levels (e.g., 0.438–1.590 ng/mL for a mix of nitrosamines)[5] | Variable, can be higher than IDMS and more affected by matrix interference |
| Matrix Effect Compensation | Excellent, due to co-elution and similar ionization behavior of the labeled standard | Prone to ion suppression or enhancement, leading to inaccurate quantification |
Experimental Protocols
Isotope Dilution LC-MS/MS Method for NDIPA Analysis
This protocol provides a typical workflow for the quantitative analysis of NDIPA in a drug substance using isotope dilution LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add a known amount of NDIPA-d14 internal standard solution.
-
Add 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDIPA: Precursor ion > Product ion (specific m/z values to be optimized).
-
NDIPA-d14: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Data Analysis: The concentration of NDIPA is calculated based on the ratio of the peak area of the native NDIPA to the peak area of the NDIPA-d14 internal standard, using a calibration curve prepared with known concentrations of both the analyte and the internal standard.
External Standard GC-MS/MS Method for NDIPA Analysis
This protocol outlines a general procedure for NDIPA analysis using an external standard calibration, which does not employ an isotopically labeled internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Gas Chromatography Conditions:
-
Column: A suitable capillary column for nitrosamine analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor ion > Product ion for NDIPA (specific m/z values to be optimized).
-
Data Analysis: The concentration of NDIPA is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from external standards of known NDIPA concentrations.
Visualizing the Methodological Advantage
The following diagrams illustrate the workflows of the Isotope Dilution Mass Spectrometry and a comparison with the External Standard Method, highlighting the key difference in the application of the standard.
Caption: Workflow of Isotope Dilution Mass Spectrometry for NDIPA Analysis.
Caption: Comparison of Isotope Dilution vs. External Standard Method.
References
Evaluating the performance of different LC columns for N-Nitrosodiisopropylamine separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable separation of N-Nitrosodiisopropylamine (NDIPA), a potential human carcinogen, is of paramount importance in pharmaceutical quality control and safety assessment. The choice of a liquid chromatography (LC) column is a critical factor that significantly influences the resolution, sensitivity, and overall performance of the analytical method. This guide provides an objective comparison of different LC columns for the separation of NDIPA, supported by experimental data, to aid researchers in selecting the most suitable column for their specific analytical needs.
Performance Comparison of LC Columns
The selection of an appropriate LC column chemistry is crucial for developing a robust analytical method for nitrosamines.[1] Various stationary phases have demonstrated efficacy in the separation of NDIPA and other nitrosamine (B1359907) impurities. The following tables summarize the performance of several commonly used LC columns based on available data.
Table 1: Comparison of Key Performance Parameters for Various LC Columns in Nitrosamine Analysis
| Column Chemistry | Key Advantages for Nitrosamine Separation | Reported Performance for NDIPA | Reference |
| C18 (Octadecylsilyl) | Versatile, widely used reversed-phase column suitable for a broad range of nitrosamines.[1] Some C18 columns are designed for high aqueous mobile phases (AQ-C18), which can be beneficial for retaining polar nitrosamines.[1][2] | Good retention and separation from other nitrosamines. A validated HPLC-UV method for simultaneous analysis of NDMA, NDEA, and NDIPA used an Inertsil ODS 3V column.[3] An Ascentis® Express C18 column has also been used in a validated analytical procedure. | [1][2][3] |
| Pentafluorophenyl (PFP) | Recommended for its alternative selectivity, especially for separating positional isomers like NDIPA and N-nitrosodi-n-propylamine (NDPA).[1] Can separate analytes based on minor differences in structure and polarity.[1] | While offering unique selectivity, high-speed analysis on PFP columns may reduce the resolution of highly polar nitrosamines.[2] | [1][2] |
| Biphenyl | Can offer better retention for certain nitrosamines compared to a standard C18 column.[1] A Raptor Biphenyl column showed the best chromatographic performance with sharper peaks and higher intensity in one study.[4] | Provides good peak shape and intensity, which is crucial for sensitive detection at low ppb levels.[4] | [1][4] |
| Phenyl-Hexyl | Has demonstrated superior separation for certain nitrosamine drug substance-related impurities (NDSRIs) when compared to C18 columns.[1][5] This is attributed to π-π interactions that enhance resolution.[5] | Showed superior separation and resolution for NDSRI/API pairs, which can be critical in complex sample matrices.[5] | [1][5] |
| Porous Graphitic Carbon | Can separate a range of nitrosamines using reversed-phase chromatography.[1][6] | A Supel™ Carbon LC column was able to separate six nitrosamines, including NDIPA, with good reproducibility.[6] | [1][6] |
Table 2: Chromatographic Performance Data for NDIPA on a Supel™ Carbon LC Column
| Parameter | Value |
| Retention Time (min) | 4.1 |
| Asymmetry (USP) | 1.16 |
| Resolution (USP) | 18.95 |
| Limit of Detection (LOD) (mg/L) | 1.18 |
| Limit of Quantification (LOQ) (mg/L) | 3.56 |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are examples of experimental protocols used for the separation of NDIPA and other nitrosamines.
Protocol 1: HPLC-UV Method for Simultaneous Analysis of NDMA, NDEA, and NDIPA in Losartan [3]
-
Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm)
-
Mobile Phase: Water:Methanol (60:40)
-
Flow Rate: 1.0 mL/min
-
Run Time: 30 mins
-
Detector: UV
Protocol 2: LC-MS/MS Analysis of Eight Nitrosamines [7]
-
Chromatography System: Ultra High Performance Liquid Chromatography (UHPLC) Nexera XS coupled with LCMS-8045 triple quadrupole mass spectrometer.
-
Mobile Phase: Gradient elution (specifics not detailed in the abstract).
-
Sample Preparation: Three different sample preparation methods were employed based on the chemical properties of the solvents.
-
Internal Standards: 4 internal standards were used.
Protocol 3: Separation of Six Nitrosamines on a Supel™ Carbon LC Column [6]
-
Column: Supel™ Carbon LC 2.7 µm, 100 x 3.0 mm I.D.
-
Mobile Phase: [A] Water + 0.1% TFA, [B] Acetonitrile + 0.1% TFA
-
Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Detector: UV, 230 nm
-
Injection Volume: 5 µL
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of different LC columns for NDIPA separation.
Caption: Workflow for evaluating and selecting an optimal LC column for NDIPA separation.
Conclusion
The selection of an LC column for the separation of this compound is a critical decision that depends on the specific requirements of the analytical method, including the sample matrix and the presence of other nitrosamine impurities. While C18 columns are a versatile and common choice, alternative chemistries such as PFP, Biphenyl, and Phenyl-Hexyl can offer superior selectivity and resolution in certain applications. Porous graphitic carbon columns also present a viable option. It is recommended that researchers evaluate multiple column chemistries under their specific experimental conditions to identify the most suitable column for achieving robust and reliable results in the analysis of NDIPA.
References
Safety Operating Guide
Proper Disposal of N-Nitrosodiisopropylamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of hazardous chemicals like N-Nitrosodiisopropylamine (NDIPA) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of NDIPA waste in a laboratory setting.
This compound is a potent carcinogen and requires meticulous disposal procedures to mitigate risks to personnel and the environment. Adherence to federal, state, and local regulations is mandatory. This guide outlines the primary methods for the proper disposal of NDIPA, including thermal decomposition, professional waste management services, and chemical degradation.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant gloves are essential. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a fume hood to avoid inhalation of vapors.
All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood.
Disposal Methods
There are three primary methods for the disposal of this compound:
-
High-Temperature Incineration: This is a common and effective method for the complete destruction of NDIPA. The process should be carried out in a licensed hazardous waste incinerator equipped with an afterburner and a scrubber to neutralize harmful nitrogen oxides (NOx) produced during combustion.[1][2]
-
Licensed Hazardous Waste Disposal: For laboratories that do not have access to an incinerator, contracting a licensed hazardous material disposal company is the recommended course of action.[1] This ensures that the waste is handled and disposed of in compliance with all regulatory requirements.
-
Chemical Treatment (for small quantities): Chemical degradation can be used to convert this compound into less toxic substances. Three potential methods are outlined below. These procedures should only be carried out by trained personnel in a controlled laboratory environment.
Quantitative Data for Disposal Methods
The following table summarizes key quantitative parameters for the disposal of this compound.
| Disposal Method | Key Parameter | Value/Specification | Notes |
| High-Temperature Incineration | Temperature Range | 820 to 1,600 °C | For rotary kiln incineration. |
| Temperature Range | 450 to 980 °C | For fluidized bed incineration. | |
| Chemical Treatment | Specific parameters are detailed in the protocols below. |
Experimental Protocols for Chemical Degradation
Important Note: The following protocols are based on general procedures for the degradation of nitrosamines. They should be adapted and validated for this compound by qualified personnel.
1. Reduction with Aluminum-Nickel Alloy
This method reduces the nitrosamine (B1359907) to its corresponding amine.
-
Materials:
-
This compound waste
-
Aluminum-nickel alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
Suitable reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
In a suitable reaction vessel within a fume hood, cautiously add the this compound waste.
-
Slowly add the aqueous alkali solution.
-
While stirring, gradually add the aluminum-nickel alloy powder. The reaction is exothermic and may produce hydrogen gas; therefore, addition should be slow and controlled.
-
Continue stirring the mixture at room temperature until the reaction is complete. The completion of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS, HPLC).
-
Once the reaction is complete, the resulting mixture containing the less toxic amine can be neutralized and disposed of in accordance with local regulations for non-hazardous aqueous waste.
-
2. Denitrosation with Hydrobromic Acid in Acetic Acid
This method cleaves the N-N bond of the nitrosamine.
-
Materials:
-
This compound waste
-
3% Hydrobromic acid in glacial acetic acid
-
Suitable reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
In a reaction vessel inside a fume hood, add the this compound waste.
-
Slowly and with stirring, add the solution of 3% hydrobromic acid in glacial acetic acid.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the reaction for completeness.
-
Upon completion, the reaction mixture should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal as aqueous waste, following institutional guidelines.
-
3. Oxidation with Potassium Permanganate (B83412)
This method oxidizes the nitrosamine.
-
Materials:
-
This compound waste
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4)
-
Suitable reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
In a reaction vessel within a fume hood, dissolve the this compound waste in water or a suitable solvent.
-
Acidify the solution by slowly adding sulfuric acid.
-
Gradually add a solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint, persistent pink or purple color remains, indicating an excess of permanganate and the completion of the oxidation.
-
The resulting mixture, containing manganese dioxide and other oxidation products, should be treated and disposed of as hazardous waste according to local regulations.
-
Disposal of Contaminated Materials
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4] This waste must be disposed of through a licensed hazardous waste management service.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatible.
-
Glassware: Contaminated glassware should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent, which is then collected as hazardous waste, or by using one of the chemical degradation methods described above on a small scale.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling N-Nitrosodiisopropylamine
This guide provides critical safety and logistical information for handling N-Nitrosodiisopropylamine (NDIPA), a compound recognized as a potential carcinogen.[1] Adherence to these procedures is paramount for the safety of all laboratory personnel.
This compound is classified as a substance that may cause cancer, is harmful if swallowed, and is suspected of causing genetic defects.[2][3] It can also be toxic if inhaled and may cause respiratory and skin sensitization.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |
| Skin Protection | Wear impervious and fire/flame resistant clothing. Double-gloving is recommended. | [5][6] |
| Gloves | Butyl rubber or SilverShield gloves are recommended when working with concentrated N-Nitrosodiethylamine, a similar compound. | [6] |
| Respiratory Protection | A NIOSH-approved respirator must be used when engineering controls are insufficient or for specific procedures. A particulate filter device (EN 143) may be applicable. For spills or emergencies, a self-contained breathing apparatus is necessary. | [4][5][6] |
Hierarchy of Controls
To minimize the risk of exposure to this compound, a hierarchical approach to safety controls should be implemented. Personal protective equipment, while essential, is the last line of defense.
Caption: Hierarchy of Controls for Handling Hazardous Chemicals.
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling NDIPA in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Handling and Storage:
-
Pre-Handling: Before use, thoroughly review the Safety Data Sheet (SDS).[6] Ensure a designated area for handling is established within a laboratory fume hood or a certified Biological Safety Cabinet (BSC).[5][6]
-
Ventilation: Always handle this compound in a well-ventilated area, utilizing local exhaust ventilation such as a fume hood to prevent the formation of aerosols.[4][7]
-
Static Electricity: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in work areas.[4] Wash hands thoroughly after handling the material and before entering eating areas.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store locked up and away from incompatible materials.[3]
Emergency Procedures:
In the event of exposure or a spill, follow these procedures immediately.
| Exposure Route | Immediate Action | Citation(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. | [5][6][7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Consult a doctor. | [5][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [5][8] |
| Spill | Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, diatomite). Collect the material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation of the area. | [5][7] |
Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[6]
-
Containerization: Store waste in properly labeled, sealed containers within secondary containment.[6]
-
Disposal Method: The waste must be disposed of by a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[5]
-
Regulatory Compliance: Ensure all federal, state, and local regulations for the disposal of this hazardous material are strictly followed.[5] Do not allow the chemical to enter sewers or waterways.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
